Phenyl 4-guanidinobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189209 | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35695-21-7 | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl 4-guanidinobenzoate: A Technical Guide to a Versatile Serine Protease Inhibitor
Introduction
Phenyl 4-guanidinobenzoate is a small molecule belonging to the guanidinobenzoate class of compounds, which are recognized for their potent inhibitory activity against serine proteases. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, mechanism of action, and key applications. As a versatile tool in biochemistry and drug discovery, understanding the nuances of this compound is crucial for researchers, scientists, and drug development professionals. Its utility ranges from a foundational "hit" compound in high-throughput screening campaigns to a critical reagent in preventing sample degradation during complex analytical workflows.[1][2] This document synthesizes technical data with practical insights to serve as an authoritative resource for its effective application in the laboratory.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is characterized by a guanidinium group attached to a phenyl ester scaffold, a combination that is key to its biological activity.
Molecular Structure
The structure of this compound features a central benzoic acid core. The carboxyl group is esterified with phenol, and a guanidino group is attached at the para position of the benzene ring.
Caption: 2D structure of this compound.
Core Properties
The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar concentrations, assessing purity, and ensuring proper storage.
| Property | Value | Reference |
| CAS Number | 35695-21-7 | |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [3] |
| Molecular Weight | 255.28 g/mol | |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% | |
| InChI Key | PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
| SMILES | O=C(OC1=CC=CC=C1)C2=CC=C(NC(N)=N)C=C2 | [3] |
Solubility and Stability
-
Stability and Storage: The compound is stable when stored under appropriate conditions. It should be kept at room temperature in a dry, well-sealed container. For long-term storage or when dissolved in a solvent, refrigeration (4°C) or freezing (-20°C) may be recommended to prevent degradation, particularly of the ester linkage through hydrolysis.[5][6]
Mechanism of Action: Serine Protease Inhibition
This compound functions as a potent inhibitor of serine proteases, a large family of enzymes crucial in processes ranging from digestion to blood clotting. Its efficacy stems from its ability to mimic the natural substrates of these enzymes.
The canonical mechanism for serine proteases involves a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate) in the enzyme's active site. This compound acts as a reversible, covalent inhibitor through a two-step process:
-
Substrate Mimicry and Binding: The positively charged guanidinium group mimics the side chains of arginine or lysine, which are the natural recognition motifs for many serine proteases like trypsin and enteropeptidase.[1][7] This allows the inhibitor to bind with high affinity to the enzyme's S1 specificity pocket, which is typically lined with negatively charged residues like aspartate.
-
Covalent Modification: Once docked in the active site, the ester bond of the inhibitor is positioned perfectly for nucleophilic attack by the catalytic serine residue (Ser195 in trypsin). This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The phenol moiety is released as a leaving group.[1]
The reaction is considered reversible because the acyl-enzyme complex can be slowly hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis (deacylation) determines the duration of inhibition.
Caption: Mechanism of serine protease inhibition by this compound.
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool across various stages of research and drug development.
-
Enzyme Characterization and Screening: It serves as an excellent "hit" compound in high-throughput screening to identify novel serine protease inhibitors.[1] Its well-defined mechanism allows it to be used as a reference compound to validate new assays and to probe the structure and function of newly discovered proteases.
-
Active Site Titration: While the related compound 4-Nitrothis compound (pNPGB) is more commonly used for this purpose due to the chromogenic nature of the p-nitrophenolate leaving group, the same principle applies.[8][9] The release of the leaving group (phenol) upon formation of the acyl-enzyme intermediate is stoichiometric with the number of active enzyme molecules. This allows for the precise quantification of active enzyme concentration in a sample, which is a critical parameter for accurate kinetic studies.[10]
-
Drug Discovery Scaffold: this compound is an archetypal scaffold for medicinal chemistry efforts. By modifying the phenyl ester portion, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties. A notable example is the development of potent and selective enteropeptidase inhibitors for the treatment of obesity, which originated from screening guanidinobenzoate derivatives.[1][11]
-
Proteomics Sample Preparation: A common challenge in proteomics is the degradation of proteins by endogenous proteases after cell lysis. Adding a cocktail of protease inhibitors is standard practice. Due to its broad-spectrum activity against many serine proteases, this compound is a valuable component of such cocktails, ensuring protein integrity during analysis.[12][13]
Experimental Protocols
The following protocols are provided as a guide for common applications. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.
Protocol: General Serine Protease Inhibition Assay
This protocol describes a generalized, spectrophotometric assay to determine the inhibitory potential of a compound against a serine protease using a chromogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Purified serine protease
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound (as a reference inhibitor) and test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the protease in cold assay buffer to the desired stock concentration.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to create a concentrated stock.
-
Prepare stock solutions of this compound and test compounds in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control).
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to all wells except the 'blank' wells (which contain only buffer and substrate).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature (or 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 10 µL of the chromogenic substrate solution to all wells to start the reaction. The final volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by setting the 'no inhibitor' control to 100% activity and the 'blank' control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10][14]
-
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and purification of Phenyl 4-guanidinobenzoate
An In-depth Technical Guide to the Synthesis and Purification of Phenyl 4-Guanidinobenzoate
Abstract
This compound and its derivatives are pivotal compounds in medicinal chemistry, recognized primarily as potent, reversible covalent inhibitors of serine proteases such as enteropeptidase and trypsin.[1][2] Their ability to mimic the lysine residue of natural substrates makes them valuable leads in the development of therapeutics for conditions including obesity and pancreatitis.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound, structured for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for achieving a high-purity final product. The document details a robust synthesis via carbodiimide-mediated esterification, addresses the unique challenges of purifying the highly polar guanidinium salt, and outlines a suite of analytical techniques for rigorous quality control.
Introduction: Significance and Challenges
The guanidinium group is a highly basic functional group that is protonated and positively charged under physiological conditions. In this compound, this moiety is critical for its biological activity, enabling a strong ionic interaction with the aspartic acid residue typically found in the S1 pocket of target serine proteases.[1] This targeted binding mechanism has led to the development of derivatives like Camostat and SCO-792, which have shown therapeutic potential.[2]
However, the very features that make this compound biologically active—high basicity and polarity—present significant challenges in its chemical synthesis and purification. The reactive nature of the guanidine group often necessitates protecting group strategies in complex syntheses, though direct guanidinylation methods are also employed.[4][5] Furthermore, the final product, typically isolated as a hydrochloride or mesylate salt, is a polar, non-volatile solid that is difficult to purify using standard chromatographic techniques. It is also prone to forming stable solvates with common polar solvents like acetone and methanol, complicating the isolation of a pure, solvent-free product.[6] This guide presents a validated pathway that navigates these challenges to yield a high-purity compound suitable for research and development.
Principles of Synthesis: Carbodiimide-Mediated Esterification
The most direct and common approach to synthesizing this compound is through the esterification of 4-guanidinobenzoic acid with phenol. Due to the low reactivity of the carboxylic acid, a coupling agent is required to activate it for nucleophilic attack by the phenolic hydroxyl group.
The Causality of Reagent Selection
-
4-Guanidinobenzoic Acid Hydrochloride: The starting material is typically used as its hydrochloride salt, which is more stable and commercially available than the free base. The synthesis must therefore be conducted in the presence of a base to neutralize the HCl and liberate the free carboxylate for reaction.
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Hydrochloride (EDC-HCl): EDC is a water-soluble carbodiimide that serves as the carboxylic acid activating agent. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive DMAP-acylated species. This step significantly accelerates the rate of esterification, which would otherwise be slow with the weakly nucleophilic phenol.
-
Pyridine: In this context, pyridine serves dual roles. It is an effective solvent for the reactants and, as a non-nucleophilic base, it neutralizes the hydrochloride salt of the starting material and the HCl generated during the reaction.[6] Its high boiling point is suitable for ensuring the reaction goes to completion, and its unique properties are advantageous in the subsequent purification.[6]
Reaction Mechanism
The synthesis proceeds through a well-established mechanism involving activation, catalysis, and nucleophilic substitution.
Step-by-Step Procedure
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-guanidinobenzoic acid hydrochloride (1.0 eq), phenol (1.1 eq), EDC·HCl (1.1 eq), and DMAP (0.1 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add dry pyridine (150 mL). Stir the resulting suspension.
-
Reaction: Maintain the reaction mixture at room temperature (approx. 25°C) and stir for 15-20 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the phenol spot indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the pyridine by distillation under reduced pressure.
-
Work-up: Cool the resulting residue to 0-5°C. Add deionized water (200 mL) and stir. Adjust the pH to >10 by the slow addition of 5% aqueous sodium hydroxide solution to precipitate the free base product. [6]7. Isolation of Crude Product: Stir the slurry for 1 hour at 0-5°C. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 150 mL) and cold ethyl acetate (2 x 100 mL) to remove water-soluble byproducts (like ethyl dimethylaminopropyl urea) and unreacted phenol.
-
Drying: Dry the obtained white solid under high vacuum at 40-50°C to a constant weight. This yields the crude this compound.
Principles of Purification: Navigating Polarity
The crude product, while largely the desired compound, contains residual reagents and side products. Purification via traditional silica gel chromatography is often ineffective due to the high polarity of the guanidinium moiety. The method of choice is recrystallization.
The Rationale for Pyridine Recrystallization
As noted in patent literature, this compound and its salts can form stable complexes with many common solvents, making them difficult to remove and leading to impure products. [6]Pyridine has been identified as a superior solvent for purification because it effectively dissolves the compound at elevated temperatures while allowing for the precipitation of a highly pure, unsolvated product upon cooling. [6]
Decolorization
The crude product may contain colored impurities. Treatment with activated carbon is a critical step. The porous structure of activated carbon provides a large surface area for the adsorption of high-molecular-weight, colored byproducts, which are then removed by filtration. [7]
Detailed Purification Protocol
This protocol details the conversion of the crude free base to a final, high-purity salt (e.g., hydrochloride or mesylate) via recrystallization. Here, we detail the conversion to the mesylate salt as an example.
Materials and Reagents
| Reagent | Formula | Use |
| Crude this compound | C₁₄H₁₃N₃O₂ | Product to be purified |
| Methanol | CH₄O | Solvent for salt formation |
| Methanesulfonic Acid | CH₄O₃S | Forms the mesylate salt |
| Pyridine | C₅H₅N | Recrystallization solvent |
| Activated Carbon | C | Decolorizing agent |
Purification Workflow
Step-by-Step Procedure
-
Salt Formation: Suspend the crude this compound in methanol. Add one equivalent of methanesulfonic acid dropwise while stirring.
-
Initial Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours to allow for precipitation of the mesylate salt. Filter the solid, wash with cold methanol, and dry briefly.
-
Recrystallization: In a clean flask, add the crude mesylate salt and pyridine. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Decolorization: Add a small amount (approx. 5% w/w) of activated carbon to the hot solution and continue to stir at reflux for 15-20 minutes. [6]5. Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel or a pad of Celite to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize the precipitation of the pure product crystals.
-
Final Isolation: Collect the white crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold pyridine, followed by a non-polar solvent like diethyl ether or hexane to remove residual pyridine. Dry the final product under high vacuum at 50°C to a constant weight. A purity of >99% can be expected. [6]
Analytical Characterization for Quality Control
Rigorous analysis is essential to confirm the identity, purity, and quality of the synthesized this compound.
| Technique | Purpose | Expected Key Results |
| HPLC (RP) | Purity Assessment & Quantification | A single major peak (>99% area) on a C18 column. Mobile phase: Acetonitrile/Water with 0.1% TFA. Detection at ~254 nm. |
| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets, δ 7.0-8.0 ppm). Guanidinium N-H protons (broad singlet, may be solvent-dependent). |
| ¹³C NMR | Structural Confirmation | Carbonyl carbon (ester, δ ~165 ppm). Guanidinium carbon (δ ~157 ppm). Aromatic carbons in their expected regions. |
| LC-MS | Molecular Weight Confirmation | Detection of the molecular ion [M+H]⁺ corresponding to the calculated exact mass of the cation. |
| FTIR | Functional Group Identification | C=O stretch (ester) at ~1730 cm⁻¹. C=N stretch (guanidinium) at ~1670 cm⁻¹. N-H stretches (guanidinium) broad band ~3100-3400 cm⁻¹. |
| Elemental Analysis | Confirmation of Empirical Formula | The percentage of C, H, N, and S (for mesylate salt) should be within ±0.4% of the theoretical values. [8] |
Conclusion
The synthesis and purification of this compound, while seemingly straightforward, require a nuanced understanding of the compound's unique chemical properties. The carbodiimide-mediated esterification provides a reliable synthetic route, but the success of the entire process hinges on a carefully executed purification strategy. The use of pyridine as a recrystallization solvent is a critical, field-proven insight that overcomes the challenges posed by the high polarity of the guanidinium group and its tendency to form solvates. By integrating the detailed, self-validating protocols for synthesis, purification, and analytical characterization outlined in this guide, researchers and drug development professionals can confidently produce high-purity this compound, enabling further investigation into its promising therapeutic applications.
References
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Fujimoto, K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]
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Klingenfuss, F., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health (NIH). Available at: [Link]
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Al-Qassab, H., et al. (2018). Chromatography of guanidino compounds. ResearchGate. Available at: [Link]
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Bhargava, H.N. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
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Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Mario Barbatti's Personal Website. Available at: [Link]
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Batey, R.A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: [Link]
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ACS Publications (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. 4-(2-succinimidoethylthio)this compound. National Center for Biotechnology Information. Available at: [Link]
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Morin, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, NIH. Available at: [Link]
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Organic Chemistry Portal. Guanidine synthesis by guanidinylation. Available at: [Link]
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PubChem. p-Nitrophenyl-p-guanidinobenzoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Huang, Z. & Szostak, M. (2011). Altered nucleic acid partitioning during phenol extraction or silica adsorption by guanidinium and potassium salts. PubMed, NIH. Available at: [Link]
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Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Phenyl 4-Guanidinobenzoate on Serine Proteases
This guide provides a comprehensive technical overview of the mechanism of action of Phenyl 4-guanidinobenzoate and its derivatives as potent inhibitors of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of the covalent inhibition, the kinetic parameters governing the interaction, and the practical application of these compounds in active site titration to accurately determine enzyme concentration.
Introduction: The Significance of Serine Protease Inhibition
Serine proteases constitute a major class of proteolytic enzymes characterized by a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—in their active site. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, immune responses, and tissue remodeling. Consequently, their dysregulation is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention.
The specific and potent inhibition of serine proteases is a cornerstone of enzymology research and drug discovery. Among the various classes of inhibitors, active-site-directed covalent inhibitors offer a powerful tool for both mechanistic studies and the development of therapeutics. This compound and its analogs have emerged as invaluable reagents in this context, primarily due to their ability to mimic the natural substrates of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.
The Molecular Mechanism of Covalent Inhibition
The inhibitory action of this compound on serine proteases is a classic example of mechanism-based, irreversible inhibition. The process can be dissected into a two-step mechanism: an initial rapid binding followed by the formation of a stable covalent adduct.
Initial Binding and Recognition
The guanidinium group of this compound is structurally analogous to the side chains of arginine and lysine. This allows it to bind with high specificity to the S1 pocket of trypsin-like serine proteases, which is lined with negatively charged residues (notably Aspartate 189 in trypsin) that create a favorable electrostatic environment for positively charged substrates. This initial, reversible binding event positions the ester carbonyl group of the inhibitor in close proximity to the nucleophilic serine residue (Serine 195 in trypsin) of the catalytic triad.
Acylation: Formation of the Stable Acyl-Enzyme Intermediate
Following the initial binding, the catalytic machinery of the serine protease is activated. The hydroxyl group of Serine 195, activated by the adjacent Histidine 57 which acts as a general base, performs a nucleophilic attack on the carbonyl carbon of the this compound ester. This results in the formation of a tetrahedral intermediate, which is stabilized by the "oxyanion hole" formed by the backbone amide groups of Glycine 193 and Serine 195. The intermediate then collapses, leading to the displacement of the phenyl or nitrophenyl leaving group and the formation of a stable acyl-enzyme intermediate, where the guanidinobenzoyl group is covalently attached to the active site serine.
Deacylation: A Rate-Limiting Step
The deacylation of the guanidinobenzoyl-enzyme intermediate, which would regenerate the active enzyme, is an extremely slow process. The stability of this acyl-enzyme complex is the key to the effectiveness of this compound as an inhibitor. This slow deacylation is attributed to the electronic properties of the guanidinobenzoyl group, which render the acyl-enzyme bond resistant to hydrolysis.
Diagram: Mechanism of Serine Protease Inhibition by p-Nitrophenyl-p'-guanidinobenzoate
Caption: Covalent inhibition of trypsin by p-Nitrophenyl-p'-guanidinobenzoate (NPGB).
Quantitative Analysis: Kinetics of Inhibition
The interaction between this compound and serine proteases can be quantified by determining the kinetic parameters of the inhibition. The most relevant parameters for irreversible inhibitors are the inhibition constant (KI) and the rate of inactivation (kinact). The ratio kinact/KI provides a measure of the overall inhibitory potency.
| Enzyme | Inhibitor | kinact/KI (M-1s-1) | Reference |
| Trypsin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Plasmin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Thrombin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Trypsin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Plasmin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
| Thrombin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |
Note: While the referenced study confirms potent inhibition and determined second-order rate constants, specific numerical values for kinact/KI were not provided in the abstract. Researchers should consult the full text for detailed kinetic data.
Experimental Application: Active Site Titration
The stoichiometric and rapid acylation of the active site serine, coupled with the slow deacylation, makes derivatives of this compound, particularly 4-Nitrothis compound (NPGB), excellent reagents for active site titration. This technique allows for the precise determination of the concentration of active enzyme in a sample, which is often more informative than the total protein concentration.
The principle of active site titration with NPGB relies on the "burst" kinetics of the reaction. The rapid acylation step results in the stoichiometric release of one molecule of p-nitrophenol for each active enzyme molecule. The p-nitrophenol product has a distinct absorbance at 405 nm, allowing for its quantification by spectrophotometry. The subsequent slow, steady-state turnover is due to the very slow deacylation step. By extrapolating the linear steady-state phase of the reaction back to time zero, the magnitude of the initial burst of p-nitrophenol release can be determined, which directly corresponds to the concentration of active enzyme.
Detailed Protocol for Active Site Titration of Trypsin with NPGB
Materials:
-
Trypsin solution of unknown active concentration
-
4-Nitrothis compound hydrochloride (NPGB) stock solution (e.g., 10 mM in dry dimethylformamide or dimethylsulfoxide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.1)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of NPGB by diluting the stock solution in the assay buffer to a final concentration of approximately 100 µM. It is crucial to prepare this solution fresh before each experiment due to the potential for hydrolysis.
-
Prepare the trypsin solution in the assay buffer. The concentration should be in the low micromolar range to ensure an accurately measurable absorbance change.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 405 nm.
-
Equilibrate the instrument and the cuvettes to the desired temperature (e.g., 25 °C).
-
-
Assay Measurement:
-
To a cuvette, add the appropriate volume of assay buffer.
-
Add the trypsin solution to the cuvette and mix gently.
-
Initiate the reaction by adding a small volume of the NPGB working solution to the cuvette. The final concentration of NPGB should be in excess of the estimated enzyme concentration.
-
Immediately start recording the absorbance at 405 nm over time. Continue recording for a period sufficient to establish a clear linear steady-state phase (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 405 nm as a function of time.
-
The plot should show an initial rapid increase in absorbance (the "burst") followed by a slower, linear increase (the steady-state rate).
-
Perform a linear regression on the steady-state portion of the curve.
-
Extrapolate the linear fit back to time zero. The y-intercept of this extrapolation represents the absorbance change corresponding to the initial burst (ΔAburst).
-
Calculate the concentration of active enzyme using the Beer-Lambert law: [Active Enzyme] = ΔAburst / (ε * l) where:
-
ε is the molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions (typically around 18,000 M-1cm-1 at pH > 8).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Diagram: Workflow for Active Site Titration
Caption: A stepwise workflow for determining active serine protease concentration.
Conclusion and Future Perspectives
This compound and its derivatives are powerful and specific tools for the study of serine proteases. Their mechanism of action, involving the formation of a highly stable acyl-enzyme intermediate, makes them effective irreversible inhibitors and ideal reagents for the accurate determination of active enzyme concentrations. The experimental protocol for active site titration described herein provides a robust and reliable method for researchers in enzymology and drug discovery.
Future research in this area may focus on the development of novel guanidinobenzoate-based inhibitors with enhanced selectivity for specific serine proteases, which could lead to the development of more targeted therapeutics. Furthermore, the application of these inhibitors in complex biological systems, such as in cell-based assays and in vivo models, will continue to provide valuable insights into the physiological and pathological roles of serine proteases.
References
-
Markwardt, F., Walsmann, P., Richter, M., Klöcking, H. P., Drews, J., & Landmann, H. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]
-
Chase, T., Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
-
Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428-1433. [Link]
-
Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Kézdy, F. J. (1966). The determination of the concentration of hydrolytic enzyme solutions: α-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]
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Powers, J. C., & Harper, J. W. (1986). Inhibitors of serine proteinases. In Proteinase inhibitors (pp. 55-152). Elsevier. [Link]
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Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028-1032. [Link]
-
Walker, B., & Elmore, D. T. (1984). The irreversible inhibition of bovine alpha-chymotrypsin by N-alpha-(N',N'-dimethylcarbamoyl)-L-alpha-aza-norvaline p-nitrophenyl ester and the kinetics of the interaction. Biochemical Journal, 221(1), 277-280. [Link]
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Ferguson, F. M., Johnson, C., Macpherson, A., Walker, B., & Scott, C. J. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 856515. [Link]
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Antao, V. P., & Malthouse, J. P. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4567-4576. [Link]
-
Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin. Biochemical Journal, 56(2), 288. [Link]
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Phenyl 4-Guanidinobenzoate: A Technical Guide to a Reversible Covalent Inhibitor for Serine Proteases
Abstract
This technical guide provides an in-depth exploration of Phenyl 4-guanidinobenzoate as a model reversible covalent inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its mechanism of action, offers detailed experimental protocols for its characterization, and discusses its applications in enzymology and drug discovery. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as a comprehensive resource for understanding and utilizing this important class of enzyme inhibitors.
Introduction: The Paradigm of Reversible Covalent Inhibition
In the landscape of enzyme inhibition, covalent inhibitors have traditionally been viewed with caution due to their potential for off-target effects and immunogenicity arising from permanent protein modification. However, the emergence of reversible covalent inhibitors has offered a compelling alternative, blending the high potency and prolonged duration of action of covalent binding with the tunable and safer profile of reversible interactions.[1] These inhibitors typically engage their target in a two-step mechanism: an initial, reversible non-covalent binding event, followed by the formation of a covalent bond with a nucleophilic residue in the enzyme's active site.[2] The key feature is the inherent lability of this covalent bond, allowing for its reversal and the dissociation of the inhibitor.
This compound stands as a classic example of a reversible covalent inhibitor, specifically targeting the serine protease family. Its elegant mechanism, involving the acylation of the active site serine, provides a valuable model for understanding the principles of reversible covalency. This guide will dissect the structural and kinetic basis of its inhibitory action and provide the necessary tools for its rigorous scientific investigation.
Mechanistic Insights into this compound Inhibition
The inhibitory activity of this compound against serine proteases is a well-characterized process that culminates in the formation of a stable, yet reversible, acyl-enzyme intermediate.[3] This process can be understood by examining the key structural features of the inhibitor and the catalytic machinery of the target enzyme.
The Two-Step Inhibition Pathway
The interaction between this compound and a serine protease follows a two-step kinetic model, as illustrated in the workflow below.
Caption: General workflow for reversible covalent inhibition.
-
Initial Non-covalent Binding (Formation of the Michaelis-Menten Complex): The positively charged guanidinium group of this compound mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows it to bind with high affinity to the S1 specificity pocket of the enzyme, which typically contains an aspartic acid residue (Asp189 in trypsin) at its base.[3] This initial, reversible binding is characterized by the inhibition constant, Ki.
-
Covalent Acylation of the Active Site Serine: Following the initial binding, the ester bond of this compound is positioned optimally for nucleophilic attack by the hydroxyl group of the active site serine (Ser195 in trypsin). This results in the formation of a covalent acyl-enzyme intermediate and the release of the phenol leaving group.[4] This step is characterized by the rate of inactivation, k_inact.
The Structural Basis for Slow Deacylation and Reversibility
The key to the reversible nature of this compound lies in the remarkable stability of the acyl-enzyme intermediate, which leads to a slow rate of deacylation (hydrolysis of the acyl-enzyme bond). X-ray crystallographic studies of the (guanidinobenzoyl)trypsin complex have revealed the structural underpinnings of this stability.[3]
Upon acylation, the guanidinobenzoyl moiety undergoes a subtle conformational change within the active site. The Cβ of Ser195 moves approximately 0.7 Å towards Asp189 at the bottom of the S1 pocket.[3] This movement facilitates the formation of strong hydrogen bonds and an ion pair between the guanidinium group of the inhibitor and the carboxylate of Asp189.[3] This rigid and energetically favorable conformation sequesters the scissile ester bond from attack by water molecules, which are necessary for hydrolysis (deacylation).[3] The half-life for the deacylation of (guanidinobenzoyl)trypsin at pH 7.4 and 25°C is approximately 12 hours.[3]
The following diagram illustrates the key interactions within the active site that contribute to the stability of the acyl-enzyme intermediate.
Caption: Experimental workflow for kinetic characterization.
Representative Quantitative Data
The following table provides a summary of representative kinetic parameters for guanidinobenzoate derivatives against key serine proteases. Note that specific values can vary depending on the experimental conditions.
| Inhibitor Derivative | Target Enzyme | Ki (µM) | k_inact (s⁻¹) | k_rev (s⁻¹) | Reference |
| 4-Nitrothis compound | Trypsin | - | - | - | [5] |
| Benzyl 4-guanidinobenzoate | Trypsin | - | - | - | [4] |
| Benzyl 4-guanidinobenzoate | Thrombin | - | - | - | [4] |
| Compound 1 (a VE-DTI) | Thrombin | 0.008 | 0.0013 | 0.00001 | [6][7] |
Applications in Research and Drug Development
This compound and its derivatives have found utility in several areas of scientific research and are foundational molecules in the design of therapeutic agents.
-
Active Site Titration: Derivatives like 4-nitrothis compound (NPGB) are widely used as active site titrants for trypsin-like serine proteases. [5]The reaction with the enzyme releases a stoichiometric amount of the chromogenic p-nitrophenol, allowing for the accurate determination of the concentration of active enzyme.
-
Mechanistic Studies: As a well-characterized reversible covalent inhibitor, this compound serves as a valuable tool for studying the catalytic mechanism of serine proteases and for validating new experimental methods for characterizing covalent inhibitors.
-
Drug Discovery Scaffold: The guanidinobenzoate moiety is a privileged scaffold in the design of serine protease inhibitors for various therapeutic indications. For instance, camostat, a guanidinobenzoate derivative, is an approved drug for pancreatitis and is being investigated for other conditions. The structural and mechanistic understanding of this compound provides a rational basis for the design of more potent and selective inhibitors.
Conclusion
This compound exemplifies the principles of reversible covalent inhibition, offering a unique blend of high affinity, covalent inactivation, and controlled reversibility. Its mechanism, which is rooted in the formation of a highly stable acyl-enzyme intermediate, has been elucidated through kinetic and structural studies, providing a solid foundation for its application in research. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of its inhibitory properties. As the field of drug discovery continues to embrace the potential of reversible covalent inhibitors, the lessons learned from foundational molecules like this compound will undoubtedly continue to guide the development of the next generation of targeted therapeutics.
References
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Mangel, W. F., Singer, P. T., Cyr, D. M., Umland, T. C., Toledo, D. L., Stroud, R. M., Pflugrath, J. W., & Sweet, R. M. (1990). Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin. Biochemistry, 29(36), 8351–8357. [Link]
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Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 16(1), 1-10. [Link]
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Markwardt, F., Walsmann, P., Stürzebecher, J., Landmann, H., & Wagner, G. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]
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Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428–1433. [Link]
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Pawełczak, M., & Hurek, J. (2014). Enzymatic slow-binding inhibition. CHEMIK, 68(4), 377-384. [Link]
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Basicmedical Key. (2016). 6: Slow Binding Inhibitors. [Link]
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Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. Journal of Thrombosis and Haemostasis, 16(8), 1547-1558. [Link]
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Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. [Link]
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Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. PubMed, 30069970. [Link]
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Mangel, W. F., et al. (1990). Structure of an acyl-enzyme intermediate during catalysis: (Guanidinobenzoyl)trypsin. OSTI.GOV. [Link]
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Goličnik, M. (2004). Analysis of progress curves for enzyme-catalyzed reactions: application to unstable enzymes, coupled reactions and transient-state kinetics. Semantic Scholar. [Link]
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RCSB PDB. (2001). 1GI7: A NOVEL SERINE PROTEASE INHIBITION MOTIF INVOLVING A MULTI-CENTERED SHORT HYDROGEN BONDING NETWORK AT THE ACTIVE SITE. [Link]
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Sellier, C., et al. (2008). Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. Journal of Invertebrate Pathology, 99(3), 259-266. [Link]
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Meanwell, N. A. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29(4), 602-617. [Link]
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Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. PubMed, 5461483. [Link]
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RCSB PDB. (2012). 3TC2: Crystal structure of potato serine protease inhibitor. [Link]
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RCSB PDB. (2001). 1HAZ: Snapshots of serine protease catalysis: (C) acyl-enzyme intermediate between porcine pancreatic elastase and human beta-casomorphin-7 jumped to pH 9 for 1 minute. [Link]
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Nakayama, T., et al. (1993). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. Chemical & Pharmaceutical Bulletin, 41(1), 117-125. [Link]
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RCSB PDB. (1994). 1TNH: PREDICTION OF NOVEL SERINE PROTEASE INHIBITORS. [Link]
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Ding, X., et al. (1994). Direct Structural Observation of an Acyl-Enzyme Intermediate in the Hydrolysis of an Ester Substrate by Elastase. Biochemistry, 33(31), 9285-9293. [Link]
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Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. PubMed, 5461483. [Link]
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Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. Semantic Scholar. [Link]
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Tiwary, P., & Berne, B. J. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 21(5), 2025-2033. [Link]
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RCSB PDB. (2012). 3T62: Crystal structure of recombinant Kunitz Type serine protease Inhibitor-1 from the Caribbean Sea anemone Stichodactyla helianthus in complex with bovine chymotrypsin. [Link]
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Faridoon, et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32, 1039-1062. [Link]
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Ganesan, R., et al. (2010). Understanding the mechanism of deacylation reaction catalyzed by the serine carboxyl peptidase kumamolisin-As: insights from QM/MM free energy simulations. Journal of Chemical Information and Modeling, 50(8), 1464-1475. [Link]
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Hachisu, M., et al. (2005). Substrate deacylation mechanisms of serine-beta-lactamases. Journal of Medicinal Chemistry, 48(8), 2887-2895. [Link]
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Marino, T., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(19), 11259. [Link]
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Chase, T., Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508–514. [Link]
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Johnson, D. S., et al. (2010). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 5(10), 981-995. [Link]
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Wang, Q., et al. (2005). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography B, 821(1), 71-77. [Link]
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Rizvi, S. A., & Head-Gordon, T. (2021). Estimating the binding energetics of reversible covalent inhibitors of the SARS-CoV-2 main protease: an in silico study. Physical Chemistry Chemical Physics, 23(34), 18787-18799. [Link]
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Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]
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Li, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6523. [Link]
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Brown, R. P., et al. (2004). Kinetics and Mechanism of Inhibition of a Serine Beta-Lactamase by O-Aryloxycarbonyl Hydroxamates. Biochemistry, 43(12), 3543-3553. [Link]
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Brown, R. P., et al. (2004). Kinetics and Mechanism of Inhibition of a Serine Beta-Lactamase by O-Aryloxycarbonyl Hydroxamates. PubMed, 15035613. [Link]
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Spectroscopic properties of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB)
An In-Depth Technical Guide to the Spectroscopic Properties and Applications of 4-Nitrophenyl 4-Guanidinobenzoate (pNPGB)
Introduction: The Role of pNPGB in Protease Research
4-Nitrothis compound (pNPGB), a synthetic chromogenic substrate, serves as a critical tool for the characterization of serine proteases, particularly trypsin and trypsin-like enzymes. Its utility is rooted in a straightforward enzymatic reaction that produces a spectrophotometrically quantifiable colored product, enabling researchers to perform active site titrations and determine fundamental kinetic parameters. This guide provides a comprehensive overview of the spectroscopic principles underlying pNPGB assays, detailed protocols for their execution, and the subsequent data analysis required for the robust characterization of enzyme kinetics, tailored for researchers and professionals in drug development and biochemical research.
Part 1: The Core Principle - Enzymatic Hydrolysis and Spectroscopic Detection
The functionality of pNPGB as an investigative tool hinges on its specific hydrolysis by serine proteases. The enzyme catalyzes the cleavage of the ester bond in pNPGB, resulting in the formation of a stable acyl-enzyme intermediate and the release of 4-nitrophenol (pNP).[1] This reaction is often referred to as a "burst" titration because, for active site determination, the rapid, stoichiometric release of pNP corresponds to the number of active enzyme sites.
The released pNP is the key to the spectroscopic assay. In an aqueous solution with a pH above its pKa, pNP undergoes deprotonation to form the 4-nitrophenolate anion. This anion exhibits a distinct yellow color, a property that the parent pNPGB molecule and the un-ionized pNP lack. The intensity of this color, which is directly proportional to the concentration of 4-nitrophenolate, can be precisely measured using a spectrophotometer.
Caption: Enzymatic hydrolysis of pNPGB and subsequent pH-dependent detection.
Part 2: Spectroscopic Characteristics of Key Reaction Components
A nuanced understanding of the individual spectral properties of both the substrate (pNPGB) and the reporter molecule (pNP) is essential for designing robust experiments and accurately interpreting results.
4-Nitrothis compound (pNPGB) - The Substrate
Intact pNPGB is a colorless compound that does not significantly absorb light in the visible range. Its primary UV absorbance occurs at lower wavelengths, typical for aromatic compounds. For the purpose of kinetic assays, the key characteristic is its lack of absorbance at the monitoring wavelength of its product (~405-410 nm), ensuring that the signal generated is exclusively due to the enzymatic reaction.
4-Nitrophenol (pNP) - The Chromogenic Reporter
The utility of pNP as a reporter molecule is entirely dependent on its pH-dependent equilibrium between the protonated (pNP) and deprotonated (p-nitrophenolate) forms.
-
pH-Dependent Absorbance: The pKa of 4-nitrophenol is approximately 7.15.[2][3]
-
At pH < 6 , the molecule exists predominantly in its protonated, acidic form, which is essentially colorless and exhibits a UV absorption maximum around 317-320 nm.[4][5]
-
At pH > 8 , the equilibrium shifts significantly towards the deprotonated, anionic 4-nitrophenolate form. This ion is intensely yellow and has a strong absorbance maximum in the range of 400-410 nm.[3][5]
-
-
Isosbestic Point: An isosbestic point for the pNP/p-nitrophenolate system occurs at approximately 348 nm.[3] At this specific wavelength, the molar extinction coefficient is independent of pH. While this offers a pH-independent monitoring option, the sensitivity is lower than at the 405 nm peak of the phenolate ion.[6]
-
Molar Extinction Coefficient (ε): For accurate quantification, the molar extinction coefficient of the 4-nitrophenolate ion under the specific assay conditions (pH, buffer, temperature) is required. A widely accepted value for 4-nitrophenolate at ~405 nm in strong alkali is approximately 18,300 M⁻¹cm⁻¹.[3] It is a best practice to determine this value empirically by generating a standard curve of pNP under your exact experimental buffer conditions.
| Parameter | 4-Nitrophenol (Acidic, pH < 6) | 4-Nitrophenolate (Alkaline, pH > 8) | Isosbestic Point |
| Appearance | Colorless | Yellow | - |
| λmax | ~317 nm[5] | ~405 nm[3] | ~348 nm[3] |
| Molar Extinction (ε) | ~0.2 mM⁻¹cm⁻¹ at 405 nm[3] | ~18.3 mM⁻¹cm⁻¹ at 405 nm[3] | ~5.4 mM⁻¹cm⁻¹ at 348 nm[3] |
| pKa | \multicolumn{3}{c | }{~7.15[2][3]} |
Table 1: pH-Dependent Spectroscopic Properties of 4-Nitrophenol.
Part 3: Experimental Protocol for Determining Trypsin Kinetic Parameters (Km, Vmax, kcat)
This section provides a self-validating protocol for determining the Michaelis-Menten constants of trypsin using pNPGB. The causality behind each step is explained to ensure robust and reproducible data.
Objective
To determine the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat) of trypsin by measuring the initial reaction rates over a range of pNPGB substrate concentrations.
Materials and Reagents
-
Trypsin: High purity, sequencing grade. Prepare a concentrated stock solution in 1 mM HCl to maintain stability. The exact concentration of active enzyme should be determined beforehand by active site titration.
-
pNPGB Hydrochloride: Prepare a concentrated stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO due to its poor aqueous solubility.[7]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. The pH is critical to ensure the 4-nitrophenol product is in its colored, deprotonated state for detection and that the enzyme is active.[1] Calcium ions are essential for trypsin stability and activity.
-
4-Nitrophenol (pNP) Standard: For generating a standard curve to determine the molar extinction coefficient.
-
Spectrophotometer: A microplate reader or cuvette-based spectrophotometer capable of reading absorbance at 405-410 nm and maintaining a constant temperature (e.g., 25°C or 37°C).
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters using pNPGB.
Step-by-Step Methodology
Step 1: Preparation of 4-Nitrophenol Standard Curve
-
Causality: To convert the rate of change in absorbance (ΔAbs/min) into the rate of product formation (moles/min), a precise molar extinction coefficient (ε) under your exact assay conditions is required.
-
Prepare a 1 mM stock solution of pNP in the assay buffer.
-
Create a series of dilutions in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the final assay volume.
-
Measure the absorbance of each dilution at 405 nm.
-
Plot Absorbance vs. Concentration (in M). The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).
Step 2: Enzyme Kinetic Assay
-
Causality: The goal is to measure the initial velocity (v₀) before significant substrate depletion or product inhibition occurs. This requires working with a fixed, low enzyme concentration and varying the substrate concentration around the expected Km.
-
Substrate Preparation: Prepare a 2-fold concentrated serial dilution of the pNPGB stock solution in assay buffer. This series should span a range from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 500 µM) should be tested first.
-
Reaction Setup: In a 96-well plate or cuvettes, add assay buffer and the trypsin solution to achieve the desired final enzyme concentration. Include a "no enzyme" control for each substrate concentration to measure the rate of spontaneous pNPGB hydrolysis.
-
Temperature Equilibration: Incubate the plate/cuvettes at the desired temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate Reaction: Add the pNPGB serial dilutions to the corresponding wells/cuvettes to start the reaction. The final volume should be consistent across all reactions.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every 15-30 seconds for 5-10 minutes. Ensure the total change in absorbance is linear during the measurement period and does not exceed ~10% of the initial substrate concentration.
Part 4: Data Analysis and Interpretation
Calculation of Initial Velocity (v₀)
-
For each substrate concentration, plot Absorbance vs. Time (in seconds or minutes).
-
Determine the slope of the initial linear portion of this curve. This is the initial rate in Absorbance units per unit time (ΔAbs/min).
-
Subtract the rate of the corresponding "no enzyme" control to correct for spontaneous hydrolysis.
-
Convert this rate into molar concentration per unit time using the Beer-Lambert law (A = εcL):
-
v₀ (M/min) = (ΔAbs/min) / (ε × L)
-
Where ε is the molar extinction coefficient (M⁻¹cm⁻¹) determined from the standard curve and L is the path length (cm). For microplates, the path length must be corrected or determined based on the volume in the well.
-
Michaelis-Menten and Lineweaver-Burk Analysis
-
Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Data Fitting: Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation:[8]
-
v₀ = (Vmax × [S]) / (Km + [S])
-
This will provide the most accurate estimates for Km (in units of concentration) and Vmax (in units of concentration/time).
-
-
Lineweaver-Burk Plot (Double Reciprocal): For a visual representation, a Lineweaver-Burk plot can be generated by plotting 1/v₀ vs. 1/[S].
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
The slope is Km/Vmax.
-
Caution: While useful for visualization, fitting should not be performed on the linearized data as it can distort the error distribution.
-
Calculation of the Catalytic Constant (kcat)
The catalytic constant, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.
-
kcat = Vmax / [E]t
-
Where [E]t is the total active enzyme concentration used in the assay.
-
The units of Vmax (e.g., µM/s) and [E]t (e.g., µM) must be consistent, yielding a kcat with units of inverse time (s⁻¹).[8][9]
Conclusion
4-Nitrothis compound (pNPGB) remains a cornerstone substrate for the spectroscopic investigation of trypsin and related serine proteases. Its utility is derived from the robust, pH-dependent chromogenic properties of its hydrolysis product, 4-nitrophenol. By understanding the underlying spectroscopic principles and adhering to a rigorously designed experimental protocol, researchers can reliably determine key enzymatic parameters. This guide provides the foundational knowledge and practical steps necessary to leverage pNPGB effectively, ensuring the generation of high-quality, reproducible data essential for advancing enzyme research and drug discovery.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. PubChem. [Link]
-
Wikipedia contributors. (2024). 4-Nitrophenol. Wikipedia, The Free Encyclopedia. [Link]
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Al-Nuri, M. A., & Dalali, N. (2014). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. International Journal of Scientific & Engineering Research. [Link]
-
ResearchGate GmbH. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. ResearchGate. [Link]
-
BMG LABTECH. (n.d.). Pancreatic trypsin activity assay. BMG LABTECH. [Link]
-
ResearchGate GmbH. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). ResearchGate. [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Chondrex, Inc. [Link]
-
ResearchGate GmbH. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]
-
ResearchGate GmbH. (n.d.). Molar extinction coefficient (ε) results calculated at each band in corresponding solution. ResearchGate. [Link]
-
ResearchGate GmbH. (n.d.). UV-Vis absorption spectra of PNP at different pH values and concentrations. ResearchGate. [Link]
-
Chemsrc. (n.d.). 4-Nitrothis compound Hydrochloride. Chemsrc.com. [Link]
-
Van Doren, S. R., et al. (2024). Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. Archives of Biochemistry and Biophysics. [Link]
-
ResearchGate GmbH. (n.d.). Enzyme kinetics was studied with two β-glucosidase substrates: p-NPGlu (a) and o-NPGlu (b). ResearchGate. [Link]
-
GraphPad Software. (n.d.). How can I determine the Kcat of an enzyme?. GraphPad. [Link]
-
Denizli, A., et al. (2016). A sensitive and real-time assay of trypsin by using molecular imprinting-based capacitive biosensor. Sensors and Actuators B: Chemical. [Link]
-
Lee, J., et al. (2018). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]
-
Jambovane, S., et al. (2009). Determination of kinetic parameters, Km and kcat, with a single experiment on a chip. Analytical Chemistry. [Link]
-
BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. BMG LABTECH. [Link]
-
Khan Academy. (2014). UV/Vis spectroscopy. YouTube. [Link]
-
YouTube. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]
-
Reddit. (2019). [University Biochemistry: Enzyme Kinetics] Determining Kcat from Km and Vmax. Reddit. [Link]
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- 9. reddit.com [reddit.com]
Phenyl 4-guanidinobenzoate derivatives and their synthesis
An In-Depth Technical Guide to the Synthesis and Application of Phenyl 4-Guanidinobenzoate Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms, and applications of this compound derivatives. These compounds form a critical class of serine protease inhibitors, with notable members including the clinically relevant drugs Nafamostat and Camostat.[1][2][3][4] This document delves into the causal chemistry behind synthetic strategies, provides detailed experimental protocols, and explores the structure-activity relationships that govern their biological function.
Introduction: The Significance of this compound Derivatives
This compound derivatives are potent inhibitors of serine proteases, a large family of enzymes involved in a vast array of physiological and pathological processes.[5][6] Their mechanism of action typically involves the formation of a covalent acyl-enzyme complex with the catalytic serine residue in the enzyme's active site.[1][7][8] This inhibitory action is guided by the positively charged guanidinium group, which forms a key salt bridge with a negatively charged aspartate residue in the S1 specificity pocket of target proteases like trypsin, thrombin, and transmembrane protease serine 2 (TMPRSS2).[1][4][8]
This unique two-pronged interaction—specific recognition via the guanidinium "head" and covalent inhibition via the phenyl ester "body"—makes this scaffold a powerful tool in drug discovery. Its applications range from treating pancreatitis and disseminated intravascular coagulation (Nafamostat) to managing reflux esophagitis (Camostat) and exploring antiviral therapies, notably against SARS-CoV-2 by inhibiting TMPRSS2-mediated viral entry.[1][3][4]
Core Synthesis Strategy: A Two-Stage Approach
The synthesis of this compound derivatives is logically approached in two primary stages: first, the construction of the key intermediate, 4-guanidinobenzoic acid, followed by its esterification with a target phenol.
Figure 1: High-level two-stage synthetic workflow.
Stage 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
The foundational precursor for this class of inhibitors is 4-guanidinobenzoic acid. It is most commonly synthesized from 4-aminobenzoic acid through a guanidinylation reaction. The use of cyanamide in the presence of hydrochloric acid is a well-established and cost-effective method.[9][10]
Causality Behind Experimental Choices:
-
Reagents: 4-aminobenzoic acid provides the necessary aminophenyl-carboxylate scaffold. Cyanamide (H₂N-C≡N) serves as the electrophilic source for the guanidinyl carbon.
-
Acidic Conditions (HCl): The reaction requires an acidic medium. The acid protonates the cyanamide, activating it for nucleophilic attack by the amino group of 4-aminobenzoic acid. The hydrochloride salt of the final product is also conveniently precipitated and isolated.
-
Heat: The reaction is typically heated to reflux to overcome the activation energy barrier for the addition of the weakly nucleophilic aniline-type amine to the activated cyanamide.
Experimental Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride [9][10]
-
Suspend 4-aminobenzoic acid (0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add cyanamide (0.839 mol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 100°C) and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and allow it to stand for 16 hours without stirring to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (100 mL).
-
Purification (Optional but Recommended): Suspend the crude solid in an aqueous potassium carbonate solution (e.g., 30g K₂CO₃ in 400 mL water) and stir for 30 minutes to neutralize any remaining acid and dissolve the product as the carboxylate salt. Filter to remove any insoluble impurities. Re-acidify the filtrate with HCl to precipitate the purified 4-guanidinobenzoic acid hydrochloride, filter, wash with cold water, and dry under vacuum.
Stage 2: Esterification of 4-Guanidinobenzoic Acid
The second stage involves forming an ester linkage between the carboxylic acid of the guanidinobenzoic acid core and a phenolic hydroxyl group. The choice of method depends on the scale, the reactivity of the phenol, and desired process conditions.
This classic and robust method involves activating the carboxylic acid as a highly reactive acyl chloride, which then readily reacts with the phenol.[11]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is commonly used to convert carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup as they can be easily removed.[11]
-
Pyridine: Often used as a solvent and a base to neutralize the HCl generated during the esterification step, driving the reaction to completion.[11]
Figure 2: Workflow for the acid chloride esterification route.
Experimental Protocol: General Procedure via Acid Chloride [11]
-
In a flask under an inert atmosphere (N₂ or Ar), add 4-guanidinobenzoic acid hydrochloride (1.0 eq) to thionyl chloride (excess, can be used as solvent).
-
Reflux the mixture for approximately 30-60 minutes until the conversion to the acid chloride is complete (evolution of gas ceases).
-
Remove the excess thionyl chloride under reduced pressure. The resulting 4-guanidinobenzoyl chloride hydrochloride is often used directly without further purification.
-
Dissolve the target phenol (1.0-1.1 eq) in anhydrous pyridine in a separate flask and cool in an ice bath.
-
Add the crude acid chloride portion-wise to the pyridine solution under stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is typically worked up by adding an aqueous solution of sodium bicarbonate to precipitate the product. The crude product is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent system like methanol/ether.[11]
Modern synthetic chemistry often favors direct coupling methods that avoid the harsh conditions of acid chloride formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12]
Causality Behind Experimental Choices:
-
EDC: This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt or DMAP: Additives like N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included. They act as activating agents or catalysts by forming an activated ester intermediate that is less prone to side reactions (like N-acylurea formation) and reacts more efficiently with the phenol.[12][13] This is particularly important for less nucleophilic phenols.
Experimental Protocol: General Procedure via EDC Coupling [12]
-
To a reactor, add 4-guanidinobenzoic acid hydrochloride (1.0 eq), the target phenol (e.g., methyl 4-hydroxybenzoate, 1.1 eq), EDC hydrochloride (1.2 eq), and DMAP (0.1 eq).
-
Add a suitable anhydrous solvent, such as pyridine or dichloromethane (CH₂Cl₂).[12][13]
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, the solvent is removed by distillation under reduced pressure.
-
The residue is worked up by adding water and adjusting the pH with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can then be converted to a desired salt (e.g., mesylate) by treatment with the corresponding acid (e.g., methanesulfonic acid) in a solvent like methanol, followed by recrystallization.[12]
Mechanism of Action: Reversible Covalent Inhibition
The therapeutic efficacy of this compound derivatives stems from their ability to act as reversible covalent inhibitors of serine proteases.[7]
-
Recognition and Binding: The cationic guanidinium group docks into the enzyme's S1 specificity pocket, forming a strong ionic bond with a conserved aspartate residue (Asp435 in TMPRSS2).[1][4][8] This interaction provides selectivity and anchors the inhibitor in the correct orientation.
-
Covalent Attack: Once bound, the ester carbonyl is positioned perfectly for nucleophilic attack by the hydroxyl group of the catalytic serine (Ser441 in TMPRSS2).[1][8]
-
Acyl-Enzyme Complex Formation: This attack forms a tetrahedral intermediate which then collapses, releasing the phenol and leaving the enzyme in an inactive, acylated state.[7]
-
Reversibility (Hydrolysis): The acyl-enzyme complex can be hydrolyzed by water, which regenerates the active enzyme. The rate of this hydrolysis (deacylation) determines the duration of inhibition.[7]
Figure 3: Simplified mechanism of reversible covalent inhibition.
Structure-Activity Relationship (SAR) and Data
Optimization of the phenyl "leaving group" is a key strategy in the development of these inhibitors. Modifications to the phenol can modulate potency, stability, and pharmacokinetic properties. A study on enteropeptidase inhibitors provides a clear example of this.[7]
| Compound | R Group Modification on Phenyl Ester | IC₅₀ (initial) vs. Human Enteropeptidase |
| 1c | Glycine Moiety | 2.6 µM |
| 2a | Aspartic Acid Moiety | 0.53 µM |
| 2b | Asparagine Moiety | 1.8 µM |
| 2c | Glutamic Acid Moiety | 0.70 µM |
| Data sourced from Ikeda et al., J. Med. Chem. 2022.[7] |
Analysis of SAR:
-
Introducing a Carboxyl Group: As seen by comparing 1c to 2a and 2c , adding a negatively charged carboxylic acid moiety to the structure significantly enhanced inhibitory potency (a five-fold increase for 2a ). This suggests an additional favorable interaction with the enzyme surface.[7]
-
Chain Length and Functionality: The enhancement was greater for the shorter aspartic acid side chain (2a ) than the longer glutamic acid one (2c ), indicating an optimal distance for this secondary interaction. Replacing the carboxylate with a neutral amide (asparagine, 2b ) resulted in only a slight improvement over the parent compound, confirming the importance of the negative charge for the observed potency boost.[7]
Conclusion
This compound derivatives are a cornerstone in the field of serine protease inhibition. Their synthesis is well-understood and adaptable, primarily relying on the guanidinylation of 4-aminobenzoic acid followed by robust esterification methodologies such as the acid chloride route or modern carbodiimide couplings. The rationale behind their design is elegant, leveraging a guanidinium head for specific targeting and a reactive ester for covalent, yet reversible, inhibition. The extensive body of research, including the development of drugs like Nafamostat and Camostat, demonstrates the scaffold's high "drugability" and potential for further optimization in treating a wide range of diseases. This guide provides the foundational chemical knowledge for researchers to confidently design, synthesize, and innovate within this important class of therapeutic agents.
References
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Ikeda, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]
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Ok, M., et al. (2022). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). TCT‐Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate. Retrieved from [Link]
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Padilla, S., et al. (2024). TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐guanidinobenzoic acid. Retrieved from [Link]
-
CNR-IRIS. (n.d.). C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition. Retrieved from [Link]
-
Wisdom Drugs. (n.d.). 4-Guanidinylbenzoate hydrochloride - Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. Retrieved from [Link]
-
Steven, F. S., et al. (1986). Evidence for inhibitors of the cell surface protease guanidinobenzoatase. PubMed. Available at: [Link]
- Google Patents. (n.d.). US4021472A - Guanidinobenzoic acid derivatives.
- Google Patents. (n.d.). CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
-
Stürzebecher, J., et al. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. Available at: [Link]
-
University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Serine Protease Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). EP0486702A1 - this compound derivative, process for producing the same, and protease inhibitor containing the same.
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National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]
-
MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
-
PubMed. (2011). Altered nucleic acid partitioning during phenol extraction or silica adsorption by guanidinium and potassium salts. Retrieved from [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 4-functionalized phenyl-O-beta-D-glycosides as a new class of mushroom tyrosinase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Fragment-based drug discovery: opportunities for organic synthesis. PubMed Central. Available at: [Link]
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A Technical Guide to Phenyl 4-Guanidinobenzoate: A Serine Protease Inhibitor for Research and Therapeutic Development
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of Phenyl 4-guanidinobenzoate, a key small molecule in the field of enzyme inhibition. We will explore its fundamental chemical identifiers, physicochemical properties, synthesis, and mechanism of action as a serine protease inhibitor. The primary focus will be on its role as a reversible covalent inhibitor, with particular emphasis on its application in drug discovery for conditions such as obesity through the inhibition of enteropeptidase. This document synthesizes data from peer-reviewed literature and chemical databases to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams.
Molecular Identification and Physicochemical Properties
This compound is a synthetic small molecule characterized by a central benzoic acid core, modified with a guanidino group at the 4-position and ester-linked to a phenyl group. The guanidinium moiety is a critical pharmacophore, acting as a mimetic of the side chain of lysine or arginine, which allows it to bind with high affinity to the S1 specificity pocket of many trypsin-like serine proteases.
Accurate identification is paramount for any research endeavor. The key molecular identifiers and properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 35695-21-7 | [1] |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [1] |
| Molecular Weight | 255.28 g/mol | [1] |
| InChI Key | PXPIXLVXGYQMFM-UHFFFAOYSA-N | [1] |
| InChI String | 1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | Inferred from InChI |
| Physical Form | White to yellow solid | [1] |
Synthesis and Chemical Characterization
The synthesis of this compound and its derivatives typically involves the esterification of 4-guanidinobenzoic acid with the corresponding phenol.
Exemplary Synthesis Protocol: this compound
This protocol is a generalized procedure based on standard esterification methods described for analogous compounds[2].
Objective: To synthesize this compound via condensation of 4-guanidinobenzoic acid hydrochloride and phenol.
Materials:
-
4-Guanidinobenzoic acid hydrochloride[3]
-
Phenol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-guanidinobenzoic acid hydrochloride (1.0 eq) and phenol (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Expert Insight: The slow addition of the coupling agent at a reduced temperature is crucial to control the exothermic reaction and minimize the formation of N-acylurea byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Trustworthiness: The acidic and basic washes are essential to remove unreacted starting materials and the DMAP catalyst, ensuring a purer crude product.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product (white to yellow solid) using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Reversible Covalent Inhibition
This compound and its derivatives are potent inhibitors of trypsin-like serine proteases, including enteropeptidase, trypsin, and sperm acrosin[4][5]. Their mechanism is a sophisticated form of reversible covalent inhibition[4].
Causality of Inhibition:
-
Initial Binding (Non-covalent): The positively charged guanidinium group mimics the side chain of a lysine residue. This allows the inhibitor to dock into the S1 specificity pocket of the protease, which contains a key aspartic acid residue (e.g., Asp965 in enteropeptidase)[6]. This ionic interaction provides the initial affinity and positions the inhibitor for the next step.
-
Covalent Acylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond. This forms a transient tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, releasing the phenol leaving group.
-
Reversibility (Deacylation): Unlike irreversible inhibitors, the acyl-enzyme complex is susceptible to hydrolysis. A water molecule, activated by the enzyme's catalytic machinery, attacks the acyl-enzyme bond, regenerating the active enzyme and releasing the 4-guanidinobenzoate moiety. The rate of this deacylation (hydrolysis) determines the duration of inhibition.
The overall inhibitory potency (e.g., IC₅₀) is a function of both the initial binding affinity and the rate of acylation, while the duration of action is influenced by the stability of the covalent adduct[4].
Caption: Reversible Covalent Inhibition Workflow.
Applications in Drug Discovery and Development
The unique properties of 4-guanidinobenzoate derivatives make them valuable molecules in both basic research and therapeutic development.
Therapeutic Agent for Obesity
This compound was identified as a hit compound in high-throughput screening for inhibitors of enteropeptidase, a serine protease located in the duodenal brush border that is critical for protein digestion[4][6].
-
Therapeutic Rationale: By inhibiting enteropeptidase, these compounds reduce the activation of trypsinogen to trypsin, thereby downregulating the entire cascade of digestive protease activation. This leads to decreased protein digestion and absorption, promoting fecal protein loss and inducing weight loss in diet-induced obesity models[4][6].
-
Key Advantage - Low Systemic Exposure: Because enteropeptidase is localized to the gut lumen, an ideal inhibitor does not need to be absorbed into the bloodstream to be effective. The highly basic guanidinium group contributes to low membrane permeability due to its ionized state at physiological pH. This minimizes systemic exposure, which is a highly desirable safety feature as it reduces the risk of off-target side effects[6].
Biochemical Tool for Protease Research
Derivatives, particularly 4-Nitrothis compound (NPGB), are widely used as tool compounds in enzymology.
-
Active Site Titration: NPGB serves as a substrate for trypsin and other proteases, leading to a burst of nitrophenol release upon acylation. By measuring this initial burst, researchers can accurately determine the concentration of active enzyme in a sample, a technique known as active site titration[7].
-
General Protease Inhibition: These compounds are used in a variety of assays to probe the function of serine proteases, such as in studies of sperm-egg fertilization where they inhibit the acrosome reaction by targeting the sperm protease acrosin[5].
Experimental Protocol: In Vitro Enteropeptidase Inhibition Assay
This protocol outlines a representative method for evaluating the inhibitory activity of this compound derivatives against human enteropeptidase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human enteropeptidase.
Materials:
-
Recombinant human enteropeptidase
-
Fluorogenic substrate: e.g., Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Test Compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.
-
Assay Setup: In the wells of the 96-well plate, add 2 µL of the serially diluted compound solution. For control wells, add 2 µL of DMSO.
-
Control Wells (Trustworthiness):
-
100% Activity Control: DMSO only (no inhibitor).
-
0% Activity Control (Background): Assay buffer only (no enzyme).
-
-
-
Enzyme Addition: Add 50 µL of enteropeptidase solution (at a pre-determined concentration) to each well except the background control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37 °C. The rate of reaction is proportional to the slope of the linear portion of the fluorescence vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion
This compound is a foundational scaffold for the design of serine protease inhibitors. Its mechanism as a reversible covalent inhibitor, driven by the lysine-mimicking properties of its guanidinium group, makes it a powerful tool for both biochemical research and therapeutic applications. The successful identification of derivatives as potential treatments for obesity highlights the value of targeting gut-restricted enzymes with compounds designed for low systemic exposure. This guide provides the core technical information necessary for scientists to effectively utilize and innovate upon this important chemical entity.
References
-
Ikeda, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (2025). 4-(2-succinimidoethylthio)this compound (C20H20N4O4S). Université du Luxembourg. [Link]
- Google Patents. (1992). EP0486702A1 - this compound derivative, process for producing the same, and protease inhibitor containing the same.
-
National Center for Biotechnology Information. (n.d.). Nitrophenyl p-guanidino benzoate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Tolyl 4-guanidinobenzoate. PubChem. [Link]
-
ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound | 35695-21-7 [sigmaaldrich.com]
- 2. EP0486702A1 - this compound derivative, process for producing the same, and protease inhibitor containing the same - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Nitrothis compound protease inhibitor and substrate 19135-17-2 [sigmaaldrich.com]
Phenyl 4-guanidinobenzoate HCl: A Technical Guide for Researchers
An In-depth Examination of the Molecular Properties, Synthesis, and Application of a Key Serine Protease Inhibitor
Abstract
Phenyl 4-guanidinobenzoate hydrochloride (HCl) is a notable member of the guanidinobenzoate class of compounds, recognized for its potent inhibitory activity against serine proteases. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed synthesis protocol, and its application in serine protease inhibition assays. With its unique mechanism of action as a reversible covalent inhibitor, this compound HCl serves as a critical tool for researchers in drug discovery and development, offering a scaffold for the design of more selective and effective therapeutic agents. This document is intended to be a valuable resource for scientists and researchers, providing the necessary technical insights to effectively utilize this compound in their work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound HCl is essential for its proper handling, storage, and application in experimental settings. The key molecular identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| CAS Number | 35695-21-7 (for the free base) | N/A |
| Molecular Formula | C₁₄H₁₄ClN₃O₂ | Calculated |
| Molecular Weight | 291.73 g/mol | Calculated |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be pH-dependent. | N/A |
| Melting Point | Not explicitly available for the HCl salt. | N/A |
Note: The molecular formula and weight have been calculated based on the free base (C₁₄H₁₃N₃O₂, MW: 255.27 g/mol ) and the addition of hydrochloric acid (HCl, MW: 36.46 g/mol ).
Synthesis of this compound HCl
The synthesis of this compound HCl can be achieved through the esterification of 4-guanidinobenzoic acid with phenol, followed by conversion to the hydrochloride salt. The following is a generalized protocol based on established methods for the synthesis of similar guanidinobenzoate derivatives.
Synthesis Workflow
Caption: General synthesis workflow for this compound HCl.
Detailed Experimental Protocol
Materials:
-
4-Guanidinobenzoic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or ethanol)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 4-guanidinobenzoic acid (1 equivalent) and phenol (1.1 equivalents) in anhydrous CH₂Cl₂ or DMF.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as the free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or ethanol while stirring.
-
A precipitate of this compound HCl should form.
-
If no precipitate forms, the product may be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Mechanism of Action and Application in Serine Protease Inhibition
This compound HCl is a potent inhibitor of serine proteases, a large family of enzymes crucial in various physiological and pathological processes. Its inhibitory activity stems from the structural mimicry of the natural substrates of these enzymes.
Mechanism of Inhibition
The inhibitory mechanism of this compound involves the formation of a reversible covalent bond with the active site serine residue of the protease. The positively charged guanidinium group mimics the side chain of arginine or lysine, allowing the inhibitor to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding positions the ester carbonyl group for nucleophilic attack by the catalytic serine residue (Ser195 in trypsin), forming a stable acyl-enzyme intermediate. This intermediate effectively blocks the enzyme's catalytic activity. The reversibility of this covalent modification allows for the study of enzyme kinetics and dynamics.[1]
Caption: Proposed mechanism of serine protease inhibition by this compound.
Application in Serine Protease Inhibition Assays
This compound HCl can be utilized in various in vitro assays to determine the inhibitory potency (e.g., IC₅₀) against specific serine proteases. A general protocol for such an assay is provided below.
Materials:
-
Purified serine protease of interest (e.g., trypsin, thrombin, enteropeptidase)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl₂)
-
This compound HCl stock solution (in DMSO or an appropriate solvent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound HCl in the assay buffer.
-
Prepare the enzyme solution to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Prepare the substrate solution at a concentration typically at or below its Kₘ value.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add a fixed volume of the assay buffer.
-
Add the diluted this compound HCl solutions to the respective wells. Include a control well with no inhibitor.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound HCl is a valuable research tool for the study of serine proteases. Its well-defined mechanism of action, coupled with its straightforward synthesis, makes it an ideal candidate for initial screening and lead optimization in drug discovery programs targeting these enzymes. This technical guide provides a foundational understanding of its properties and applications, empowering researchers to effectively integrate this compound into their experimental workflows. Further investigation into the specific inhibitory profiles against a broader range of proteases and optimization of its structure could lead to the development of next-generation therapeutics.
References
-
Oka, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(13), 8964–8981. [Link]
Sources
Methodological & Application
Application Note & Protocol: Accurate Determination of Trypsin Molarity Using Phenyl 4-Guanidinobenzoate Active Site Titration
Introduction: Beyond Protein Concentration to Functional Activity
In enzymology and drug development, understanding the precise concentration of a functionally active enzyme is paramount. Standard protein quantification methods, such as A280 absorbance or Bradford assays, measure total protein content, including active, inactive, and denatured forms. This provides an incomplete picture of an enzyme preparation's true catalytic potential. Active site titration stands as a definitive method to quantify only the catalytically competent enzyme molecules. This application note provides a detailed protocol and the underlying principles for the active site titration of trypsin, a critical serine protease, using the chromogenic titrant p-Nitrophenyl-p'-guanidinobenzoate (NPGB), also known as Phenyl 4-guanidinobenzoate. This technique, pioneered by Chase and Shaw, remains a gold standard for its accuracy and reliability.[1][2]
Part 1: The Principle of the Titration
The active site titration of trypsin with NPGB is a classic example of burst kinetics. The reaction proceeds in two distinct, kinetically separable steps. The guanidino group of NPGB mimics the side chain of arginine, a natural substrate for trypsin, allowing it to bind specifically and with high affinity to the enzyme's S1 specificity pocket.[3][4]
-
Rapid Acylation (The "Burst"): Upon binding, the catalytic serine residue (Ser-195) in the trypsin active site performs a nucleophilic attack on the carbonyl carbon of NPGB. This results in the rapid formation of a stable acyl-enzyme intermediate (guanidinobenzoyl-trypsin) and the stoichiometric release of one molecule of p-nitrophenol (pNP) for every active trypsin molecule. This initial, rapid release is referred to as the "burst".
-
Slow Deacylation (Steady-State): The guanidinobenzoyl-enzyme intermediate is very stable, and its hydrolysis (deacylation) to regenerate the free enzyme is an extremely slow process.
The key to the assay is that the initial burst is spectrophotometrically quantifiable. The released p-nitrophenol, at a pH above its pKa (~7), ionizes to the p-nitrophenolate ion, which has a strong absorbance at 410 nm.[5] By measuring the magnitude of this absorbance burst, and applying the Beer-Lambert law, one can directly calculate the molar concentration of active trypsin in the sample.
Reaction Mechanism Visualization
Caption: Reaction mechanism of trypsin with NPGB titrant.
Part 2: Experimental Protocol
This protocol is designed to be a self-validating system. The observation of a rapid absorbance increase followed by a near-zero or very slow linear rate confirms the correct execution of the assay.
Required Materials and Reagents
| Reagent/Material | Specifications | Rationale |
| Trypsin Sample | Purified; concentration unknown | The enzyme to be quantified. Should be free of interfering substances that absorb at 410 nm. |
| NPGB Titrant | p-Nitrophenyl-p'-guanidinobenzoate HCl | The active site titrant. Must be of high purity. |
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.1 | Provides optimal pH for trypsin activity and pNP absorbance. CaCl₂ stabilizes the enzyme. |
| Enzyme Diluent | 1 mM HCl, 20 mM CaCl₂ | Low pH prevents autolysis and maintains trypsin stability during storage and dilution. |
| NPGB Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | NPGB has poor aqueous solubility; an organic solvent is required for the stock solution. |
| Spectrophotometer | UV-Vis capable of reading at 410 nm | For monitoring the release of p-nitrophenol. |
| Cuvettes | 1 cm path length, quartz or polystyrene | Standard path length for Beer-Lambert law calculations. |
| Calibrated Pipettes | P1000, P200, P20 | Accurate liquid handling is critical for reliable results. |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.1):
-
Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.
-
Dissolve 2.94 g of calcium chloride dihydrate (CaCl₂·2H₂O) in the same solution.
-
Adjust the pH to 8.1 at 25°C using concentrated HCl.
-
Bring the final volume to 1 L with ultrapure water. Store at 4°C.
-
-
Enzyme Diluent (1 mM HCl, 20 mM CaCl₂):
-
Add 83 µL of concentrated HCl (12.1 M) to 800 mL of ultrapure water.
-
Dissolve 2.94 g of CaCl₂·2H₂O.
-
Bring the final volume to 1 L. Store at 4°C.
-
-
NPGB Stock Solution (10 mM):
-
Caution: NPGB is a hazardous substance. Handle with appropriate personal protective equipment (PPE).
-
Accurately weigh ~3.4 mg of NPGB·HCl and dissolve it in 1.0 mL of high-purity DMF or DMSO.
-
This stock solution should be prepared fresh daily and kept on ice, protected from light.
-
-
Trypsin Sample Preparation:
-
Prepare a concentrated stock of your trypsin sample in the cold Enzyme Diluent.
-
Perform a serial dilution to create a working solution with an expected concentration of approximately 10-20 µM (or ~0.25 - 0.5 mg/mL). This is a starting point; optimization may be required.
-
Assay Procedure
The following procedure is for a standard 1 mL cuvette.
-
Instrument Setup: Set the spectrophotometer to read absorbance at 410 nm and equilibrate the sample chamber to 25°C.
-
Blank Measurement:
-
Pipette 980 µL of Assay Buffer into a cuvette.
-
Add 20 µL of the trypsin sample. Mix gently by inverting.
-
Place the cuvette in the spectrophotometer and zero the instrument (set A410 = 0). This corrects for any absorbance from the buffer and the enzyme itself.
-
-
Titration Reaction:
-
Remove the cuvette from the spectrophotometer.
-
Initiate the reaction by adding 5-10 µL of the 10 mM NPGB stock solution. The final concentration of NPGB should be in at least 5-fold molar excess over the expected active trypsin concentration to ensure saturation of all active sites.
-
Immediately and rapidly mix the solution by inverting the cuvette 2-3 times. This step is critical and must be completed within seconds.
-
Place the cuvette back into the spectrophotometer.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at 410 nm every 5-10 seconds for 2-3 minutes.
-
You should observe a rapid increase in absorbance within the first minute (the "burst"), which then plateaus or transitions to a very slow, linear increase (the steady-state rate).
-
Experimental Workflow Diagram
Caption: High-level workflow for active site titration of trypsin.
Part 3: Data Analysis and Interpretation
The goal is to determine the magnitude of the absorbance burst (ΔA_burst) that corresponds solely to the rapid acylation step.
-
Plot the Data: Plot Absorbance at 410 nm (y-axis) versus Time in seconds (x-axis).
-
Extrapolate to Time Zero: The data points after the initial burst should represent the slow, steady-state hydrolysis of the acyl-enzyme intermediate. Perform a linear regression on this portion of the curve.
-
Determine ΔA_burst: Extrapolate the linear regression line back to the y-axis (time = 0). The y-intercept of this line represents the theoretical absorbance at the completion of the burst phase. This value is your ΔA_burst. This extrapolation method accurately separates the burst amplitude from the subsequent slow reaction.
-
Calculate Active Enzyme Concentration: Use the Beer-Lambert Law to calculate the molar concentration of active trypsin.
[Active Trypsin] (mol/L) = ΔA_burst / (ε × l)
-
ΔA_burst: The extrapolated absorbance change from the burst.
-
ε (Molar Extinction Coefficient): The molar absorptivity of p-nitrophenol at 410 nm, pH 8.1, is 16,500 M⁻¹cm⁻¹ . This value is pH-dependent and should be verified for your specific buffer conditions if they differ significantly.[5]
-
l (Path Length): The path length of the cuvette, typically 1 cm.
-
Example Calculation: If the extrapolated ΔA_burst is 0.248 in a 1 cm cuvette: [Active Trypsin] = 0.248 / (16,500 M⁻¹cm⁻¹ × 1 cm) = 1.503 x 10⁻⁵ M or 15.03 µM
This value represents the concentration of active trypsin in the cuvette. To find the concentration in your original stock solution, you must account for the dilution factor.
Part 4: Troubleshooting and Best Practices
| Issue | Possible Cause(s) | Solution(s) |
| No observable burst | Inactive enzyme; enzyme concentration too low; NPGB degraded. | Verify enzyme activity with a general substrate assay (e.g., TAME or BAPNA).[5][6] Increase enzyme concentration. Prepare fresh NPGB. |
| High background rate (steep slope after burst) | High rate of spontaneous NPGB hydrolysis; presence of other esterases. | Ensure Assay Buffer pH is not excessively high (< 8.5). Use high-purity trypsin. Run a "no enzyme" control to measure NPGB stability. |
| Burst continues to drift upwards (not a sharp plateau) | Mixing was too slow or insufficient. | Ensure rapid and thorough mixing immediately after adding NPGB. Practice the addition and mixing steps. |
| Low reproducibility | Inaccurate pipetting; temperature fluctuations; inconsistent mixing. | Calibrate pipettes. Ensure the spectrophotometer cell holder is thermostatted. Standardize the mixing procedure. |
Conclusion
Active site titration with NPGB is a powerful and precise method for determining the functional concentration of trypsin. By distinguishing active enzyme from total protein, it provides invaluable data for kinetic studies, inhibitor screening, and quality control in biopharmaceutical development. Adherence to this detailed protocol will ensure the generation of accurate and reproducible results, underpinning the scientific integrity of subsequent research.
References
-
p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Chase, T. Jr., & Shaw, E. (1967). Biochemical and Biophysical Research Communications, 29(4), 508-514.[Link]
-
Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Zahnley, J. C., & Davis, J. G. (1970). Biochemistry, 9(6), 1428-1433.[Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. Malthouse, J. P. G. (2020). ACS Omega, 5(10), 4915-4923.[Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Syedd-Leon, R., et al. (2020). Uniciencia, 34(2), 217-230.[Link]
-
p-Nitrophenyl-p′-guanidinobenzoate HCl: A new active site titrant for trypsin. Chase, T. Jr., & Shaw, E. (1967). University of Toronto Libraries.[Link]
-
A spectrophotometric determination of trypsin and chymotrypsin. Schwert, G. W., & Takenaka, Y. (1955). Biochimica et Biophysica Acta, 16(4), 570-575.[Link]
Sources
- 1. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
Protocol for enteropeptidase inhibition assay using Phenyl 4-guanidinobenzoate
Application Note & Protocol
A Comprehensive Guide to the Enteropeptidase Inhibition Assay Using Phenyl 4-Guanidinobenzoate
Abstract
Enteropeptidase (also known as enterokinase) is a critical serine protease located in the brush border of the duodenum. It plays a pivotal role in protein digestion by converting inactive trypsinogen into active trypsin, which in turn activates a cascade of other digestive proenzymes[1][2]. Due to its central role in nutrient absorption, the inhibition of enteropeptidase has emerged as a promising therapeutic strategy for managing conditions such as obesity, pancreatitis, and certain types of cancer[1][3][4]. This document provides a detailed protocol for an in vitro enteropeptidase inhibition assay using this compound, a known inhibitor of trypsin-like serine proteases[5][6]. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel enteropeptidase inhibitors.
Introduction: The Scientific Rationale
The enteropeptidase inhibition assay is a fundamental tool for screening and characterizing potential therapeutic compounds. The core principle of this assay is to measure the reduction in enteropeptidase enzymatic activity in the presence of a test compound. This compound and its derivatives are particularly relevant in this context. The guanidinyl group of these compounds is designed to mimic the side chain of the lysine residue in enteropeptidase's natural substrate, trypsinogen[5][6]. This allows the inhibitor to bind to the enzyme's active site.
Certain 4-guanidinobenzoate derivatives act as reversible covalent inhibitors. They form an acyl-enzyme intermediate with the catalytic serine residue (Ser971 in human enteropeptidase) in the enzyme's active site, temporarily inactivating the enzyme[6][7]. The stability of this covalent complex can be a key determinant of the inhibitor's potency and duration of action.
This protocol utilizes a chromogenic substrate that, when cleaved by active enteropeptidase, produces a colored product that can be quantified using a spectrophotometer. The rate of color development is directly proportional to the enzyme's activity. By measuring the decrease in this rate in the presence of an inhibitor, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of enteropeptidase inhibition by a 4-guanidinobenzoate derivative.
Figure 1: Proposed mechanism of reversible covalent inhibition of enteropeptidase.
Materials and Reagents
Consistent and high-quality reagents are paramount for reproducible results.
| Reagent | Supplier & Cat. No. (Example) | Storage | Key Considerations |
| Recombinant Human Enteropeptidase | Novus Biologicals (1585-SE) | -70°C | Ensure high purity (>90%) and known specific activity. Avoid repeated freeze-thaw cycles. |
| This compound HCl | TCI (G0123) | -20°C | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and protect from light. |
| Chromogenic Substrate (e.g., Z-Lys-SBzl) | Bachem (M-1300) | -20°C | The choice of substrate is critical. Ensure its Km for enteropeptidase is known for proper assay design. |
| Tris-HCl | Sigma-Aldrich (T5941) | RT | Use a high-purity grade suitable for biochemical assays. |
| NaCl | Sigma-Aldrich (S9888) | RT | |
| CaCl2 | Sigma-Aldrich (C1016) | RT | Calcium ions can stabilize enteropeptidase and enhance its activity.[8] |
| Brij-35 | Sigma-Aldrich (B4184) | RT | A non-ionic detergent to prevent protein aggregation and improve enzyme stability.[8][9] |
| DMSO (Anhydrous) | Sigma-Aldrich (D2650) | RT | Use to dissolve the inhibitor and substrate. Ensure the final concentration in the assay is low (<1%). |
| 96-well Clear Flat-Bottom Plates | Costar (92592) | RT | Essential for accurate spectrophotometric readings. |
Assay Buffer Preparation (50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5):
-
Dissolve the appropriate amounts of Tris-HCl, NaCl, and CaCl2 in deionized water.
-
Adjust the pH to 7.5 using 1 M HCl or 1 M NaOH.
-
Add Brij-35 to a final concentration of 0.05% (w/v).
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
Store at 4°C.
Experimental Workflow
The following diagram outlines the key steps of the enteropeptidase inhibition assay.
Figure 2: Step-by-step workflow for the enteropeptidase inhibition assay.
Detailed Step-by-Step Protocol
5.1. Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound HCl in 100% DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be used to generate the dose-response curve.
-
Enteropeptidase Working Solution: Dilute the recombinant human enteropeptidase stock to a final concentration of 0.1 µg/mL in the pre-chilled Assay Buffer. The optimal enzyme concentration may need to be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Dilute the chromogenic substrate (e.g., Z-Lys-SBzl) to a final concentration of 200 µM in the Assay Buffer. If using a different substrate, the concentration should ideally be at or near its Km value for enteropeptidase.
5.2. Assay Procedure in a 96-Well Plate:
-
Plate Layout: Design the plate layout to include wells for:
-
100% Activity Control: 2 µL of DMSO + 98 µL of Assay Buffer.
-
0% Activity Control (Blank): 100 µL of Assay Buffer (no enzyme).
-
Test Compound Wells: 2 µL of each inhibitor dilution + 98 µL of Assay Buffer.
-
-
Add Enteropeptidase: Add 50 µL of the enteropeptidase working solution to all wells except the 0% activity control (blank) wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes). This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For time-dependent inhibitors, varying the pre-incubation time can provide valuable kinetic information.[10][11]
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C) and measure the absorbance at the wavelength corresponding to the chromogenic product (e.g., 405 nm for the cleavage of Z-Lys-SBzl in the presence of DTNB) in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δtime).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enteropeptidase inhibition for each inhibitor concentration:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_100% - V_blank)] * 100
-
V_inhibitor: Rate in the presence of the inhibitor.
-
V_blank: Rate of the 0% activity control.
-
V_100%: Rate of the 100% activity control (DMSO only).
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Example Data Presentation:
| Inhibitor Conc. (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 98.6 |
Troubleshooting and Optimization
-
High Background Signal: This may be due to spontaneous substrate hydrolysis. Prepare fresh substrate solutions and ensure the buffer pH is stable.
-
Low Signal-to-Noise Ratio: The enzyme concentration may be too low. Increase the enzyme concentration, ensuring the reaction remains in the linear range.
-
Inhibitor Precipitation: Some compounds may have poor solubility in aqueous buffers. Including a small percentage of a co-solvent like DMSO in the final reaction mix can help, but ensure it does not exceed a concentration that affects enzyme activity (typically <1%).[8]
-
Non-linear Reaction Rates: This could be due to substrate depletion or enzyme instability. Reduce the reaction time or enzyme concentration.
Conclusion
This application note provides a robust and reproducible protocol for assessing the inhibitory activity of compounds against enteropeptidase using this compound as a model inhibitor. By understanding the underlying scientific principles and carefully controlling experimental variables, researchers can effectively screen and characterize novel enteropeptidase inhibitors for potential therapeutic development.
References
-
Patsnap Synapse. (2024, June 25). What are enteropeptidase inhibitors and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for enteropeptidase inhibition by 1c. [Image]. Retrieved from [Link]
-
Albarazanji, K., et al. (2025). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. PLoS One, 20(6), e0312927. Retrieved from [Link]
-
Albarazanji, K., et al. (2024, October 18). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. bioRxiv. Retrieved from [Link]
-
Watanabe, M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(12), 8456–8477. Retrieved from [Link]
-
Watanabe, M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(12), 8456–8477. Retrieved from [Link]
-
Sugama, J., et al. (2021). Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice. Pharmacological Research, 163, 105337. Retrieved from [Link]
-
Zambrowicz, B., et al. (1998). Structure of murine enterokinase (enteropeptidase) and expression in small intestine during development. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(4), G769-G777. Retrieved from [Link]
-
Watanabe, M., et al. (2019). Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792. Obesity, 27(11), 1830-1839. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-dependent inhibition of enteropeptidase by SCO-792. [Image]. Retrieved from [Link]
-
Lu, D., et al. (1997). Bovine proenteropeptidase is activated by trypsin, and the specificity of enteropeptidase depends on the heavy chain. The Journal of Biological Chemistry, 272(50), 31293-31300. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits. Retrieved from [Link]
-
galileoeyecenter.com. A Kinetic Study Of An Intestinal Peptidase. Retrieved from [Link]
-
Watanabe, M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(12), 8456–8477. Retrieved from [Link]
Sources
- 1. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 4. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: High-Precision Enzyme Kinetics and Active Site Titration Using 4-Nitrophenyl 4-guanidinobenzoate (NPGB)
Abstract & Introduction
4-Nitrophenyl 4-guanidinobenzoate (NPGB) is a highly effective chromogenic substrate and active site titrant for a specific class of enzymes: trypsin-like serine proteases.[1] These enzymes, which include crucial physiological regulators like trypsin, thrombin, and plasmin, selectively cleave peptide bonds C-terminal to positively charged amino acid residues such as arginine and lysine.[2][3] The utility of NPGB stems from its unique chemical structure, which mimics the natural substrates of these proteases. The guanidino group on the benzoate moiety specifically targets the S1 binding pocket of trypsin-like enzymes, which typically contains a negatively charged aspartic acid residue, ensuring high specificity.[2]
Upon enzymatic hydrolysis, NPGB releases 4-nitrophenol (or its anionic form, 4-nitrophenolate, at neutral to alkaline pH), a chromophore with a distinct yellow color.[4][5] The increase in absorbance, typically monitored between 400-410 nm, is directly proportional to the enzymatic activity, providing a continuous and highly sensitive spectrophotometric assay.[6][7]
This application note provides a comprehensive guide to the use of NPGB, detailing the underlying biochemical principles and offering validated, step-by-step protocols for two primary applications:
-
Active Site Titration: To accurately determine the concentration of catalytically active enzyme in a sample.[8][9]
-
Steady-State Kinetics: To elucidate key kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), for understanding enzyme-substrate interactions.[6]
Scientific Principles: The Mechanism of NPGB Hydrolysis
The reaction between a trypsin-like serine protease and NPGB follows a well-characterized two-step "ping-pong" mechanism, which is observable through a biphasic kinetic profile.[7][10] Understanding this mechanism is critical for proper experimental design and data interpretation.
The Catalytic Triad: At the heart of the enzyme's active site is the catalytic triad, composed of three key amino acid residues: Serine (Ser195), Histidine (His57), and Aspartate (Asp102) (numbering based on chymotrypsin).[3] These residues work in concert through a charge-relay network to perform covalent catalysis.[11]
Step 1: Acylation (The "Burst" Phase) The reaction initiates with a rapid nucleophilic attack by the active site Serine's hydroxyl group on the carbonyl carbon of the NPGB ester bond.[12] This is facilitated by the adjacent Histidine, which acts as a general base, accepting a proton from the Serine.[12] This forms a transient, unstable tetrahedral intermediate. The intermediate quickly collapses, forming a stable covalent acyl-enzyme intermediate (guanidinobenzoyl-enzyme) and releasing the first product, 4-nitrophenol.[4][10]
This initial acylation step is very fast and stoichiometric with the number of active enzyme sites. When the enzyme concentration is significant relative to the substrate, this phase is observed as a rapid, linear increase in absorbance, known as the "burst".[13] The magnitude of this burst is directly proportional to the concentration of active enzyme, forming the basis of active site titration.[8]
Step 2: Deacylation (The "Steady-State" Phase) The second, slower step is the hydrolysis of the acyl-enzyme intermediate. A water molecule, activated by the same Histidine residue (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme.[12] This forms a second tetrahedral intermediate, which then collapses to release the guanidinobenzoate and regenerate the free, active enzyme.[10]
This deacylation step is typically the rate-limiting step of the overall reaction.[10] Once the initial burst is complete, the reaction settles into a slower, linear rate of 4-nitrophenol production, known as the steady-state. This rate is dependent on the deacylation rate (kcat) and is used for determining Michaelis-Menten kinetics.
Diagram: NPGB Hydrolysis Mechanism
Caption: The two-step catalytic cycle of NPGB hydrolysis by a serine protease.
Experimental Design & Protocols
Materials & Reagents
-
Enzyme: Purified trypsin, thrombin, plasmin, or other target serine protease.
-
Substrate: 4-Nitrothis compound hydrochloride (NPGB HCl) (CAS: 19135-17-2).
-
Buffer: A suitable buffer for the enzyme of interest. A common choice is 50 mM Tris-HCl or HEPES with 20 mM CaCl₂, pH 8.0-8.2.[4] Calcium ions are often required for trypsin stability.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing the NPGB stock solution.[1]
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 405-410 nm.
-
Temperature-controlled cuvette holder or incubator.
-
Calibrated pipettes.
-
Quartz cuvettes or UV-transparent microplates.
-
Reagent Preparation
-
Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.1). Filter and degas if necessary. Equilibrate to the assay temperature (e.g., 25°C).
-
NPGB Stock Solution (10 mM): NPGB is unstable in aqueous solutions. Prepare a stock solution in anhydrous DMSO. For example, dissolve 3.37 mg of NPGB HCl (MW: 336.75 g/mol ) in 1 mL of anhydrous DMSO. Store this stock in small aliquots at -20°C or -80°C, protected from light and moisture.[1] Safety Note: Handle DMSO with appropriate personal protective equipment.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable, cold buffer (e.g., 1 mM HCl for trypsin to prevent autolysis).[14] The final concentration required will depend on the enzyme's activity and the specific protocol. Determine the approximate protein concentration using a standard method (e.g., A₂₈₀ or Bradford assay).
Table 1: Spectrophotometric Parameters
| Parameter | Value | Reference |
| Wavelength (λₘₐₓ) | 405 - 410 nm | [4] |
| Molar Extinction Coeff. (ε) of 4-nitrophenol | 18,300 M⁻¹cm⁻¹ (at pH ≥ 8.0) | [15] |
| Assay Temperature | 25°C (or other specified T) | [4] |
| Assay pH | 8.0 - 8.2 | [4] |
Protocol 1: Active Site Titration
This protocol quantifies the concentration of active enzyme by measuring the magnitude of the initial "burst" of 4-nitrophenol release.
Workflow:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 3. Serine protease - Wikipedia [en.wikipedia.org]
- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 11. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Spectrophotometric assay of serine protease activity with pNPGB
Application Note & Protocol
Spectrophotometric Active Site Titration of Serine Proteases Using p-Nitrophenyl p'-Guanidinobenzoate (pNPGB)
Introduction: Quantifying Functional Enzyme
Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, including digestion, blood coagulation, and immunity.[1] Their central role makes them significant targets for drug discovery and therapeutic intervention. A critical parameter in studying these enzymes, whether for basic research or inhibitor screening, is the accurate determination of the concentration of catalytically active enzyme, which may differ from the total protein concentration due to misfolding, autolysis, or purification artifacts.
Active site titration is a powerful technique that stoichiometrically labels the functional active sites of an enzyme, providing a direct measure of the active enzyme concentration. This application note provides a detailed protocol for the active site titration of trypsin-like serine proteases using the chromogenic substrate p-Nitrophenyl p'-guanidinobenzoate (pNPGB). This compound serves as an irreversible inhibitor that forms a stable acyl-enzyme intermediate, allowing for precise quantification.[2][3]
Principle of the Assay: A "Burst" of Color
The pNPGB assay relies on the catalytic mechanism of serine proteases, which involves a "catalytic triad" of serine, histidine, and aspartate residues in the active site.[4] The reaction with pNPGB proceeds via a two-step "ping-pong" mechanism, distinguished by a rapid initial burst of product formation.
-
Step 1: Rapid Acylation (The "Burst") : The catalytic serine residue attacks the carbonyl group of pNPGB. This results in the formation of a very stable guanidinobenzoyl-enzyme intermediate and the stoichiometric release of one molecule of yellow-colored p-nitrophenol (pNP) for each active enzyme molecule. This initial, rapid release is known as the "burst".
-
Step 2: Slow Deacylation : The acyl-enzyme intermediate is extremely stable, and its subsequent hydrolysis to regenerate the free enzyme is exceptionally slow.
Because the acylation step is rapid and stoichiometric while the deacylation is negligible over the initial time course of the assay, the amount of pNP released during the "burst" is directly proportional to the number of active enzyme molecules present in the sample. The concentration of the chromogenic pNP is quantified by measuring the absorbance of light at 405-410 nm.[2]
Reaction Mechanism
The diagram below illustrates the two-step kinetic process.
Caption: Reaction mechanism of pNPGB with a serine protease.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer (capable of kinetic measurements at 405-410 nm)
-
Temperature-controlled cuvette holder
-
Matched quartz or disposable polystyrene cuvettes (1 cm path length)
-
Calibrated pipettes (P10, P200, P1000)
-
Vortex mixer
-
Standard laboratory glassware and consumables
Reagents
-
Serine Protease: e.g., Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)
-
Titrant: p-Nitrophenyl p'-guanidinobenzoate hydrochloride (pNPGB)
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C. Causality: Calcium ions (Ca²⁺) are known to stabilize trypsin and enhance its activity.
-
Titrant Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard: p-Nitrophenol (pNP) for molar extinction coefficient determination.
-
Stopping Reagent (Optional): 30% (v/v) Acetic Acid.[5]
| Reagent/Parameter | Recommended Value/Condition | Notes |
| Wavelength (λ) | 405 nm or 410 nm | Wavelength of maximum absorbance for p-nitrophenolate ion. |
| Assay Temperature | 25°C | Maintain consistent temperature for reproducible results. |
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 | Optimal pH for trypsin activity. |
| Molar Extinction (ε) | ~18,000 - 18,400 M⁻¹cm⁻¹ at 405 nm | This value is pH-dependent and should be verified.[6][7][8] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):
-
Dissolve Tris base and CaCl₂ in deionized water.
-
Adjust the pH to 8.2 at 25°C using 1 M HCl.
-
Bring to final volume with deionized water. Filter and store at 4°C.
-
-
pNPGB Stock Solution (10 mM):
-
Accurately weigh pNPGB and dissolve in a minimal volume of DMSO.
-
Note: pNPGB is unstable in aqueous solutions. Prepare this stock solution fresh before each experiment and keep it on ice, protected from light.
-
-
Enzyme Solution (e.g., ~50-100 µM Trypsin):
-
Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl) to the desired concentration.
-
The final concentration in the cuvette should be in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to yield a burst absorbance (ΔA) within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Protocol: Active Site Titration
This protocol describes a kinetic assay to measure the burst phase.
Caption: Experimental workflow for the pNPGB active site titration.
-
Instrument Setup: Set the spectrophotometer to kinetic mode to read absorbance at 405 nm. Set the temperature of the cuvette holder to 25°C.
-
Reaction Mixture: In a 1 cm cuvette, add the following:
-
Assay Buffer (e.g., 980 µL)
-
Enzyme Solution (e.g., 10 µL of ~100 µM stock for a final concentration of 1 µM)
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the temperature-controlled holder for 3-5 minutes to ensure temperature equilibrium.
-
Blank Measurement: Measure the baseline absorbance before initiating the reaction. This value should be close to zero.
-
Initiate Reaction: Add a small volume of pNPGB stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM) to the cuvette. The concentration of pNPGB should be in excess of the expected active enzyme concentration.
-
Data Acquisition: Immediately after adding pNPGB, mix rapidly by inversion (or with a pipette) and start recording the absorbance at 405 nm every 1-2 seconds for 1-2 minutes. A rapid initial increase (the burst) followed by a slow, linear increase (steady-state) should be observed.
Data Analysis and Interpretation
The key to this assay is to determine the magnitude of the initial burst of pNP release.
-
Plot Data: Plot the Absorbance at 405 nm (A₄₀₅) versus Time (seconds).
-
Extrapolate the Burst: The data will show a rapid initial curve followed by a slower, linear phase. Perform a linear regression on the slow, steady-state phase and extrapolate this line back to time zero (t=0).
-
Calculate Burst Amplitude (ΔA): The burst amplitude is the difference between the y-intercept of the extrapolated steady-state line and the initial absorbance before adding pNPGB. This ΔA value corresponds to the stoichiometric release of pNP.
-
Calculate Active Enzyme Concentration: Use the Beer-Lambert law to calculate the concentration of active enzyme.
[Active Enzyme] (M) = ΔA / (ε × b)
Where:
-
ΔA = Burst amplitude (absorbance units)
-
ε = Molar extinction coefficient of p-nitrophenol at the assay pH (e.g., 18,380 M⁻¹cm⁻¹ at pH > 8).[7]
-
b = Path length of the cuvette (typically 1 cm).
Remember to account for the dilution of the original enzyme stock in the final calculation.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No "burst" observed | 1. Inactive enzyme. 2. Enzyme concentration is too low. 3. Incorrect protease type (pNPGB is specific for trypsin-like proteases). | 1. Use a fresh enzyme preparation or a positive control. 2. Increase the enzyme concentration in the cuvette. 3. Confirm the protease's substrate specificity. |
| High background absorbance | 1. pNPGB solution has degraded (autohydrolysis). 2. Contaminated buffer or reagents. | 1. Prepare fresh pNPGB stock solution immediately before use. 2. Use high-purity water and fresh buffer. |
| Burst is too rapid to measure | Enzyme concentration is too high. | Decrease the final enzyme concentration in the cuvette. |
| No clear distinction between burst and steady-state | Deacylation (k₃) is not negligible for this specific enzyme. | This method may not be suitable for this enzyme. The pNPGB-enzyme complex is not sufficiently stable. |
| Precipitation in cuvette | pNPGB is not fully soluble at the final concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically 1-5% (v/v). |
References
-
Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 915(3), 421-425. [Link]
-
Di Paolo, M. L., et al. (2024). Serine Proteases. Methods in Molecular Biology, 2712, 3-17. [Link]
-
Shanthi, S. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]
-
Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(7), 882-893. [Link]
-
Khan, M. N., & Khan, M. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-59. [Link]
-
Sohail, M., et al. (2023). A Burst kinetics in the conversion of p-nitrophenyl acetate by a novel serine alkaline protease from Bacillus sp. strain YM-1. International Journal of Biological Macromolecules, 253(Pt 3), 127011. [Link]
-
Zhou, M., et al. (2004). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry, 279(44), 45434-45442. [Link]
-
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
-
Nakayama, T., et al. (1981). A simple and specific determination of trypsin in human duodenal juice. Clinica Chimica Acta, 112(2), 155-163. [Link]
Sources
- 1. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl 4-guanidinobenzoate as a substrate for measuring thrombin activity
Application Note & Protocol
Quantitative Determination of Thrombin Activity Using Phenyl 4-Guanidinobenzoate as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to measuring the enzymatic activity of thrombin, a critical serine protease in the coagulation cascade. We detail the use of this compound (p-nitrophenyl p'-guanidinobenzoate) as a chromogenic substrate for sensitive and quantitative analysis. This guide covers the underlying biochemical principles, a detailed step-by-step protocol for a 96-well plate-based colorimetric assay, data analysis, and critical experimental considerations to ensure accuracy and reproducibility.
Introduction: The Central Role of Thrombin
Thrombin (Activated Factor II [IIa]) is a multifunctional serine protease that plays a pivotal role in hemostasis, coagulation, and fibrinolysis. Its primary function is the conversion of soluble fibrinogen into insoluble fibrin strands, forming the structural basis of a blood clot. Beyond this, thrombin is a potent activator of platelets and several coagulation factors, and it also participates in anticoagulant pathways, highlighting its complex regulatory functions.[1] Given its central role, the accurate measurement of thrombin activity is crucial in basic research, clinical diagnostics, and the development of antithrombotic drugs.[2]
Principle of the Assay: Chromogenic Substrate Hydrolysis
The measurement of thrombin's enzymatic activity can be achieved through various methods, including clotting assays and chromogenic substrate assays.[3][4] Chromogenic assays offer a quantitative and often more precise alternative to clotting-based methods. This protocol utilizes this compound, a substrate analog that is specifically recognized and cleaved by thrombin.
The reaction proceeds in two main steps:
-
Acylation: Thrombin's active site serine residue attacks the carbonyl group of this compound, forming a transient acyl-enzyme intermediate.[5] This step releases the chromophore, p-nitrophenol.
-
Deacylation: The acyl-enzyme intermediate is then hydrolyzed, regenerating the free enzyme and releasing guanidinobenzoate.
The liberated p-nitrophenol has a distinct yellow color and a maximum absorbance at 405 nm. The rate of p-nitrophenol production, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.
Caption: Enzymatic cleavage of this compound by thrombin.
Materials and Reagents
-
Human α-Thrombin (high purity)
-
This compound hydrochloride
-
Tris-HCl
-
NaCl
-
Polyethylene Glycol (PEG) 8000
-
Bovine Serum Albumin (BSA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Purified water (resistivity ≥ 18 MΩ·cm)
Protocol: Thrombin Activity Assay
This protocol is designed for a 96-well plate format, allowing for the analysis of multiple samples and standards simultaneously.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.0):
-
Dissolve Tris base and NaCl in purified water.
-
Adjust the pH to 8.0 at room temperature using HCl.
-
Add PEG 8000 and mix until dissolved.
-
Rationale: This buffer provides a stable pH environment optimal for thrombin activity and includes PEG to prevent non-specific adsorption of the enzyme to plasticware.
-
-
Thrombin Stock Solution (e.g., 1000 IU/mL):
-
Reconstitute lyophilized human thrombin in a suitable buffer (e.g., 10 mM HCl) to create a concentrated stock.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Rationale: Storing thrombin in an acidic buffer minimizes autolysis and preserves activity.
-
-
Thrombin Working Standards:
-
On the day of the assay, prepare a fresh dilution series of the Thrombin Stock Solution using the Assay Buffer.
-
A typical standard curve might range from 0.1 IU/mL to 5 IU/mL.
-
Rationale: A standard curve is essential for converting the rate of absorbance change (mOD/min) into meaningful activity units (e.g., IU/mL).
-
-
Substrate Solution (1 mM this compound):
-
Dissolve this compound hydrochloride in purified water.
-
Prepare this solution fresh just before use, as it can be unstable over time. Protect from light.
-
Rationale: A 1 mM concentration is typically sufficient to be near or above the Michaelis constant (Km) for many thrombin assays, ensuring the reaction rate is proportional to the enzyme concentration.
-
Experimental Workflow
Sources
- 1. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Serine Protease Inhibitors Using p-Nitrophenyl N'-guanidinobenzoate: An Application and Protocol Guide
Introduction: The Critical Role of Serine Proteases and the Quest for Inhibitors
Serine proteases represent a vast and functionally diverse family of enzymes, integral to a multitude of physiological processes ranging from digestion and blood coagulation to immune responses and neural plasticity.[1][2] Their catalytic activity is defined by a highly conserved triad of amino acids—serine, histidine, and aspartate—at the active site, which facilitates the cleavage of peptide bonds.[3] Given their central role, dysregulation of serine protease activity is implicated in a wide array of pathologies, including cancer, inflammatory diseases, and viral infections, making them compelling targets for therapeutic intervention.[4]
The discovery of potent and selective serine protease inhibitors is a cornerstone of modern drug development.[4][5] High-throughput screening (HTS) has emerged as a transformative strategy in this endeavor, enabling the rapid evaluation of extensive compound libraries to identify promising lead candidates.[5][6][7][8] This guide provides a detailed application note and a robust protocol for a high-throughput screening assay designed to identify inhibitors of serine proteases using the chromogenic substrate, p-Nitrophenyl N'-guanidinobenzoate (pNPGB).
Assay Principle: The Unique Kinetics of pNPGB Hydrolysis
The pNPGB assay leverages the distinct catalytic mechanism of serine proteases and the favorable spectral properties of the p-nitrophenolate product. pNPGB is an active site titrant for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine and lysine.[9] The guanidino group of pNPGB mimics the side chain of arginine, directing it to the S1 specificity pocket of these enzymes.[2][10]
The enzymatic reaction proceeds via a two-step "burst kinetics" mechanism:
-
Acylation (The "Burst"): A rapid, stoichiometric reaction where the active site serine nucleophilically attacks the carbonyl carbon of pNPGB. This results in the formation of a stable acyl-enzyme intermediate and the release of one molecule of p-nitrophenol.[10]
-
Deacylation (Steady-State): A much slower hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme for subsequent catalytic cycles.[10]
The initial "burst" of p-nitrophenol release is directly proportional to the concentration of active enzyme in the sample. In an alkaline buffer, the released p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-410 nm. In an inhibitor screening context, the presence of an active inhibitor will reduce the rate of pNPGB hydrolysis, leading to a diminished colorimetric signal.
Visualizing the Assay Principle
Caption: Mechanism of pNPGB hydrolysis and detection.
Experimental Protocols
This protocol is optimized for a 96-well microplate format but can be readily adapted for 384-well plates with appropriate volume adjustments.
Materials and Reagents
-
Target Serine Protease: Purified enzyme of interest (e.g., trypsin, thrombin, urokinase).
-
p-Nitrophenyl N'-guanidinobenzoate hydrochloride (pNPGB): High purity grade.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor of the target serine protease (e.g., benzamidine for trypsin).
-
DMSO: ACS grade or higher.
-
96-well, clear, flat-bottom microplates.
-
Multichannel pipettes and reagent reservoirs.
-
Microplate reader capable of measuring absorbance at 405-410 nm.
Reagent Preparation
-
Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl with 100 mM NaCl. Adjust the pH to 8.0 at room temperature. Filter sterilize and store at 4°C.
-
pNPGB Stock Solution (10 mM): Due to the limited stability of pNPGB in aqueous solutions, it is recommended to prepare a fresh stock solution in a suitable organic solvent like acetonitrile or DMSO. For this protocol, we will use DMSO. Dissolve 3.37 mg of pNPGB (MW: 336.73 g/mol ) in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the assay, dilute the serine protease stock in cold Assay Buffer to a 2X final concentration. The optimal enzyme concentration should be determined empirically to achieve a robust signal window and a linear reaction rate within the desired assay time.
-
pNPGB Working Solution: Dilute the 10 mM pNPGB stock solution in Assay Buffer to a 2X final concentration. The optimal concentration is typically at or below the Michaelis constant (Km) of the enzyme for pNPGB.
-
Compound Plates: Prepare serial dilutions of test compounds and controls in 100% DMSO in a separate 96-well plate.
Assay Procedure
The total reaction volume for this protocol is 200 µL per well.
-
Compound Dispensing: Add 2 µL of the compound solutions from the compound plate to the corresponding wells of the assay plate. For controls, add 2 µL of DMSO (for 100% activity) and 2 µL of the positive control inhibitor (for 0% activity).
-
Enzyme Addition: Add 100 µL of the 2X Enzyme Working Solution to all wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate the plate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Add 98 µL of the 2X pNPGB Working Solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes (kinetic mode).
HTS Workflow Visualization
Caption: Step-by-step experimental workflow for inhibitor screening.
Data Analysis and Interpretation
Primary Data Analysis
-
Calculate Reaction Rates: From the kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (V₀_compound - V₀_min_control) / (V₀_max_control - V₀_min_control)] * 100
-
V₀_compound: Reaction rate in the presence of the test compound.
-
V₀_max_control: Average reaction rate of the DMSO controls (100% activity).
-
V₀_min_control: Average reaction rate of the positive inhibitor controls (0% activity).
-
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10][11][12][13] It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][12]
Z' = 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ]
-
Mean_max and SD_max: Mean and standard deviation of the high signal (e.g., DMSO control).
-
Mean_min and SD_min: Mean and standard deviation of the low signal (e.g., positive inhibitor control).
Hit Identification and Confirmation
Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample population) are considered primary "hits." These hits should then undergo a confirmation process:
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Curves: The potency of the confirmed hits is determined by generating dose-response curves, from which the IC₅₀ (half-maximal inhibitory concentration) value can be calculated.
-
Orthogonal Assays: To rule out false positives due to assay interference, hits should be validated using an alternative assay format with a different substrate or detection method.[13]
Data Analysis Pipeline
Caption: Workflow for data analysis and hit validation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Spontaneous hydrolysis of pNPGB. | - Prepare pNPGB stock solution fresh. - Ensure the pH of the assay buffer is not excessively high. |
| - Contaminated reagents. | - Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Low Signal or No Activity | - Inactive enzyme. | - Verify enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme. |
| - Incorrect buffer conditions (pH, ionic strength). | - Optimize the assay buffer for the specific enzyme. | |
| - Degraded pNPGB. | - Use a fresh aliquot of pNPGB stock solution. | |
| High Well-to-Well Variability | - Pipetting errors. | - Calibrate pipettes regularly. - Use automated liquid handlers for improved precision. |
| - Inconsistent mixing. | - Ensure thorough mixing after each reagent addition. | |
| - Edge effects in the microplate. | - Avoid using the outer wells of the plate or fill them with buffer. | |
| False Positives | - Compound precipitates and scatters light. | - Visually inspect plates for precipitates. - Test compound solubility in the assay buffer. |
| - Compound absorbs light at 410 nm. | - Run a control with the compound and substrate without the enzyme. | |
| - Compound is a reactive chemical that modifies the enzyme non-specifically. | - Perform hit confirmation with orthogonal assays.[13] | |
| False Negatives | - Insufficient pre-incubation time for slow-binding inhibitors. | - Increase the pre-incubation time of the enzyme and inhibitor. |
| - Compound is unstable in the assay buffer. | - Assess compound stability over the course of the assay. |
References
-
Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Di Cera, E. (2009). Serine proteases. IUBMB life, 61(5), 510-515. [Link]
-
Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, G. M. (2012). HTS assay validation. In Assay guidance manual. Eli Lilly & Company and National Center for Advancing Translational Sciences. [Link]
-
Goldenberg, D. P. (2023). Lecture 12 Serine Proteases, Burst Substrates and COVID-19. University of Utah. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
GIBCO. (n.d.). HTS Assay Validation. In Assay Guidance Manual. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. A new method with flexible and balanced control of false negatives and false positives for hit selection in RNA interference high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: Phenyl 4-guanidinobenzoate in Acrosin Inhibition Studies
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For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Acrosin in Fertilization and the Rationale for its Inhibition
Fertilization in mammals is a highly orchestrated process, culminating in the fusion of sperm and oocyte.[1] A pivotal event in this cascade is the sperm's penetration of the zona pellucida (ZP), a glycoprotein matrix surrounding the oocyte.[2][3] This penetration is facilitated by the enzymatic activity of acrosin, a serine protease stored in the acrosome of the sperm head.[2][4] Acrosin is initially present as an inactive zymogen, proacrosin, which is activated upon the acrosome reaction—a process triggered by sperm binding to the ZP.[4] The active acrosin then proteolytically digests the ZP, enabling the sperm to traverse this barrier and reach the oocyte membrane.[1][2]
The indispensable role of acrosin in fertilization has been highlighted in studies where its absence or inhibition leads to infertility. For instance, acrosin-knockout male hamsters are completely infertile due to the inability of their sperm to penetrate the ZP.[5] This makes acrosin a prime target for the development of novel non-hormonal contraceptives.[6][7][8] By inhibiting acrosin, it is possible to prevent fertilization, offering a promising avenue for contraceptive research.[7][8][9] Furthermore, the study of acrosin inhibitors is crucial for understanding the intricate molecular mechanisms of fertilization and for diagnosing certain forms of male infertility.[10][11]
Phenyl 4-guanidinobenzoate (p-guanidinobenzoate) and its derivatives have emerged as potent and valuable tools in the study of acrosin.[8][12][13] These compounds act as active-site titrants and inhibitors of serine proteases, including acrosin.[7][14] Their utility lies in their ability to specifically interact with the active site of acrosin, allowing for the precise quantification of active enzyme and the elucidation of its kinetic properties. This application note provides a comprehensive guide to the use of this compound in acrosin inhibition studies, detailing its mechanism of action and providing step-by-step protocols for its application in research and drug development.
Biochemical Profile: this compound as an Acrosin Inhibitor
This compound belongs to a class of compounds that act as mechanism-based inhibitors, also known as "suicide substrates," for serine proteases. Its chemical structure mimics the natural substrates of trypsin-like enzymes, such as acrosin, which cleave peptide bonds following arginine or lysine residues.[2]
The inhibitory action of this compound proceeds in two distinct steps, a mechanism that also allows for the stoichiometric titration of active enzyme sites:
-
Rapid Acylation (The "Burst" Phase): The ester bond of this compound is rapidly attacked by the nucleophilic serine residue (Ser-195) in the active site of acrosin. This results in the formation of a stable acyl-enzyme intermediate and the release of a stoichiometric amount of phenol. This initial rapid release of phenol is often referred to as the "burst."
-
Slow Deacylation (Turnover): The acyl-enzyme intermediate is very stable, and its hydrolysis (deacylation) to regenerate the free enzyme is extremely slow. This effectively sequesters the enzyme in an inactive state, leading to potent inhibition.
This two-step process is the foundation for using this compound and its chromogenic or fluorogenic analogs, such as p-nitrophenyl p'-guanidinobenzoate (NPGB) and 4-methylumbelliferyl p-guanidinobenzoate, for the active-site titration of acrosin.[7][14][15] The magnitude of the initial "burst" of product formation is directly proportional to the concentration of active acrosin molecules in the sample.
Mechanism of Acrosin Inhibition by this compound
Caption: Mechanism of acrosin inhibition by this compound.
Experimental Protocols
Protocol 1: Active-Site Titration of Acrosin using p-Nitrophenyl p'-guanidinobenzoate (NPGB)
This protocol describes the determination of the concentration of active acrosin in a purified enzyme preparation or a sperm extract using the chromogenic titrant NPGB.[7][15] The "burst" of p-nitrophenol released is measured spectrophotometrically.
Materials:
-
Purified acrosin or sperm extract
-
p-Nitrophenyl p'-guanidinobenzoate (NPGB) hydrochloride[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of reading at 410 nm
-
Microplate reader (optional)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NPGB in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to its instability in aqueous solutions, prepare fresh daily.
-
Dilute the NPGB stock solution in the Assay Buffer to the desired working concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
In a cuvette, add the Assay Buffer and the acrosin sample.
-
Establish a baseline reading at 410 nm.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small volume of the NPGB working solution to the cuvette. Mix quickly.
-
Immediately begin recording the absorbance at 410 nm over time. A rapid initial increase in absorbance (the "burst") should be observed, followed by a slower, linear increase (the "steady-state" rate).
-
-
Data Analysis:
-
Extrapolate the linear, steady-state portion of the absorbance curve back to time zero.
-
The y-intercept of this extrapolation represents the "burst" absorbance.
-
Calculate the concentration of active acrosin using the Beer-Lambert law (A = εcl), where A is the burst absorbance, ε is the molar extinction coefficient of p-nitrophenol at 410 nm (18,400 M⁻¹cm⁻¹ at pH 8.0), c is the concentration of active acrosin, and l is the path length of the cuvette.
-
Workflow for Active-Site Titration
Caption: Logical flow of an in vitro fertilization study with an acrosin inhibitor.
Data Presentation and Interpretation
Table 1: Kinetic Parameters of Acrosin Inhibitors
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Inhibition Type | Reference |
| p-Nitrophenyl p'-guanidinobenzoate (NPGB) | Human Acrosin | 1.5 x 10⁻⁸ M | Non-competitive | [7] |
| Benzamidine | Boar Acrosin | - | Reversible | [13] |
| p-Aminobenzamidine | Boar Acrosin | - | Reversible | [13] |
| Aryl 4-guanidinobenzoates | Human Acrosin | ED₅₀: 10⁻⁵ to 10⁻⁷ M | - | [9] |
Note: The inhibition type for NPGB is described as non-competitive in the cited literature, which may reflect the irreversible nature of the acylation step under the experimental conditions.
Troubleshooting and Considerations
-
Inhibitor Instability: this compound and its analogs can be unstable in aqueous solutions. It is crucial to prepare fresh solutions daily and minimize the time they are kept in aqueous buffers before use.
-
Non-Specific Binding: At high concentrations, some inhibitors may exhibit non-specific binding, leading to artifacts. It is important to perform dose-response experiments to identify the optimal concentration range.
-
Species-Specific Differences: The efficacy of acrosin inhibitors can vary between species. [2]Results obtained in one animal model may not be directly translatable to humans.
-
Off-Target Effects: this compound can inhibit other serine proteases. [8]When interpreting results from complex biological systems, the potential for off-target effects should be considered.
Conclusion
This compound and its derivatives are invaluable tools for the study of acrosin, a key enzyme in fertilization. Their ability to act as both active-site titrants and potent inhibitors allows for the precise quantification of active acrosin and the investigation of its role in sperm function. The protocols detailed in this application note provide a robust framework for researchers and drug development professionals to utilize these compounds in their studies of acrosin inhibition, contributing to a deeper understanding of reproductive biology and the development of novel contraceptive strategies.
References
-
Extraction, purification, biological effects and applications of acrosin: a review. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Modes of acrosin functioning during fertilization. (2013, September 10). PubMed. Retrieved January 16, 2026, from [Link]
-
Acrosin is essential for sperm penetration through the zona pellucida in hamsters. (2020, January 21). Proceedings of the National Academy of Sciences. Retrieved January 16, 2026, from [Link]
-
Acrosin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Acrosome: Reaction, Function & Enzymes. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]
-
Characterization of Human Acrosin Active Site and Binding Modes with Its Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Serine protease inhibitor disrupts sperm motility leading to reduced fertility in female mice. (2020, April 18). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Studies on ram acrosin. Fluorimetric titratiion of operational molarity with 4-methylumbelliferyl p-guanidinobenzoate. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Evidence for distinct serine protease activities with a potential role in processing the sperm protein fertilin. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
PRSS38 Is a Novel Sperm Serine Protease Involved in Human and Mouse Fertilization. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Proteolysis in Reproduction: Lessons From Gene-Modified Organism Studies. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Inhibition of Human Sperm Acrosin by Synthetic Agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Extraction, purification, biological effects and applications of acrosin: a review. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Identification and Function of Proteolysis Regulators in Seminal Fluid. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Effect of Aryl 4-guanidinobenzoates on the Acrosin Activity of Human Spermatozoa. (n.d.). Journal of Andrology. Retrieved January 16, 2026, from [Link]
-
Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Targeting and Exploiting Proteases in Reproductive Health. (n.d.). eScholarship. Retrieved January 16, 2026, from [Link]
-
Characterization of a high-molecular-weight form of human acrosin. Comparison with human pancreatic trypsin. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Characterization of a high-molecular-weight form of human acrosin. Comparison with human pancreatic trypsin. (1981, November 1). Biochemical Journal. Retrieved January 16, 2026, from [Link]
- This compound derivative, process for producing the same, and protease inhibitor containing the same. (n.d.). Google Patents.
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Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. (2022, June 10). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Intra-acrosomal inhibition of boar acrosin by synthetic proteinase inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Effects of Protease Inhibitors on the Fertilizing Capacity of Hamster Spermatozoa. (n.d.). Biology of Reproduction. Retrieved January 16, 2026, from [Link]
-
Effects of Protease Inhibitors and Substrates on Motility of Mammalian Spermatozoa. (n.d.). Amanote. Retrieved January 16, 2026, from [Link]
-
Determination of sperm acrosin activity for evaluation of male fertility. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Human sperm acrosome function assays are predictive of fertilization rate in vitro: a retrospective cohort study and meta-analysis. (2018, August 24). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Determination of sperm acrosin activity for evaluation of male fertility. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
ACROSCREENTM. (n.d.). TK Biotech. Retrieved January 16, 2026, from [Link]
-
Assessment of released acrosin activity as a measurement of the sperm acrosome reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
p-Aminobenzamidine-sensitive acrosomal protease(s) other than acrosin serve the sperm penetration of the egg zona pellucida in mouse. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Evaluation of the proacrosin/acrosin system and its mechanism of activation in human sperm extracts. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Graphene Oxide Improves in vitro Fertilization in Mice With No Impact on Embryo Development and Preserves the Membrane Microdomains Architecture. (2020, June 16). PubMed. Retrieved January 16, 2026, from [Link]
-
Innovative Approaches to In Vitro Fertilization: Genomic Screening and Personalized Treatments for Enhanced Success Rates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for Cell-Based Assays Using Phenyl 4-guanidinobenzoate Derivatives
Introduction: Targeting Serine Proteases in Cellular Processes
Serine proteases constitute a major class of proteolytic enzymes, playing a pivotal role in a vast array of physiological and pathological processes.[1][2] Their activity is implicated in everything from blood coagulation and digestion to apoptosis and cancer progression.[1][3][4] The dysregulation of serine protease activity is a hallmark of numerous diseases, making them a critical target for therapeutic intervention. Phenyl 4-guanidinobenzoate (PGB) derivatives are a class of small molecule inhibitors that effectively target trypsin-like serine proteases.[5][6][7] The guanidino group of these compounds mimics the side chain of arginine or lysine, allowing them to bind to the S1 pocket of the protease's active site, thereby inhibiting its catalytic activity.[6][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PGB derivatives in various cell-based assays to probe their therapeutic potential and elucidate their mechanism of action.
Mechanism of Action: Irreversible Inhibition of Serine Proteases
PGB derivatives, such as 4-nitrothis compound (pNPGB), function as mechanism-based inhibitors, often referred to as "suicide substrates".[8][9] The inhibitor binds to the active site of the serine protease in a substrate-like manner. The serine residue in the catalytic triad of the protease attacks the carbonyl group of the PGB derivative, forming a stable acyl-enzyme intermediate.[8] This covalent modification effectively and often irreversibly inactivates the enzyme.
Caption: Mechanism of serine protease inhibition by a this compound derivative.
I. Cell Viability and Cytotoxicity Assays
A primary step in evaluating the therapeutic potential of any compound is to determine its effect on cell viability and to quantify its cytotoxic effects. Several robust assays are available for this purpose.
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the PGB derivative (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a lysis buffer) and calculate the percentage of cytotoxicity.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Measures metabolic activity (mitochondrial reductase) | Colorimetric (Formazan) | High throughput, inexpensive | Indirect measure of viability, can be affected by metabolic changes |
| LDH | Measures membrane integrity (LDH release) | Colorimetric (Formazan) | Direct measure of cytotoxicity, non-destructive to remaining cells | Less sensitive for early-stage cytotoxicity |
II. Apoptosis Assays
Serine proteases are known to be involved in the regulation of apoptosis.[1][11] PGB derivatives can be used to investigate the role of these proteases in programmed cell death.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the PGB derivative and controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[12]
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
B. Caspase Activity Assay
Caspases are a family of cysteine proteases that are key mediators of apoptosis.[12] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9).
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the PGB derivative.
-
Cell Lysis: Add a caspase-glo 3/7 reagent to each well, which lyses the cells and contains a pro-luminescent caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Caption: PGB derivatives can modulate apoptotic signaling pathways.
III. Direct Serine Protease Activity Assays
To directly assess the inhibitory effect of PGB derivatives on cellular serine protease activity, specific enzymatic assays can be employed.
A. Fluorogenic Protease Substrate Assay
This assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. Upon cleavage by the target serine protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Protocol: Fluorogenic Serine Protease Assay
-
Cell Lysate Preparation: Treat cells with the PGB derivative. Lyse the cells and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Protease Assay: In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Substrate Addition: Add the fluorogenic serine protease substrate (e.g., a substrate for chymotrypsin-like activity).[13]
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (the slope of the fluorescence versus time curve). Compare the activity in treated samples to the control to determine the extent of inhibition.
B. In-Cell Western™ Assay
This is a quantitative immunocytochemical assay performed in a microplate format. It allows for the simultaneous detection of a target protein and a loading control within the same well, providing normalized and reproducible results.
Protocol: In-Cell Western™ for Protease Expression
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PGB derivative.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the target serine protease.
-
Secondary Antibody Incubation: Incubate with an infrared dye-conjugated secondary antibody.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the intensity of the infrared signal, which is proportional to the amount of the target protease.
| Parameter | Recommended Assay |
| IC50 Determination | MTT Assay, LDH Assay |
| Apoptosis Induction | Annexin V/PI Staining, Caspase Activity Assay |
| Direct Enzyme Inhibition | Fluorogenic Protease Substrate Assay |
| Protease Expression Levels | In-Cell Western™ Assay |
Conclusion and Future Directions
The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activity of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and direct enzyme activity, researchers can gain valuable insights into their therapeutic potential. Future studies could involve more complex cell-based models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment and further validate the efficacy of these promising serine protease inhibitors.
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Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. ACS Publications. [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Protease & Protease Inhibitor Systems. G-Biosciences. [Link]
-
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-
Protease Assay Kits. Biocompare. [Link]
-
Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. PubMed Central. [Link]
-
p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. PubMed. [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
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Caspase- and Serine Protease-dependent Apoptosis by the Death Domain of FADD in Normal Epithelial Cells. PubMed Central. [Link]
-
Virtual Screening of Transmembrane Serine Protease Inhibitors. Bio-protocol. [Link]
-
FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Bio-Rad. [Link]
- Guanidinobenzoic acid derivatives.
-
Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies. [Link]
-
Lecture 12 Serine Proteases, Burst Substrates and COVID-19. D.P. Goldenberg UofU. [Link]
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- 13. bio-protocol.org [bio-protocol.org]
Application Note & Protocol: Covalent Docking of Phenyl 4-Guanidinobenzoate to the Serine Protease Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the computational study of the covalent interaction between Phenyl 4-guanidinobenzoate (PGB) and the active site of serine proteases using covalent docking techniques. Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes, making them significant drug targets. PGB is a well-characterized active site titrant that forms a stable covalent acyl-enzyme intermediate with the catalytic serine residue. This application note will delve into the mechanistic basis of this interaction and provide a comprehensive, step-by-step protocol for performing covalent docking simulations to model this phenomenon. The protocol is designed to be conceptually applicable across various molecular modeling software platforms.
Introduction: The Serine Protease Catalytic Machinery and Covalent Inhibition
Serine proteases are a ubiquitous family of enzymes that cleave peptide bonds in proteins.[1][2] Their catalytic activity relies on a highly conserved triad of amino acid residues in the active site: a nucleophilic serine (Ser), a histidine (His) that acts as a general base, and an aspartate (Asp) that orients the histidine.[1][3][4] This "catalytic triad" orchestrates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the substrate's scissile bond.[1][5] This process leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amides.[1][2][6] The reaction proceeds through an acyl-enzyme intermediate, where the N-terminal portion of the substrate is released, and the C-terminal portion remains covalently attached to the serine residue.[2] In the final step, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the free enzyme.[2][5]
Covalent inhibitors exploit this catalytic mechanism by forming a stable, long-lived covalent bond with the active site serine.[7][8] this compound is a classic example of a "suicide substrate" or mechanism-based inhibitor for trypsin-like serine proteases.[6] The guanidinium group of PGB mimics the side chain of arginine, a preferred substrate for trypsin-like enzymes, directing the inhibitor to the active site.[6] The active site serine attacks the carbonyl group of the ester, leading to the release of the p-nitrophenol leaving group and the formation of a very stable guanidinobenzoyl-enzyme conjugate.[6] The hydrolysis of this acyl-enzyme intermediate is extremely slow, effectively inactivating the enzyme.[6]
The Logic of Covalent Docking
Standard molecular docking algorithms are typically designed to predict the non-covalent binding modes and affinities of ligands. Covalent docking, however, is a specialized computational technique that models the formation of a covalent bond between a ligand and its target protein.[8][9] This approach is essential for the rational design and optimization of covalent inhibitors. The general workflow for covalent docking involves several key stages, from initial non-covalent sampling to the formation and refinement of the covalent complex.[8][9]
Covalent Docking Workflow Overview
Figure 1: A generalized workflow for a covalent docking experiment.
Protocol: Covalent Docking of this compound
This protocol provides a step-by-step guide for performing a covalent docking simulation. While the conceptual steps are universal, the specific commands and graphical user interface (GUI) operations will vary depending on the chosen software. Popular software packages for covalent docking include Schrödinger's CovDock, AutoDock, MOE, GOLD, and ICM-Pro.[10][11][12][13][14][15]
Part 1: Preparation of the Receptor and Ligand
-
Obtain the Protein Structure:
-
Prepare the Receptor:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.
-
Add hydrogen atoms to the protein structure, as they are typically absent in PDB files.
-
Assign correct bond orders and protonation states for the amino acid residues, particularly for the catalytic triad (His and Asp). The catalytic histidine is typically neutral.[3]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Prepare the Ligand:
-
Draw the structure of this compound (PGB) using a molecule builder or obtain its structure from a chemical database.
-
Generate a 3D conformation of the ligand and perform an energy minimization.
-
Assign correct atom types and partial charges.
-
Part 2: Setting up the Covalent Docking Simulation
-
Define the Covalent Attachment Site:
-
Identify the nucleophilic residue in the active site that will form the covalent bond. For serine proteases, this is the catalytic serine (e.g., Ser195 in chymotrypsin numbering).[1]
-
Specify the atom on this residue that will participate in the covalent bond (the gamma oxygen, OG, of the serine side chain).
-
-
Define the Covalent Reaction:
-
Define the chemical reaction that describes the formation of the covalent bond. For PGB and a serine protease, this is a nucleophilic acyl substitution reaction.
-
Specify the electrophilic atom on the ligand (the carbonyl carbon of the ester) and the leaving group (the p-nitrophenolate).
-
Many modern docking programs have pre-defined reaction schemes for common covalent warheads.[12]
-
The Acyl-Enzyme Formation Reaction
Figure 2: The reaction leading to the formation of the stable acyl-enzyme intermediate.
Part 3: Running the Docking and Analyzing Results
-
Perform the Docking Simulation:
-
The software will first perform a non-covalent docking to sample different poses of the ligand in the active site.[9]
-
For poses where the reactive groups are in a favorable orientation and proximity, the software will then model the covalent bond formation.[7]
-
The resulting covalent complex is then typically subjected to a final energy minimization or refinement.[9]
-
-
Analyze the Docking Results:
-
Scoring: The docking poses are ranked based on a scoring function that estimates the binding affinity. Note that scoring functions for covalent docking may differ from those for non-covalent docking.
-
Visualization: Visually inspect the top-ranked poses. The ligand should be covalently attached to the catalytic serine.
-
Interaction Analysis: Analyze the non-covalent interactions between the inhibitor and the protein, such as hydrogen bonds and van der Waals contacts. The guanidinium group of PGB is expected to form strong hydrogen bonds and electrostatic interactions in the S1 specificity pocket.
-
Validation: Compare the predicted binding mode with any available experimental data, such as crystal structures of similar serine protease-inhibitor complexes.[16][18][19]
-
Data Presentation and Interpretation
Table 1: Overview of Selected Covalent Docking Software
| Software | Developer | Key Features | Reference |
| CovDock (Schrödinger) | Schrödinger, LLC | Integrated into the Maestro interface; uses Glide for docking and Prime for refinement. | [7] |
| AutoDock | The Scripps Research Institute | Open-source; supports both flexible side chain and two-point attractor methods for covalent docking. | [14] |
| MOE (Molecular Operating Environment) | Chemical Computing Group | Comprehensive suite with a dedicated covalent docking protocol. | [10][14] |
| GOLD | CCDC | Supports covalent docking with user-defined reaction schemes. | [14][20] |
| ICM-Pro | Molsoft LLC | Utilizes internal coordinate mechanics for flexible docking. | [12][14] |
| HCovDock | Huang Lab | A web server and standalone program reported to have high success rates. | [13][15] |
Conclusion and Best Practices
Covalent docking is a powerful tool for understanding and predicting the binding of irreversible inhibitors like this compound to serine proteases. A successful covalent docking experiment relies on careful preparation of the input structures, accurate definition of the chemical reaction, and critical analysis of the results.
Key Best Practices:
-
High-Quality Structures: Start with a high-resolution crystal structure of the target protein.
-
Correct Protonation: Pay close attention to the protonation states of the catalytic residues.
-
Thorough Analysis: Do not rely solely on the docking score. Visually inspect the poses and analyze the key interactions.
-
Experimental Validation: Whenever possible, docking predictions should be validated with experimental data.
By following the principles and protocols outlined in this application note, researchers can effectively leverage covalent docking to gain valuable insights into the mechanisms of enzyme inhibition and accelerate the design of novel covalent therapeutics.
References
-
Wikipedia. (n.d.). Serine protease. Retrieved January 16, 2026, from [Link]
-
MEROPS. (2016). The catalytic triad and its role in the serine protease mechanism. Retrieved January 16, 2026, from [Link]
-
Ren, B. (2021). Serine protease mechanism - how the catalytic triad is a great example of enzyme catalysis. Bitesize Bio. Retrieved January 16, 2026, from [Link]
- Polgar, L. (2005). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. Cellular and Molecular Life Sciences, 62(19-20), 2161-2172.
-
Molecular Operating Environment (MOE). (2024). Covalent Docking with MOE | Practical Demonstration & Results Interpretation. YouTube. Retrieved January 16, 2026, from [Link]
-
LibreTexts Chemistry. (2023). 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. Retrieved January 16, 2026, from [Link]
-
AutoDock Tutorial. (2023). Target Specific Docking Using AutoDock4 | Free Docking Software Tutorial. YouTube. Retrieved January 16, 2026, from [Link]
-
RCSB PDB. (1990). 1P01: Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. Retrieved January 16, 2026, from [Link]
-
Molsoft. (n.d.). ICM User's Guide: Covalent Docking. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2021). Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease. Retrieved January 16, 2026, from [Link]
-
AutoDock. (2021). Covalent Docking. Retrieved January 16, 2026, from [Link]
-
BioSolveIT. (2023). SeeSAR Covalent Docking Guide. Retrieved January 16, 2026, from [Link]
-
MDPI. (2018). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Retrieved January 16, 2026, from [Link]
- Singh, T., et al. (2018). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. International Journal of Molecular Sciences, 19(10), 3098.
-
Oxford Academic. (2022). HCovDock: an efficient docking method for modeling covalent protein–ligand interactions. Briefings in Bioinformatics. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2023). The covalent docking software landscape: features and applications in drug design. Retrieved January 16, 2026, from [Link]
- Wu, X., et al. (2022). HCovDock: an efficient docking method for modeling covalent protein-ligand interactions.
-
PubMed. (1992). Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Retrieved January 16, 2026, from [Link]
-
Bonvin Lab. (n.d.). Modelling a covalent inhibitor of cathepsin proteins. Retrieved January 16, 2026, from [Link]
-
RCSB PDB. (1994). 1TNH: PREDICTION OF NOVEL SERINE PROTEASE INHIBITORS. Retrieved January 16, 2026, from [Link]
-
PubMed. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Chime visualization of serine protease/inhibitor (PDB 1a2c) showing.... Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of the covalent complex between 9 and the protease.... Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2014). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. Retrieved January 16, 2026, from [Link]
-
Oxford Academic. (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. Retrieved January 16, 2026, from [Link]
-
Goldenberg, D.P. (2023). Lecture 12 Serine Proteases, Burst Substrates and COVID-19. University of Utah. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2009). Serine Proteases. Retrieved January 16, 2026, from [Link]
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Application and Protocol Guide for the Study of Plasmin Activity Using Phenyl 4-Guanidinobenzoate
Introduction: The Critical Role of Plasmin and the Need for Precise Quantification
Plasmin, a serine protease, is the primary enzyme responsible for fibrinolysis, the dissolution of fibrin blood clots. Its activity is tightly regulated, and dysregulation is implicated in a range of pathological conditions, from thrombotic diseases to cancer metastasis and inflammatory disorders.[1] Consequently, the accurate measurement of plasmin activity and the quantification of active plasmin concentrations are crucial for both basic research and the development of novel therapeutics.
Phenyl 4-guanidinobenzoate and its derivatives, particularly p-nitrothis compound (p-NPGB), are invaluable tools for researchers in this field. These compounds serve as active-site titrants, enabling the precise determination of the molar concentration of functionally active plasmin in a given sample.[2][3] This guide provides a comprehensive overview of the principles and detailed protocols for the use of p-NPGB in the study of plasmin.
Mechanism of Action: Active Site Titration with p-NPGB
The utility of p-NPGB as an active site titrant stems from its specific and stoichiometric reaction with the active site of serine proteases like plasmin. The reaction proceeds in two distinct phases:
-
Acylation (The "Burst"): The p-NPGB molecule binds to the active site of plasmin, where the catalytically active serine residue (Ser-741) attacks the ester carbonyl group. This results in the rapid, stoichiometric release of one molecule of p-nitrophenol (pNP) and the formation of a stable, covalent guanidinobenzoyl-plasmin acyl-enzyme complex.[4][5] The released pNP is a chromophore with a distinct absorbance maximum at 410 nm, allowing for its spectrophotometric quantification. This initial rapid release is referred to as the "burst."
-
Deacylation (Slow Turnover): The guanidinobenzoyl-plasmin complex is relatively stable, and the deacylation step, which would regenerate the active enzyme, is extremely slow. For practical purposes in this assay, the inhibition is considered irreversible.
The magnitude of the initial "burst" of pNP is directly proportional to the number of active plasmin molecules in the sample. By measuring this burst, one can accurately calculate the concentration of active enzyme.
Figure 1. Mechanism of Plasmin Active Site Titration by p-NPGB.
Experimental Protocols
Protocol 1: Active Site Titration of Purified Plasmin
This protocol details the procedure for determining the concentration of active plasmin in a purified enzyme preparation.
A. Materials and Reagents
-
Purified human plasmin
-
p-Nitrothis compound hydrochloride (p-NPGB)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Titration Buffer: 0.1 M Sodium Veronal, 0.02 M CaCl₂, pH 8.3
-
Spectrophotometer (capable of reading at 410 nm)
-
Cuvettes (1 cm path length)
B. Reagent Preparation
-
p-NPGB Stock Solution (10 mM): Dissolve 3.37 mg of p-NPGB (MW = 336.73 g/mol ) in 1 mL of anhydrous DMSO. Prepare this solution fresh daily and protect it from light. Due to the hygroscopic nature of DMSO, use a newly opened bottle for best results.[6]
-
Plasmin Solution: Dilute the purified plasmin stock to an expected concentration of 1-10 µM in cold Titration Buffer. The exact concentration will be determined by this titration. Keep the plasmin solution on ice until use.
C. Experimental Workflow
Figure 2. Workflow for Plasmin Active Site Titration.
D. Step-by-Step Procedure
-
Set the spectrophotometer to record absorbance at 410 nm and equilibrate the sample holder to 25°C.
-
In a 1 cm cuvette, add the appropriate volume of Titration Buffer and the diluted plasmin solution to a final volume of 1 mL. A typical final plasmin concentration is in the range of 1-5 µM.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.
-
Zero the spectrophotometer with the plasmin solution.
-
To initiate the reaction, add a small volume (e.g., 10 µL) of the 10 mM p-NPGB stock solution to the cuvette and mix rapidly by inverting the cuvette with a piece of parafilm. The final p-NPGB concentration should be in excess of the expected plasmin concentration (e.g., 100 µM).
-
Immediately begin recording the absorbance at 410 nm every second for the first minute, and then at longer intervals for up to 10 minutes.
E. Data Analysis and Interpretation
The absorbance data will show an initial rapid increase (the "burst") followed by a slower, linear increase (the slow turnover).
-
Plot absorbance (410 nm) versus time.
-
Fit a straight line to the linear (post-burst) phase of the reaction.
-
Extrapolate this line back to time zero (t=0). The y-intercept of this extrapolated line represents the magnitude of the burst (ΔA).
-
Calculate the concentration of active plasmin using the Beer-Lambert law:
Active Plasmin [M] = ΔA / (ε × l)
Where:
-
ΔA is the magnitude of the burst (absorbance units).
-
ε is the molar extinction coefficient for p-nitrophenol at pH 8.3, which is 18,400 M⁻¹cm⁻¹.
-
l is the path length of the cuvette (typically 1 cm).
-
| Parameter | Recommended Value | Rationale |
| Wavelength | 410 nm | Absorbance maximum for p-nitrophenolate ion at alkaline pH. |
| pH | 8.3 | Optimal for the stability of the acyl-enzyme complex and pNP chromophore. |
| Temperature | 25°C | Standard condition for enzyme kinetics. |
| p-NPGB Concentration | >10-fold excess over plasmin | Ensures pseudo-first-order kinetics for the acylation step. |
| Molar Extinction Coefficient (ε) | 18,400 M⁻¹cm⁻¹ | Established value for pNP at this pH. |
Protocol 2: Characterizing Plasmin Inhibition Kinetics
p-NPGB can also be used to study the kinetics of irreversible inhibitors of plasmin. By pre-incubating plasmin with a test inhibitor and then measuring the residual active plasmin concentration by active site titration, one can determine the rate of inactivation.
A. Procedure
-
Prepare a series of reaction mixtures, each containing the same concentration of plasmin.
-
Add the test inhibitor to each mixture (except for a control) and start a timer.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from the reaction mixture and immediately perform an active site titration as described in Protocol 1.
-
Determine the concentration of active plasmin remaining at each time point.
B. Data Analysis
-
Plot the natural logarithm of the percentage of remaining active plasmin (ln[% Activity]) against the incubation time with the inhibitor.
-
For a pseudo-first-order inactivation, this plot should be linear. The slope of this line is the negative of the apparent rate constant of inactivation (kobs).
-
By determining kobs at several different inhibitor concentrations, one can calculate the second-order rate constant (kinact/KI) for the inhibition.
Best Practices and Troubleshooting
| Issue | Potential Cause | Solution |
| No or very small burst | Inactive plasmin preparation. | Use a fresh or properly stored enzyme preparation. Verify activity with a chromogenic substrate assay. |
| Incorrect pH of the buffer. | Prepare fresh buffer and verify the pH. | |
| Degraded p-NPGB. | Prepare a fresh stock solution of p-NPGB in anhydrous DMSO. | |
| High background absorbance | Autohydrolysis of p-NPGB. | Prepare p-NPGB stock solution fresh. Run a blank reaction with buffer and p-NPGB but no enzyme. |
| Non-linear slow phase | Substrate depletion (unlikely with excess p-NPGB). | Ensure p-NPGB is in sufficient excess. |
| Instability of the enzyme during the assay. | Keep enzyme on ice until use. Minimize the duration of the assay. |
Conclusion
This compound, particularly in the form of p-NPGB, is a robust and reliable tool for the quantitative study of plasmin. The active site titration method provides a direct measure of the catalytically competent enzyme concentration, which is essential for accurate kinetic characterization, inhibitor screening, and understanding the role of plasmin in health and disease. By following the detailed protocols and best practices outlined in this guide, researchers can obtain high-quality, reproducible data to advance their scientific investigations.
References
-
Markwardt, F., Richter, M., Walsmann, P., & Landmann, H. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]
- Shaw, E. (1970). Aromatic Esters Which Inhibit Plasmin or Thrombin by Formation of Relatively Stable Acyl Enzymes. Physiological Chemistry and Physics, 2(5), 455-460.
-
De Serrano, V. S., & Castellino, F. J. (2013). Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway. Journal of Biological Chemistry, 288(45), 32447-32456. [Link]
-
Castellino, F. J., & Sodetz, J. M. (1995). A spectrophotometric assay for the determination of the catalytic efficiency of plasminogen activators using a slowly hydrolyzed plasmin substrate. Analytical Biochemistry, 226(2), 225-231. [Link]
- Christensen, U. (1954). Quantitative studies on the total plasmin and the trypsin inhibitor of human blood serum.
-
Castellino, F. J. (1995). A spectrophotometric assay for the determination of the catalytic efficiency of plasminogen activators using a slowly hydrolyzed plasmin substrate. Analytical Biochemistry, 226(2), 225-231. [Link]
-
Stürzebecher, J., et al. (2023). Synthesis and Structural Characterization of Macrocyclic Plasmin Inhibitors. ChemMedChem, 18(4), e202200632. [Link]
-
Chase, T., Jr, & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry, 8(5), 2212-2224. [Link]
- Lijnen, H. R., & Collen, D. (2007). Regulation of nonproteolytic active site formation in plasminogen. Journal of Thrombosis and Haemostasis, 5(7), 1361-1367.
-
Yadav, M., & Sahni, G. (2011). Identification of a New Exosite Involved in Catalytic Turnover by the Streptokinase-Plasmin Activator Complex during Human Plasminogen Activation. Journal of Biological Chemistry, 286(20), 17745-17755. [Link]
-
Green, J., & Shaw, E. (1987). An active-site titrant for human tissue-type plasminogen activator. Biochemical Journal, 248(2), 477-479. [Link]
- Rauh, V. M., et al. (2016). The determination of plasmin and plasminogen-derived activity in turbid samples from various dairy products using an optimised spectrophotometric method.
- Brocklehurst, K. (2001).
-
Hoylaerts, M., Rijken, D. C., Lijnen, H. R., & Collen, D. (1982). Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin. Journal of Biological Chemistry, 257(6), 2912-2919. [Link]
-
Okada, Y. (2017). Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid. International Journal of Molecular Sciences, 18(7), 1378. [Link]
- Christensen, U. (1984). Studies on the kinetics of plasminogen activation by tissue plasminogen activator. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 797(2), 225-234.
-
Pál, G., & Patthy, L. (1989). A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. Analytical Biochemistry, 180(1), 12-16. [Link]
- Thomas, S., et al. (2020). New Insights on Plasmin Long Term Stability and the Mechanism of Its Activity Inhibition Analyzed by Quartz Crystal Microbalance. Sensors, 20(18), 5328.
- Kim, D. R., et al. (2017). Identification and Characterization of Plasmin-Independent Thrombolytic Enzymes. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(6), 1141-1148.
-
Purba, M. (2016, February 17). Does anyone have a detailed protocol for the active site titration of streptokinase-plasminogen complexes using p-Nitrophenyl-p′-guanidinobenzoate? ResearchGate. Retrieved from [Link]
-
Chase, T., Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
Sources
- 1. Studies on the kinetics of plasminogen activation by tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Phenyl 4-guanidinobenzoate solubility issues in biological buffers
Welcome to the technical support guide for Phenyl 4-guanidinobenzoate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this serine protease inhibitor in biological buffers. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues users face when preparing solutions of this compound.
Q1: I'm struggling to dissolve this compound powder in my neutral pH buffer (e.g., PBS, pH 7.4). Why is this happening?
This is a common challenge that stems from the fundamental chemical properties of the molecule. Several factors are likely at play:
-
The Guanidinium Group and pKa: The guanidino group on the benzoate ring is a very strong base. Its conjugate acid, the guanidinium ion, has a high pKa of approximately 13.6.[1] This means that at any physiological pH (typically 6.0-8.0), this group is fully protonated and carries a positive charge.[1][2] This positive charge is the primary driver of its water solubility.
-
Solid Form: Commercially available this compound is often supplied as a hydrochloride (HCl) salt. This salt form is generally more water-soluble than the free base. If you are using the free base, solubility in neutral water will be significantly lower.
-
Concentration vs. Solubility Limit: Every compound has an intrinsic solubility limit. While the guanidinium group aids solubility, the overall molecule still contains two phenyl rings, which are hydrophobic. You may be attempting to create a solution that is above its saturation point in that specific buffer. A related compound, 4-Nitrothis compound hydrochloride, is soluble in water up to 100 mg/mL, suggesting good intrinsic solubility, but buffer components can alter this.[3]
-
Buffer Composition (Ionic Strength): High salt concentrations in your buffer can sometimes lead to a "salting-out" effect, where the solubility of a compound is reduced. While less common for charged molecules like this one, it can be a contributing factor in highly concentrated buffers.
Q2: My this compound dissolved initially with some warming, but then a precipitate formed after it cooled down. What caused this?
This phenomenon is known as supersaturation and subsequent precipitation. The solubility of many compounds, including guanidine salts, increases with temperature.[4][5] By heating the solution, you were able to dissolve more solute than would be stable at room temperature, creating a supersaturated solution. As the solution cooled, its capacity to hold the dissolved compound decreased, forcing the excess this compound to precipitate out of the solution.
To avoid this, either work with concentrations known to be stable at your experimental temperature or prepare a more concentrated stock in a co-solvent that can be diluted into your buffer (see Protocol 2).
Q3: I've noticed the inhibitory activity of my this compound solution decreases over time, especially when stored in a pH 8.0 Tris buffer. Is the compound unstable?
Yes, this is a critical consideration. This compound is a phenyl ester, and this ester bond is susceptible to hydrolysis, particularly under neutral to alkaline conditions (pH ≥ ~6-9).[6][7][8] The rate of this hydrolysis reaction increases significantly with pH and temperature.
At pH 8.0, a portion of your active inhibitor is likely hydrolyzing into 4-guanidinobenzoic acid and phenol, neither of which is an effective inhibitor for the target protease. This chemical instability is a key reason for diminished activity over time.
Key Recommendation: Always prepare solutions of this compound fresh before each experiment. Avoid long-term storage of the compound in aqueous buffers, especially those with a pH of 7.5 or higher.
Troubleshooting Protocols & Workflows
Visual Troubleshooting Guide
The following decision tree provides a systematic approach to resolving solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Standard Solubilization of this compound HCl in Aqueous Buffer
This protocol is intended for preparing working solutions at concentrations up to ~10 mM, depending on the specific buffer.
Materials:
-
This compound HCl
-
Biological Buffer (e.g., HEPES, Tris, PBS), pH 6.5 - 7.5
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound HCl in a suitable tube.
-
Initial Buffer Addition: Add approximately 80% of the final required volume of your biological buffer to the tube.
-
Mechanical Agitation: Cap the tube securely and vortex vigorously for 1-2 minutes. Many solubility issues are simply a matter of slow dissolution rates.
-
Sonication: If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up powder agglomerates, increasing the surface area available for dissolution.[9]
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining 20% of the buffer to reach the final target concentration and vortex briefly to mix.
-
Immediate Use: Use the freshly prepared solution immediately to minimize the effects of potential hydrolysis.
Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-Solvent
This is the recommended method for preparing high-concentration stocks (e.g., 50-100 mM) that can be serially diluted into your final assay buffer.
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous grade
-
Microfuge tubes
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the this compound HCl into a clean, dry microfuge tube.
-
Add Co-Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve your desired stock concentration. A related compound shows solubility of at least 50 mg/mL in DMF.[3]
-
Dissolve: Vortex the tube for 1-2 minutes until the compound is fully dissolved. Gentle warming to 30°C can be used if necessary, but is often not required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] Ensure tubes are tightly sealed to prevent moisture absorption by the hygroscopic solvent.
-
Application: When needed, thaw an aliquot and dilute it into your final aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid interfering with protein function. Perform a vehicle control in your experiment using the same final concentration of the co-solvent.
Technical Data & Stability
Chemical Stability: The Hydrolysis Pathway
The primary route of degradation for this compound in aqueous buffer is the hydrolysis of the ester linkage. This reaction is catalyzed by hydroxide ions (OH⁻) and, to a lesser extent, by water itself. The reaction rate is significantly faster at higher pH values.[8]
Caption: Base-catalyzed hydrolysis of this compound.
Data Summary Tables
Table 1: Solubility Data for a Related Compound (4-Nitrothis compound HCl)
This data is provided as a reference point for the guanidinobenzoate scaffold. Actual solubility of the non-nitrated parent compound may vary.
| Solvent | Reported Solubility | Reference |
| Water | 100 mg/mL | [3] |
| DMF | 50 mg/mL | [3] |
| Formic Acid | ~50 mg/mL |
Table 2: Key Factors Influencing Stability and Solubility of this compound
| Factor | Effect on Solubility | Effect on Stability (Hydrolysis) | Key Consideration |
| pH | High solubility across biological pH range (6-8) due to charged guanidinium group. | Instability increases significantly at pH > 7.5. [8] | Buffer at a pH as low as experimentally feasible. Prepare solutions fresh. |
| Temperature | Increases solubility.[4] | Significantly increases rate of hydrolysis. | Use gentle warming only as a last resort to dissolve, and use the solution immediately. Do not store warm. |
| Co-solvents | Greatly increases solubility, allowing for concentrated stocks. | Generally stable in anhydrous organic solvents like DMSO/DMF. | Keep final co-solvent concentration low in assays (<1%) and use a vehicle control. |
| Buffer Ions | Generally minimal effect, but high ionic strength could potentially decrease solubility. | Minimal direct effect. | Standard biological buffers (HEPES, Tris, PBS) are generally compatible. |
References
- Guanidine.Solubility of Things.
- Guanidine hydrochloride.Solubility of Things.
- Guanidine hydrochloride (G7153)
- What is solubility of guanidinium sulfate in w
- Guanidine.Wikipedia.
- 4-Nitrothis compound hydrochloride protease inhibitor and substr
- 4-Nitrothis compound protease inhibitor and substr
- 4-Nitrothis compound hydrochloride (NPGB hydrochloride) | Sperm Acrosin Inhibitor.MedchemExpress.com.
- 4-Nitrothis compound hydrochloride protease inhibitor and substr
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.
- Reproducibility with Biological Buffers.Sigma-Aldrich.
- Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfam
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 3. 4-Nitrothis compound protease inhibitor and substrate 19135-17-2 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of Phenyl 4-guanidinobenzoate Stock Solutions
Welcome to the technical support guide for Phenyl 4-guanidinobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound stock solutions. Here, you will find answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For compounds with similar structures, such as 4-Methylumbelliferyl 4-guanidinobenzoate and 4-Nitrothis compound hydrochloride, Dimethyl sulfoxide (DMSO) is a commonly used solvent. For 4-Nitrothis compound hydrochloride, solubility has also been reported in formic acid and water. Given the structural similarities, DMSO is a reliable starting point for dissolving this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
Based on data for the related compound 4-Nitrothis compound hydrochloride, it is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is crucial to store the solutions in sealed containers to protect them from moisture.[1][2] The solid form of this compound is typically stored at room temperature, while its derivatives are often stored at 2-8°C or -20°C.
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is a critical consideration due to the potential for hydrolysis of the ester bond. The rate of hydrolysis is generally influenced by pH and temperature. Ester hydrolysis can occur under both acidic and alkaline conditions.[3][4] For instance, the hydrolysis of p-nitrophenyl esters is known to be pH-dependent.[5][6] It is advisable to prepare aqueous working solutions fresh daily and to minimize the time they are kept at room temperature.[2]
Q4: Can I freeze-thaw my this compound stock solution?
Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound and the introduction of moisture, which can facilitate hydrolysis. It is best practice to aliquot the stock solution into single-use volumes after preparation to prevent product inactivation.[2]
Q5: What are the potential degradation products of this compound in solution?
The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction would cleave the ester bond, yielding 4-guanidinobenzoic acid and phenol. The rate of this degradation is dependent on factors such as pH, temperature, and the presence of catalytic enzymes or metal ions.
Troubleshooting Guide
Issue 1: My this compound stock solution has precipitated.
-
Cause: The concentration of the stock solution may be too high for the chosen solvent, or the storage temperature may have been too low, causing the compound to crystallize out of solution.
-
Solution:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate remains, try sonicating the solution for a few minutes.
-
If the compound still does not dissolve, the initial concentration may be too high. Consider preparing a new stock solution at a lower concentration.
-
Issue 2: I am observing a loss of activity with my this compound working solution.
-
Cause: This is likely due to the degradation of the compound in the aqueous working solution, primarily through hydrolysis. The stability of the ester linkage is a key factor.
-
Solution:
-
Prepare Fresh: Always prepare working solutions fresh from a frozen stock immediately before use.[2]
-
Control pH: Ensure the pH of your experimental buffer is compatible with the stability of the ester. Buffering at a neutral or slightly acidic pH may slow down hydrolysis compared to alkaline conditions.
-
Temperature Control: Keep working solutions on ice and minimize their time at room temperature.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Cause: Inconsistent results can stem from variability in the preparation and handling of the this compound solutions.
-
Solution:
-
Standardize Protocol: Adhere strictly to a standardized protocol for stock solution preparation, storage, and the preparation of working dilutions.
-
Aliquot Stocks: Use single-use aliquots of the stock solution to avoid issues arising from repeated freeze-thaw cycles.[2]
-
Validate Stability: If the compound's stability is a major concern for your assay, consider performing a stability study under your specific experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C14H13N3O2) is 271.28 g/mol .
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase)
-
Thermostated autosampler or water bath
Procedure:
-
Preparation of Test Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the experimental buffer.
-
Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Sampling: At each time point, withdraw an aliquot of the test solution and immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A common starting point for similar compounds is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[7]
-
Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 230-260 nm).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area against time to determine the rate of degradation.
-
The appearance of new peaks, such as those for 4-guanidinobenzoic acid and phenol, can also be monitored.
-
Data Presentation
Table 1: Recommended Storage Conditions for Guanidinobenzoate Derivatives
| Compound | Solvent | Short-Term Storage | Long-Term Storage | Source |
| 4-Nitrothis compound hydrochloride | DMSO | -20°C (1 month) | -80°C (6 months) | [1][2] |
| 4-Methylumbelliferyl 4-guanidinobenzoate | DMSO | -20°C | -20°C | |
| This compound | DMSO | -20°C (Recommended) | -80°C (Recommended) | Inferred |
Visualizations
Diagram 1: Potential Hydrolytic Degradation of this compound
This diagram illustrates the primary chemical instability of this compound in aqueous solutions.
Caption: Hydrolytic degradation pathway.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines the key steps for evaluating the stability of a this compound solution.
Caption: Workflow for stability testing.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Environmental Protection Agency. (n.d.). III Analytical Methods. [Link]
-
Takeda Pharmaceutical Company Limited. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). JPH0446148A - 4-guanidinobenzoic acid phenyl ester derivatives and protease inhibitors containing them.
-
National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]
-
PubChem. (n.d.). p-Nitrophenyl-p-guanidinobenzoate hydrochloride. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Interference of Phenyl 4-guanidinobenzoate with other assay components
Technical Support Center: Phenyl 4-guanidinobenzoate (PGB)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to this compound (PGB)
This compound (PGB), and its common derivative p-Nitrothis compound (NPGB), are widely utilized as active-site titrants and irreversible inhibitors for trypsin-like serine proteases.[1][2] The guanidino group mimics the side chain of arginine or lysine, allowing it to bind specifically to the S1 pocket of these enzymes.[3] This binding is followed by the formation of a stable acyl-enzyme complex with the active site serine, effectively inactivating the enzyme.[3] This property makes PGB an invaluable tool for determining the concentration of active enzyme in a sample. However, its reactivity and chemical nature can lead to interference with various assay components, requiring careful experimental design and troubleshooting.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges when using PGB in your research.
Core Mechanism of Action: Serine Protease Inhibition
Understanding how PGB works is fundamental to troubleshooting its interferences. The process is a two-step mechanism:
-
Binding: The positively charged guanidinium group on the PGB molecule is attracted to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases.
-
Acylation: Once bound, the catalytic serine (Ser195) in the enzyme's active site attacks the carbonyl carbon of the PGB ester. This results in the release of the phenyl (or p-nitrophenyl) group and the formation of a very stable guanidinobenzoyl-enzyme covalent bond, rendering the enzyme inactive.[3]
This covalent modification is the basis for its function as an inhibitor and titrant but is also a primary source of potential non-specific interactions.
Caption: Mechanism of irreversible inhibition of serine proteases by PGB.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My enzyme activity is much lower than expected after adding PGB, even at concentrations that shouldn't be fully inhibitory. What's happening?
Answer: This common issue can stem from several sources related to PGB stability, concentration, or off-target effects.
-
Cause A: PGB Instability & Hydrolysis: PGB and its derivatives are esters and are susceptible to hydrolysis, especially at neutral to alkaline pH. If your stock solution is old or has been stored improperly, it may have degraded, leading to an inaccurate concentration. Hydrolysis of the ester bond yields 4-guanidinobenzoic acid, which is not an effective inhibitor.
-
Cause B: Inaccurate Stock Concentration: PGB can be challenging to dissolve. If your stock solution was not fully dissolved, its actual concentration will be lower than calculated. The hydrochloride salt of NPGB is more water-soluble and often preferred for spectrophotometric assays.
-
Cause C: Interaction with Assay Buffer Components: High concentrations of nucleophiles (e.g., Tris buffer, free amino acids) can potentially react with PGB, reducing its availability to inhibit the target enzyme. While typically a minor effect, it can be significant in concentrated buffer systems.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare PGB/NPGB solutions fresh from powder for critical experiments.[1] If you must store solutions, aliquot and store them at -20°C or -80°C for no longer than one month, protected from moisture.[1][4]
-
Verify Solubility: Ensure the powder is completely dissolved. NPGB hydrochloride may require a small amount of an organic solvent like DMSO or formic acid for initial solubilization before dilution in aqueous buffer.
-
Perform an Active Site Titration: To confirm the concentration of active PGB and your enzyme, perform a titration. For NPGB, this can be monitored spectrophotometrically by the release of p-nitrophenol, which has a distinct absorbance at 410 nm.
-
Buffer Control: Run a control experiment where PGB is incubated in the assay buffer (without the enzyme) for the duration of a typical pre-incubation step. Then, add the enzyme and substrate to see if the buffer itself is inactivating the PGB.
Question 2: I'm observing a high background signal or a drifting baseline in my colorimetric/fluorometric assay after adding PGB.
Answer: This interference is often due to the chemical properties of PGB or its leaving group interacting with the detection reagents.
-
Cause A (for NPGB): p-Nitrophenol Absorbance: The product of NPGB hydrolysis or reaction with the enzyme is p-nitrophenol (pNP). pNP is yellow and absorbs strongly around 405-410 nm. If your assay's detection wavelength is near this range, you will see a high background. This effect will increase over time if the NPGB is hydrolyzing in the buffer.
-
Cause B: Interaction with Reducing Agents: Some assay chemistries are sensitive to compounds with particular functional groups. The guanidinium group can interact with reagents in certain assay formats, although this is less common.
-
Cause C: Light Scattering/Precipitation: At high concentrations or in incompatible buffers, PGB might precipitate, causing light scattering that manifests as a high, noisy background in absorbance or fluorescence readings.
Troubleshooting Steps:
-
Run a "PGB-only" Control: Always include a control well/cuvette containing the assay buffer, substrate, and PGB at the final concentration, but without the enzyme. This will reveal any background signal generated by PGB or its spontaneous hydrolysis. Subtract this background from your experimental values.
-
Wavelength Selection: If using NPGB and your assay allows, choose a detection wavelength as far from 410 nm as possible.
-
Check for Precipitation: Visually inspect your assay wells/cuvettes for any signs of cloudiness or precipitate after adding PGB. If observed, you may need to lower the PGB concentration or adjust the buffer composition (e.g., pH, ionic strength).
-
Consider an Alternative Inhibitor: If background from NPGB is unavoidable, consider using the parent compound, this compound (PGB), which releases colorless phenol.
Frequently Asked Questions (FAQs)
Q: How should I prepare and store PGB or NPGB solutions?
A: Due to susceptibility to hydrolysis, careful preparation and storage are critical.
| Parameter | Recommendation | Rationale & References |
| Solvent | For NPGB hydrochloride, dissolve in a minimal amount of DMSO or formic acid first, then dilute with aqueous buffer. | Improves solubility and stability of the initial stock. |
| Storage (Powder) | Store desiccated at -20°C.[5] | Protects from moisture and degradation. |
| Storage (Solution) | Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4] | Minimizes freeze-thaw cycles which can degrade the compound. |
| Working Solution | Prepare fresh daily from a frozen stock and keep on ice. | Ensures consistent performance and minimizes hydrolysis at room temperature. |
Q: Can PGB interfere with common protein quantification assays (e.g., Bradford, BCA)?
A: Yes, this is a significant potential source of error.
-
BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu¹⁺. The guanidinium group of PGB, like other compounds with reducing potential, can interfere with this chemistry, leading to an overestimation of protein concentration.[6][7]
-
Bradford Assay: This assay is generally less susceptible to interference from reducing agents.[8] However, the basic nature of the guanidinium group could potentially shift the pH of the acidic Bradford reagent, affecting the dye-protein interaction and leading to inaccurate results.
Recommendation: Always perform protein quantification before adding PGB or other inhibitors to your sample. If you must quantify protein in the presence of PGB, you must prepare your standards (e.g., BSA curve) in the exact same buffer, including the same concentration of PGB, to cancel out the interference.
Q: Is PGB compatible with reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME)?
A: PGB is generally incompatible with strong reducing agents.
-
Chemical Incompatibility: Strong reducing agents can potentially reduce the ester linkage of PGB, inactivating it.
-
Assay Interference: More importantly, reducing agents like DTT and BME are known to interfere significantly with many downstream applications, particularly copper-based protein assays (BCA, Lowry).[6][8]
Recommendation: If your experimental design requires a reducing agent, it should be added after the PGB inhibition step if possible. If they must be present simultaneously, you must run controls to validate that the PGB is still active and that the combination does not interfere with your assay readout. Consider using a different class of inhibitor if high concentrations of reducing agents are essential.
Caption: A logical workflow for troubleshooting common PGB interference issues.
Experimental Protocols
Protocol 1: Active Site Titration of a Serine Protease with NPGB
This protocol determines the concentration of active enzyme by measuring the "burst" of p-nitrophenol released upon reaction with NPGB.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
NPGB Stock: Prepare a 10 mM stock solution of NPGB in dry DMSO.
-
Enzyme Sample: Prepare your purified serine protease in the assay buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 410 nm.
-
Use a cuvette with a 1 cm path length. Blank the instrument with the assay buffer.
-
-
Measurement:
-
Add 980 µL of assay buffer to the cuvette.
-
Add 10 µL of your enzyme sample to the cuvette. Mix gently by pipetting.
-
Add 10 µL of the 10 mM NPGB stock solution to initiate the reaction (final concentration 100 µM). Mix immediately and start recording the absorbance at 410 nm every second for 2-3 minutes.
-
-
Data Analysis:
-
You will observe a rapid initial "burst" in absorbance, followed by a slower, linear increase (the steady-state rate of NPGB hydrolysis).
-
Extrapolate the linear phase back to time zero. The y-intercept represents the absorbance change (ΔA) from the initial burst.
-
Calculate the concentration of active enzyme using the Beer-Lambert law: Concentration (M) = ΔA / (ε × l)
-
ΔA = Absorbance change from the burst
-
ε = Molar extinction coefficient of p-nitrophenol at pH 7.5 (~18,000 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (1 cm)
-
-
References
-
Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. (2022). Journal of Medicinal Chemistry. [Link]
-
How to Deal with Interfering Agents in Protein Estimation Assays. (2015). G-Biosciences. [Link]
-
Protein Assays. (2022). BMG LABTECH. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]
-
Interference in protein assays of biological specimens by vanadyl compounds. (1996). PubMed. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. (2022). PubMed Central - NIH. [Link]
-
Interference of the detergent Tween 80 in protein assays. PubMed. [Link]
-
p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. (1967). PubMed. [Link]
-
Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. (2020). PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4-Nitrothis compound protease inhibitor and substrate 19135-17-2 [sigmaaldrich.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Preparation of Fresh Phenyl 4-guanidinobenzoate Solutions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the preparation of fresh Phenyl 4-guanidinobenzoate solutions for experimental use. It addresses common challenges and provides practical, field-proven insights to ensure the accuracy and reproducibility of your results.
Introduction to this compound
This compound is an active site-directed inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. Its guanidinium group mimics the side chains of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes. Accurate and consistent preparation of this compound solutions is paramount for reliable experimental outcomes in enzyme kinetics, inhibitor screening, and other biochemical assays.
Core Principles of Solution Preparation
The successful preparation of this compound solutions hinges on understanding its solubility, stability, and handling requirements. This section outlines the fundamental principles that underpin the detailed protocols and troubleshooting advice provided later in this guide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 35695-21-7 | |
| Molecular Formula | C₁₄H₁₃N₃O₂ | |
| Molecular Weight | 255.28 g/mol | |
| Appearance | White to yellow solid | |
| Storage (Solid) | Room Temperature | |
| Purity | Typically ≥95% |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation and handling of this compound solutions.
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous DMSO to minimize water-catalyzed hydrolysis of the ester bond. For cell-based assays, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid cytotoxicity.[1][2]
Q2: How should I store my this compound stock solution?
A2: For a related compound, 4-Nitrothis compound hydrochloride, stock solutions in organic solvents are best stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] It is reasonable to adopt these storage conditions for this compound stock solutions to minimize degradation. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "solvent shock," where a compound that is highly soluble in an organic solvent precipitates when introduced into an aqueous medium where its solubility is much lower.[4] Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: Is this compound stable in aqueous solutions?
A4: this compound, being an ester, is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[5][6][7][8] The rate of hydrolysis is dependent on pH and temperature.[5] Therefore, it is crucial to prepare fresh dilutions in aqueous buffers immediately before your experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound is harmful if swallowed and can cause skin and eye irritation.[9] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] In case of contact with skin or eyes, rinse thoroughly with copious amounts of water.[9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing this compound solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the container of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 25.53 mg.
-
Dissolve: Add the weighed solid to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Protocol 2: Preparation of a Working Solution for Enzyme Assays
This protocol describes the preparation of a working solution from the concentrated DMSO stock for a typical enzyme inhibition assay.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Assay buffer (at the desired pH and temperature for your experiment)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your assay buffer to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Immediate Use: Use the freshly prepared working solutions immediately in your assay to avoid degradation due to hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Solvent Shock: The compound is significantly less soluble in the aqueous buffer than in the DMSO stock. | 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1] 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration. 3. Change Order of Addition: Add the assay buffer to the DMSO stock dropwise while vortexing, rather than adding the stock to the full volume of buffer. |
| Inconsistent or lower-than-expected enzyme inhibition | Hydrolysis of this compound: The ester has degraded in the aqueous buffer before or during the assay. | 1. Prepare Fresh: Always prepare fresh working solutions in your aqueous buffer immediately before each experiment. 2. Maintain Low Temperature: Keep your working solutions on ice until they are added to the assay plate. 3. Check Buffer pH: Be aware that the rate of hydrolysis increases with pH.[5] If possible, perform your assay at a slightly acidic to neutral pH. |
| Difficulty dissolving the solid compound in DMSO | Incomplete Dissolution: The concentration may be too high, or the DMSO may contain water. | 1. Gentle Warming: Warm the solution in a 37°C water bath and continue to vortex. 2. Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. 3. Prepare a Lower Concentration Stock: If the issue persists, prepare a more dilute stock solution (e.g., 50 mM or 20 mM). |
| Assay interference or unexpected results | Buffer Precipitation: The components of your assay buffer may be precipitating in the presence of the organic solvent from your stock solution. | 1. Check Buffer Solubility: Be mindful of the solubility of your buffer salts in the final percentage of organic solvent. For instance, phosphate buffers can precipitate at higher concentrations of acetonitrile or methanol.[11] 2. Filter the Buffer: Filter your assay buffer through a 0.22 µm filter before use. |
Caption: A decision workflow for troubleshooting common issues with this compound solutions.
References
-
MedChemExpress. (n.d.). 4-Nitrothis compound hydrochloride (NPGB hydrochloride) | Sperm Acrosin 阻害剤. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]
-
Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Lankatillake, C., Hu, M., & Dias, D. A. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 3. [Link]
-
Wang, S., et al. (2022). Guidelines for the digestive enzymes inhibition assay. eFood, 3(1), e31. [Link]
-
Britton, Z. T., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
-
Lankatillake, C., Hu, M., & Dias, D. A. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. ResearchGate. [Link]
-
Chase, T. Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508–514. [Link]
-
Le, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3242. [Link]
-
Chen, D., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8159–8167. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Britton, Z. T., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
-
Nottebohm, B., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]
-
ResearchGate. (2025). How to Prepare my Stock Solution?. [Link]
-
ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. [Link]
-
Zhang, L., et al. (2007). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1157(1-2), 113–120. [Link]
-
Blackwood, A. D., et al. (1994). 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1206(2), 161–165. [Link]
-
ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents. [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pangea.stanford.edu [pangea.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Troubleshooting Low Signal in pNPGB-Based Protease Assays
Welcome to the technical support center for p-Nitrophenyl p'-guanidinobenzoate (pNPGB) based protease assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low or no signal in their experiments. Here, we will delve into the causality behind experimental outcomes and provide robust, field-proven solutions.
Understanding the pNPGB Assay: A Mechanistic Overview
The pNPGB assay is a classic method for the active site titration of serine proteases, such as trypsin.[1] It operates on a "burst" kinetic principle. The protease rapidly attacks the pNPGB substrate, leading to the formation of a stable acyl-enzyme intermediate and the release of one molecule of p-nitrophenol (pNP) per active enzyme molecule.[2] This initial, rapid release is the "burst." Subsequently, the acyl-enzyme complex is hydrolyzed very slowly, regenerating the free enzyme in a steady-state phase.[2] The concentration of active enzyme is determined by extrapolating the steady-state rate of pNP production back to time zero and measuring the magnitude of the burst.[3]
The core of the assay is the spectrophotometric detection of the released p-nitrophenolate ion, which has a distinct absorbance maximum around 405-410 nm under alkaline conditions. A low or absent signal, therefore, points to a failure in one or more key steps of this process.
Frequently Asked Questions (FAQs)
Q1: My assay shows very little to no yellow color development. What is the most common reason for this?
A low or absent signal, characterized by a lack of yellow color, typically points to one of a few common culprits: inactive enzyme, degraded substrate, or a fundamental issue with the assay buffer's pH. Before delving into more complex troubleshooting, always check these three components first.
Q2: How can I be sure my enzyme is active?
Enzyme activity can be compromised by improper storage, handling (e.g., repeated freeze-thaw cycles), or age. It is advisable to test the enzyme with a known, reliable substrate and protocol to confirm its general proteolytic activity before proceeding with the more specific pNPGB titration.
Q3: What is the proper way to prepare and store the pNPGB substrate?
pNPGB has limited solubility and stability in aqueous solutions. It is best to prepare fresh solutions of pNPGB in a suitable organic solvent, such as acetonitrile or DMSO, immediately before use. Avoid prolonged storage of aqueous dilutions, as the substrate can undergo spontaneous hydrolysis, leading to high background and reduced active concentration.
Q4: Can the type of buffer I use affect the assay?
Absolutely. Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and react with pNPGB, leading to substrate consumption and inaccurate results.[2] It is recommended to use non-nucleophilic buffers like HEPES or phosphate. Additionally, the buffer pH is critical; the p-nitrophenolate ion's yellow color is only apparent at a pH above its pKa (~7.2). Assays are typically run at a pH between 7.5 and 8.5 to ensure optimal color development.
In-Depth Troubleshooting Guide
Issue 1: Sub-Optimal Reagent Concentration or Quality
A common source of low signal is an imbalance in the enzyme-to-substrate ratio or compromised reagent integrity.
-
Insufficient Enzyme: The "burst" of p-nitrophenol is stoichiometric with the concentration of active enzyme sites.[2] If the enzyme concentration is too low, the resulting change in absorbance may be below the detection limit of your spectrophotometer.
-
Substrate Depletion/Degradation: If the pNPGB concentration is too low, it may be completely consumed during the initial burst, preventing an accurate measurement. Conversely, degraded pNPGB will not effectively react with the enzyme.
-
Poor Substrate Solubility: pNPGB has limited solubility in aqueous buffers.[4] If it precipitates out of solution, its effective concentration will be much lower than intended.
-
Enzyme Titration:
-
Prepare a series of enzyme dilutions in your assay buffer.
-
Perform the assay with a fixed, non-limiting concentration of pNPGB.
-
Plot the initial burst absorbance (ΔAbs) against the enzyme concentration.
-
This should yield a linear relationship. If not, your enzyme stock may be inactive, or another factor is limiting the reaction.
-
-
Substrate Optimization:
-
Using an optimized enzyme concentration, perform the assay with a range of pNPGB concentrations.
-
The goal is to find a concentration that is well above the active enzyme concentration to ensure the reaction is not substrate-limited.
-
-
Verifying Substrate Solubility:
| Parameter | Recommended Starting Range | Key Consideration |
| Enzyme Concentration | 0.1 - 10 µM (fully active) | Must be high enough for the "burst" to be detectable.[5] |
| pNPGB Concentration | 50 - 200 µM | Should be in excess of the enzyme concentration. |
| Organic Solvent (for stock) | <1% (final concentration) | Ensure compatibility with your enzyme's activity. |
Issue 2: Incorrect Assay Conditions
The chemical environment of the assay is critical for both the enzymatic reaction and the detection of the product.
-
Sub-optimal pH: The activity of most serine proteases is pH-dependent.[5] For trypsin, the optimal pH is typically in the alkaline range (pH 7.5-8.5). Furthermore, the p-nitrophenolate product requires a pH > 7.2 for its characteristic yellow color to be visible.
-
Inappropriate Buffer System: As mentioned, nucleophilic buffers like Tris can interfere with the assay.[2]
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Inconsistent temperatures can lead to variable and unreliable results.[6]
-
pH Profile Experiment:
-
Prepare a series of buffers across a pH range (e.g., 6.5 to 9.0).
-
Run the assay with fixed enzyme and substrate concentrations at each pH.
-
Plot the burst absorbance against pH to determine the optimal pH for your specific enzyme and conditions.
-
-
Buffer System Validation:
-
If you suspect buffer interference, test your assay in parallel with a recommended non-nucleophilic buffer like HEPES.
-
-
Temperature Control:
-
Ensure all reagents and plates are equilibrated to the desired assay temperature before starting the reaction.
-
Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the experiment.
-
Issue 3: Instrument and Measurement Errors
Even with perfect biochemistry, incorrect instrument settings can lead to a low signal readout.
-
Incorrect Wavelength: The p-nitrophenolate ion has a specific absorbance peak. Measuring at the wrong wavelength will drastically reduce the signal.[4]
-
Low Instrument Gain/Sensitivity: The detector gain on the spectrophotometer may be set too low to capture the subtle change in absorbance from the burst.[7]
-
Pathlength Issues: In microplate readers, the volume of the reaction in the well affects the pathlength of the light, which in turn affects the absorbance reading according to the Beer-Lambert law.
-
Wavelength Scan:
-
Confirm the absorbance maximum for p-nitrophenol in your assay buffer. The expected peak is around 405-410 nm.
-
-
Instrument Settings Optimization:
-
Consult your instrument's manual to adjust the detector gain or sensitivity settings.
-
Run a positive control (a known concentration of p-nitrophenol) to ensure the instrument can detect the product.
-
-
Consistent Volumes:
-
Use consistent and sufficient reaction volumes in your microplate wells to ensure a stable and reproducible pathlength.
-
Issue 4: Presence of Interfering Substances
Contaminants in the enzyme preparation or test compounds can inhibit the reaction or interfere with detection.[8][9]
-
Enzyme Inhibitors: Your enzyme preparation or test compound solution may contain known or unknown serine protease inhibitors.
-
Spectrophotometric Interference: Test compounds that absorb light at the same wavelength as p-nitrophenol will create a high background, potentially masking the signal from the assay.[4][10]
-
Reaction Quenchers: Some compounds can chemically react with and consume the p-nitrophenol product, leading to a diminished signal.
-
Inhibitor Control:
-
Run the assay in the presence of a known, potent serine protease inhibitor (e.g., PMSF or a specific peptide inhibitor) as a negative control. This will confirm that the signal you are measuring is indeed from the target enzyme's activity.
-
-
Compound Interference Check:
-
Measure the absorbance of your test compounds in the assay buffer at 410 nm, without adding the enzyme or pNPGB.[4]
-
If there is significant absorbance, you will need to subtract this background from your assay wells.
-
-
Assay Validation:
Visualizing the Workflow and Logic
To aid in conceptualizing the assay and troubleshooting process, the following diagrams are provided.
References
-
Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 915(3), 421-425. [Link]
-
Ascenzi, P., et al. (1995). Active site titration of bovine beta-trypsin by N alpha-(N,N-dimethylcarbamoyl)-alpha-aza-lysine p-nitrophenyl ester: kinetic and crystallographic analysis. FEBS Letters, 358(1), 53-56. [Link]
-
Chase, T., Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
-
de Jersey, J., et al. (2009). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Accounts of Chemical Research, 42(7), 937-947. [Link]
-
ResearchGate. (2023). How to ensure optimal activity of the substrate pNPG (Sigma N1377)? ResearchGate. [Link]
-
McPherson, R. A., & Hardy, G. (2011). Interference testing. Clinical Biochemistry, 44(13), 1133-1137. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
Goldenberg, D. P. (2023). Lecture 12 Serine Proteases, Burst Substrates and COVID-19. University of Utah. [Link]
-
Armbruster, D. A., & Overcash, D. R. (2012). Interference Testing. Methods in molecular biology (Clifton, N.J.), 825, 133–143. [Link]
-
Ismail, A. A., & Walker, P. L. (2014). Interferences in Immunoassay. Clinical Chemistry, 60(8), 1048-1050. [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. [Link]
-
Marana, S. R., et al. (2002). Subsites of trypsin active site favor catalysis or substrate binding. Biochemical and Biophysical Research Communications, 290(1), 494-497. [Link]
-
Chen, Y., et al. (2021). Three optimized assays for the evaluation of compounds that can rescue p53 mutants. STAR protocols, 2(3), 100684. [Link]
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American Pharmaceutical Review. (2017). Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. American Pharmaceutical Review. [Link]
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Chandler, W. L., & Roshal, M. (2009). Optimization of plasma fluorogenic thrombin-generation assays. American journal of clinical pathology, 132(2), 169–179. [Link]
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Simundic, A. M., & Lippi, G. (2012). Most common interferences in immunoassays. Libri Oncologici, 40(1), 1-7. [Link]
-
Di Cera, E. (2009). Serine Proteases. IUBMB life, 61(5), 510–515. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
USDA. (n.d.). Conducting Validation Studies for Pathogen Detection Methods. USDA. [Link]
-
Yazdi, D. (2023, October 20). How to Validate ANY Molecular Assay | Step-by-Step Guide (2023) [Video]. YouTube. [Link]
-
Khan Academy. (2017, July 14). Mechanism of Serine Proteases [Video]. YouTube. [Link]
-
Hincapie, R., et al. (2005). Analysis of catalytic mechanism of serine proteases. Viability of the ring-flip hypothesis. The Journal of physical chemistry. B, 109(38), 18146–18153. [Link]
-
Burd, E. M. (2010). Validation of laboratory-developed molecular assays for infectious diseases. Clinical microbiology reviews, 23(3), 550–576. [Link]
-
Kelley, M. (Ed.). (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]
-
Steven, F. S., & Griffin, M. M. (1982). Cell-surface and secreted proteinases and guanidinobenzoatase activity. Journal of Enzyme Inhibition, 1(1), 1-9. [Link]
Sources
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- 3. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Effect of pH on the stability and activity of Phenyl 4-guanidinobenzoate
Welcome to the technical support guide for Phenyl 4-guanidinobenzoate and its widely used analog, 4-Nitrothis compound (NPGB). These compounds are powerful tools for researchers studying serine proteases, serving as both inhibitors and active-site titrants. However, their effectiveness is critically dependent on experimental conditions, particularly pH. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate the complexities of pH-dependent stability and activity in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and behavior of this compound and its analogs.
Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?
The primary degradation pathway is the hydrolysis of the ester bond linking the phenyl group to the guanidinobenzoate moiety. This reaction yields 4-guanidinobenzoic acid and the corresponding phenol (or 4-nitrophenol in the case of NPGB). The rate of this hydrolysis is highly dependent on pH.[1]
Q2: How does pH affect the stability of the compound in solution?
The stability of the ester bond is significantly influenced by pH. The rate of spontaneous hydrolysis is lowest at a slightly acidic to neutral pH. Under both strongly acidic and, more notably, alkaline conditions, the rate of hydrolysis increases.[1][2] Alkaline conditions, in particular, promote base-catalyzed hydrolysis of the ester, leading to rapid degradation of the compound.[3][4] Therefore, prolonged incubation in basic buffers (pH > 8) should be avoided if the goal is to maintain the compound's integrity.
Q3: What are the recommended storage conditions for stock and working solutions?
For long-term stability, stock solutions should be prepared in an anhydrous solvent like DMSO or in a slightly acidic aqueous buffer (e.g., pH 5-6) and stored at -20°C or -80°C. It is crucial to prepare aqueous working solutions fresh for each experiment to minimize spontaneous hydrolysis. Avoid storing the compound in basic buffers for any significant length of time.
Q4: How does pH influence the measurement of its inhibitory activity?
The effect of pH is twofold:
-
Effect on the Enzyme: Serine proteases have an optimal pH range for their catalytic activity, which is often between pH 7 and 9.[5] This activity depends on the protonation state of key active site residues, such as histidine.[6][7] Performing assays at a suboptimal pH will result in lower enzyme activity, complicating the interpretation of inhibition data.
-
Effect on the Inhibitor: The stability of the inhibitor itself is pH-dependent, as discussed above. At high pH values where the enzyme might be most active, the inhibitor is also most prone to spontaneous hydrolysis. This can lead to an underestimation of its inhibitory potency if a significant portion degrades during the assay. Therefore, a compromise pH is often chosen, or the inhibitor's stability at the assay pH is carefully characterized.
Q5 (Specific to NPGB): Why does my 4-Nitrothis compound (NPGB) solution turn yellow at high pH?
The yellow color is due to the release of the 4-nitrophenolate ion, which is a product of NPGB hydrolysis.[1] The precursor, 4-nitrophenol, is colorless in its protonated form but becomes intensely yellow upon deprotonation to the phenolate ion under basic conditions (pKa is around 7.2).[1] This color change is the basis for its use in spectrophotometric assays to measure enzyme activity, as the rate of yellow color formation is proportional to the rate of NPGB hydrolysis by the enzyme.[8] However, this color can also appear without any enzyme present if the buffer is sufficiently alkaline to cause spontaneous hydrolysis.
Section 2: Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity. | 1. The assay buffer pH is too high, causing rapid spontaneous hydrolysis of the inhibitor. 2. The assay buffer pH is suboptimal for the target protease's activity.[9] | 1. Run a control experiment to measure the rate of spontaneous inhibitor hydrolysis in the assay buffer without the enzyme. If the rate is high, consider lowering the assay pH. 2. Confirm the optimal pH for your specific protease and ensure your buffer is correctly prepared and stable.[9] Use buffers appropriate for the target pH range (e.g., HEPES for pH 7-8, Tris for pH 8-9). |
| High background signal in colorimetric assays using NPGB. | The assay buffer is too alkaline (pH > 8), leading to significant non-enzymatic hydrolysis of NPGB and the formation of the yellow 4-nitrophenolate ion.[1] | 1. Measure the absorbance of a blank sample containing only the buffer and NPGB over the time course of the assay. Subtract this background rate from the enzyme-catalyzed rate. 2. If the background is unacceptably high, perform the assay at a slightly lower pH (e.g., 7.5-8.0) where the spontaneous hydrolysis is slower. |
| Precipitate formation in the buffer. | The compound may have limited solubility in certain aqueous buffers, especially if the stock solution in an organic solvent is not diluted properly. pH shifts can also affect the solubility of the compound or its hydrolysis products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <5%) and does not affect enzyme activity. 2. Prepare fresh dilutions from the stock solution for each experiment. Ensure the compound is fully dissolved before adding it to the assay mixture. |
| Loss of activity in stored aqueous solutions. | Aqueous solutions, especially if not buffered at a slightly acidic pH, are prone to hydrolysis even when stored frozen. Repeated freeze-thaw cycles can accelerate degradation. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. For maximum reliability, always prepare fresh aqueous working solutions from a frozen stock in an organic solvent on the day of the experiment. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the long-term stability and reliability of your inhibitor.
-
Weighing: Carefully weigh out the required amount of this compound or NPGB hydrochloride powder in a fume hood.
-
Dissolution: Dissolve the powder in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Dispense the stock solution into small, single-use polypropylene tubes. The volume of each aliquot should be sufficient for one or two experiments to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the DMSO stock solution is stable for several months.
Protocol 2: Active Site Titration of Trypsin with NPGB
This experiment determines the concentration of active enzyme in a preparation and is highly dependent on pH control.[10][11][12]
-
Buffer Preparation: Prepare a suitable assay buffer, such as 0.1 M HEPES with 0.02 M CaCl₂, and adjust the pH to 8.0. The pH is critical as it must be high enough for the 4-nitrophenolate product to be colored but not so high as to cause rapid spontaneous hydrolysis.
-
Reagent Preparation:
-
Prepare a working solution of your trypsin sample in the assay buffer.
-
Prepare a fresh working solution of NPGB (e.g., 1 mM) by diluting your DMSO stock into the assay buffer immediately before use.
-
-
Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 405 nm and maintain the cuvette holder at a constant temperature (e.g., 25°C).
-
Measurement:
-
Add the assay buffer and the trypsin solution to a cuvette and zero the spectrophotometer.
-
To initiate the reaction, add a small volume of the NPGB working solution to the cuvette, mix quickly, and immediately start recording the absorbance over time.
-
-
Data Analysis:
-
You will observe an initial rapid "burst" of absorbance, corresponding to the stoichiometric reaction of NPGB with all active enzyme molecules. This is followed by a slower, steady-state rate of turnover.
-
Extrapolate the linear, steady-state portion of the curve back to time zero. The y-intercept of this line represents the burst size (ΔA).
-
Calculate the concentration of active enzyme using the Beer-Lambert law: Concentration = ΔA / (ε * l), where ε is the molar extinction coefficient for 4-nitrophenolate at pH 8.0 (~18,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).
-
Section 4: Visualizing pH-Dependent Mechanisms
Data Presentation: pH Effect on Ester Hydrolysis
The following table summarizes the relative stability of the guanidinobenzoate ester bond under different pH conditions.
| pH Range | Condition | Relative Rate of Hydrolysis | Key Considerations |
| < 4 | Acidic | Moderate | Acid-catalyzed hydrolysis can occur, though typically slower than base-catalyzed hydrolysis.[13] |
| 5 - 7.5 | Slightly Acidic to Neutral | Low (Most Stable) | Optimal range for storing aqueous solutions for short periods. Spontaneous hydrolysis is minimal.[14] |
| > 8 | Alkaline / Basic | High to Very High | Base-catalyzed hydrolysis is significant and increases with pH.[1][3] Leads to rapid loss of active compound. |
Experimental Workflow: pH-Dependent Hydrolysis of NPGB
The following diagram illustrates the fate of NPGB under different pH conditions, a critical concept for experimental design.
Caption: Workflow of NPGB fate based on solution pH.
References
-
Rao, L., Xue, Y., Zheng, Y., Lu, J. R., & Ma, Y. (2013). Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. PLOS ONE. Data set. [Link]
-
Andujar-Sanchez, M., Camara-Artigas, A., & Padron, G. (2004). pH titration of native and unfolded ß-trypsin: Evaluation of the ΔΔG0 titration and the carboxyl pK values. ResearchGate. [Link]
-
Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]
-
Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Bulletin of the Korean Chemical Society, 42(2), 346-352. [Link]
-
Bunton, C. A., & Fendler, E. J. (1957). THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. Canadian Journal of Chemistry, 35(11), 1278–1285. [Link]
-
Fernley, H. N., & Walker, P. G. (1966). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Biochemical Journal, 99(2), 39P-40P. [Link]
-
Antonini, E., & Ascenzi, P. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta, 915(3), 421-425. [Link]
-
Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. [Link]
-
Various Authors. (2018). p-Nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. [Link]
-
Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915-4923. [Link]
-
Groutas, W. C., et al. (2009). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry, 52(17), 5486-5492. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Martin, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 965387. [Link]
-
Various Authors. (2017). How do I perform pH optimization of a protease as well as Stability at different pH? ResearchGate. [Link]
-
Various Authors. (2023). The optimal temperature (a), thermostability (b), optimal pH (c), and... ResearchGate. [Link]
-
Lentz, C. S., & Cravatt, B. F. (2018). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 13(8), 1947-1957. [Link]
-
Tibbitt, M. W., et al. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 9(10), 8541-8549. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrophenyl p-guanidino benzoate. PubChem Compound Database. [Link]
-
Wessler, I., & Kirkpatrick, C. J. (2015). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. International Immunopharmacology, 29(1), 27-30. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
-
Kim, J. W., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(17), 9324-9332. [Link]
-
Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine- p-nitroanilide: Mechanism of Trypsin Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background hydrolysis of pNPGB in enzyme assays
Welcome to the technical support guide for p-Nitrophenyl p'-guanidinobenzoate (pNPGB) assays. This resource is designed for researchers, scientists, and drug development professionals to address a critical and common challenge: minimizing non-enzymatic background hydrolysis of pNPGB. High background signal can mask true enzyme kinetics, leading to inaccurate measurements of activity and inhibition. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is pNPGB and why is it used in enzyme assays?
p-Nitrophenyl p'-guanidinobenzoate (pNPGB) is a chromogenic substrate primarily used to assay serine proteases like trypsin, thrombin, and plasmin.[1] The molecule consists of a guanidinobenzoate group, which mimics the arginine side chain recognized by these enzymes, linked to a p-nitrophenyl (pNP) group via an ester bond. When the enzyme cleaves this ester bond, it releases p-nitrophenol (pNP). Under alkaline conditions, pNP deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm.[2][3] The rate of color formation is directly proportional to the rate of enzyme activity, making it a convenient tool for kinetic studies.
Q2: What is "background hydrolysis" and why is it a significant problem?
Background hydrolysis, also known as spontaneous or non-enzymatic hydrolysis, is the cleavage of the pNPGB ester bond that occurs without enzymatic catalysis.[4] This reaction is primarily driven by hydroxide ions in the assay buffer, which act as a nucleophile, attacking the ester carbonyl carbon. The result is the same colored product, p-nitrophenol, that the enzyme generates.
This is a significant problem because it creates a "false positive" signal that is indistinguishable from the enzymatic signal. If the background rate is high, it can:
-
Reduce Assay Sensitivity: A high baseline signal makes it difficult to detect low levels of enzyme activity.
-
Obscure True Kinetics: The non-linear increase in absorbance from spontaneous hydrolysis can interfere with the accurate determination of initial reaction velocities (V₀).
-
Lead to Inaccurate IC₅₀ Values: When screening for inhibitors, a high background can mask the effects of weak inhibitors or lead to an overestimation of an inhibitor's potency.
Q3: My no-enzyme control wells are turning yellow. What is causing this?
This is the classic sign of significant background hydrolysis. The primary culprits are typically related to the chemical environment of the assay and the integrity of the substrate itself. The most common causes are:
-
High pH of the Assay Buffer: The rate of spontaneous hydrolysis is highly pH-dependent, increasing significantly at alkaline pH (>8.0) due to a higher concentration of hydroxide ions.
-
Degraded pNPGB Stock Solution: pNPGB is susceptible to hydrolysis even during storage. An old or improperly stored stock solution will contain pre-formed p-nitrophenol and will hydrolyze more rapidly when diluted into the assay buffer.
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Visualizing the Competing Reactions
The diagram below illustrates the two pathways leading to the release of the chromogenic p-nitrophenol product. Your goal is to maximize the enzymatic pathway while minimizing the spontaneous hydrolysis pathway.
Caption: Competing pathways for pNPGB hydrolysis.
Troubleshooting Guide: Pinpointing the Source of High Background
If you are experiencing high background signal, use this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for high pNPGB background.
In-Depth Protocols & Methodologies
Protocol 1: Preparation and Handling of pNPGB Stock Solutions
The integrity of your pNPGB stock is the first and most critical control point. Concentrated stock solutions are more stable than dilute working solutions.[5][6]
Materials:
-
p-Nitrophenyl p'-guanidinobenzoate HCl (pNPGB) powder
-
Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Solvent Choice: Use only high-quality, anhydrous DMF or DMSO. Water contamination in the solvent will initiate hydrolysis immediately. Do not use aqueous buffers to prepare the stock solution.
-
Preparation:
-
Allow the pNPGB powder vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the required amount of pNPGB in a fume hood.
-
Dissolve the powder in the anhydrous solvent to a final concentration of 10-20 mM. Ensure complete dissolution. A brief vortex may be necessary.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into small, single-use aliquots in low-retention tubes. This prevents repeated freeze-thaw cycles and moisture introduction into the main stock.[5]
-
Store the aliquots protected from light at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
-
-
Quality Control: A fresh stock solution should be a clear, colorless to very pale yellow solution. If your stock is noticeably yellow, it has already undergone significant degradation and should be discarded.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Prevents premature hydrolysis in the stock solution. |
| Concentration | 10-20 mM | Concentrated solutions are generally more stable.[5] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Low temperatures dramatically slow the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids contamination and repeated freeze-thaw cycles that degrade the compound.[5] |
Protocol 2: Determining the Rate of Spontaneous pNPGB Hydrolysis (The "No-Enzyme" Control)
This is the most important control experiment. It quantifies the background signal, which must be subtracted from all other measurements.[4]
Procedure:
-
Setup: Prepare your assay reactions in a microplate as you normally would, but substitute the enzyme solution with an equal volume of assay buffer. Include all other components: buffer, co-factors, and the test compound if screening.
-
Initiation: Add the pNPGB working solution to these "no-enzyme" wells to start the reaction.
-
Measurement: Read the absorbance at 410 nm kinetically over the same time course as your enzymatic reactions.
-
Data Analysis:
-
Plot Absorbance vs. Time for the no-enzyme control.
-
Calculate the slope of this line. This slope is your background rate (ΔAbs/min).
-
Subtract this background rate from the rate measured in all wells containing the enzyme.
-
Acceptance Criterion: A good assay should have a background rate that is less than 10% of the uninhibited enzymatic rate. If it is higher, you must optimize the assay conditions.
Protocol 3: Optimizing Assay Buffer pH
Since pNPGB hydrolysis is base-catalyzed, pH is a critical parameter to optimize.[7][8]
Procedure:
-
Buffer Selection: Prepare a series of buffers across a relevant pH range (e.g., Tris-HCl or HEPES buffers from pH 7.2 to 8.5 in 0.2 unit increments).
-
Test Matrix: Set up a matrix of "no-enzyme" control experiments (as in Protocol 2), with each row or column corresponding to a different pH.
-
Measurement & Analysis:
-
Initiate the reactions by adding pNPGB.
-
Measure the kinetic rate of hydrolysis at each pH.
-
Plot the background rate (ΔAbs/min) as a function of pH. This will show the pH at which spontaneous hydrolysis becomes problematic.
-
-
Optimization: Repeat the experiment, this time including your enzyme, to find a pH that provides a suitable window between robust enzyme activity and low background hydrolysis. Often, a pH between 7.4 and 7.8 provides the best compromise.
References
-
Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915-4923. [Link]
-
German, A. R., et al. (2018). Methodological recommendations for optimizing assays of enzyme activities in soil samples. Soil Biology and Biochemistry, 125, 338-347. [Link]
-
ResearchGate. (2015). How do I do the standard glucosidase assay and plot the standard graph as well as dissolve in PNPG? [Link]
-
Van Overtveldt, S., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158970. [Link]
-
ResearchGate. (2013). Enzyme pH optimization protocol? [Link]
-
ResearchGate. (2023). How to ensure optimal activity of the substrate pNPG (Sigma N1377)? [Link]
-
Roper, D. I., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1263-1273. [Link]
-
ResearchGate. (2025). How to Improve Linearity in the Enzyme Stability Assays? [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]
-
Inglese, J., et al. (2010). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Methods in Enzymology, 486, 191-227. [Link]
-
Chase, T., Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
-
Dahlin, J. L., et al. (2016). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Journal of Visualized Experiments, (116), 54379. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Chen, J. Z., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl 4-guanidinobenzoate assay limitations and how to overcome them
Welcome to the technical support center for the Phenyl 4-guanidinobenzoate (p-NPGB) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this widely used serine protease assay. Here, we will delve into the nuances of the assay, moving beyond a simple protocol to explain the "why" behind experimental choices, ensuring you can confidently navigate its limitations and generate reliable, high-quality data.
The p-NPGB assay is a cornerstone for the active site titration of trypsin-like serine proteases.[1][2] Its utility lies in the reaction between p-nitrophenyl-p'-guanidinobenzoate and the active site of the enzyme, which forms a stable acyl-enzyme intermediate.[1] This reaction releases a burst of p-nitrophenol, a chromogenic product that can be monitored spectrophotometrically to determine the concentration of active enzyme.[1] However, like any biochemical assay, it is not without its challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when working with the p-NPGB assay.
Q1: Is active site titration always necessary before starting my kinetic experiments?
A: While not strictly required for determining basic kinetic parameters like Km and Vmax with less potent inhibitors, active site titration is considered mandatory for several reasons.[3] Firstly, the amount of active enzyme can vary significantly between different commercial preparations.[3] Secondly, for potent inhibitors where the inhibitor concentration is close to the enzyme concentration, an accurate determination of the active enzyme concentration is crucial for calculating the inhibitor's potency correctly.[3] Therefore, performing an active site titration is a critical step for ensuring the accuracy and reproducibility of your kinetic data.[3]
Q2: My p-NPGB solution appears to be unstable. What could be the cause and how can I mitigate this?
A: The stability of p-NPGB, and more generally p-nitrophenyl esters, is highly dependent on pH.[4] In aqueous solutions, p-nitrophenol, the reporter molecule, is only stable at a pH of 9 or higher, where it exists in its completely ionized form.[4] Below this pH, it is prone to degradation. Furthermore, the ester linkage in p-NPGB itself is susceptible to hydrolysis, especially at alkaline pH.[5]
To overcome this:
-
Prepare p-NPGB solutions fresh before each experiment.
-
Dissolve p-NPGB in a suitable organic solvent like formic acid before diluting it into your aqueous assay buffer.[6][7]
-
Carefully control the pH of your assay buffer and be mindful of the potential for background hydrolysis.
Q3: I am observing a high background signal in my assay. What are the likely causes?
A: A high background signal can stem from several sources:
-
Spontaneous hydrolysis of p-NPGB: As mentioned, p-NPGB can hydrolyze spontaneously in aqueous solutions, leading to the release of p-nitrophenol independent of enzyme activity. This is more pronounced at higher pH values.[5]
-
Contaminating proteases: Your enzyme preparation or other assay components may be contaminated with other proteases that can also hydrolyze p-NPGB.
-
Light sensitivity: p-Nitrophenol is light-sensitive and can degrade over time, potentially contributing to background absorbance.
Troubleshooting steps:
-
Run a "no enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental values.
-
Ensure the purity of your enzyme preparation. Consider using TPCK-treated trypsin to avoid contamination with other pancreatic enzymes.[3]
-
Protect your solutions from light, especially the p-nitrophenol standard and the reaction mixtures.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the p-NPGB assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Degraded p-NPGB substrate. 4. Insufficient enzyme concentration. | 1. Verify enzyme activity with a known standard substrate. 2. Optimize buffer conditions (pH, ionic strength). The optimal pH for trypsin activity is typically between 7.5 and 8.5. 3. Prepare fresh p-NPGB solution. 4. Increase the enzyme concentration in the assay. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Temperature fluctuations. 4. Reagent instability. | 1. Use calibrated pipettes and proper pipetting technique. 2. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. 3. Ensure all solutions and plates are equilibrated to the assay temperature. 4. Prepare fresh reagents and use them promptly. |
| Non-linear "Burst" Phase | 1. Substrate concentration is too low. 2. Enzyme concentration is too high. 3. The reaction is proceeding too quickly to be accurately measured. | 1. Ensure the p-NPGB concentration is sufficient to saturate the enzyme. 2. Reduce the enzyme concentration. 3. Use a stopped-flow apparatus for rapid kinetic measurements. |
| Inaccurate Active Site Concentration | 1. Incorrect extinction coefficient for p-nitrophenol. 2. Incomplete reaction. 3. Presence of inhibitors in the enzyme preparation. | 1. Determine the extinction coefficient of p-nitrophenol under your specific assay conditions (pH, buffer). 2. Ensure the reaction has gone to completion by monitoring the absorbance until it plateaus. 3. Purify the enzyme to remove any potential inhibitors. |
III. Overcoming Fundamental Limitations
While troubleshooting can resolve many experimental issues, the p-NPGB assay has inherent limitations. Understanding these is key to designing robust experiments and interpreting data correctly.
Limitation 1: Substrate Specificity
p-NPGB is a relatively non-specific substrate for trypsin-like serine proteases.[8] This can be a significant drawback when working with complex biological samples containing multiple proteases.
How to Overcome:
-
Use of More Specific Substrates: A wide range of more specific chromogenic and fluorogenic substrates are available for different serine proteases. For example, substrates with specific peptide sequences flanking the cleavage site can provide greater selectivity.
-
Employing Specific Inhibitors: Use well-characterized, specific inhibitors to confirm that the observed activity is from your enzyme of interest.
-
Alternative Assay Technologies: Consider using more advanced techniques like activity-based protein profiling (ABPP), which utilizes probes that covalently modify the active site of specific proteases, allowing for more selective detection.[9][10]
Limitation 2: The "Burst" Kinetic Profile
The assay relies on observing the initial "burst" of p-nitrophenol release, which corresponds to the acylation of the enzyme.[1] This is followed by a slower, steady-state phase of deacylation.[1] Accurately capturing the burst phase can be challenging, especially for enzymes with fast turnover rates.
How to Overcome:
-
Rapid Mixing/Stopped-Flow Kinetics: For very fast reactions, a stopped-flow instrument is essential to accurately measure the pre-steady-state burst.
-
Careful Experimental Design: Optimize enzyme and substrate concentrations to ensure the burst phase is observable within a measurable timeframe.
Workflow for Robust p-NPGB Assay and Data Interpretation
Caption: A logical workflow for a reliable p-NPGB assay.
IV. Experimental Protocols
Protocol 1: Determination of p-Nitrophenol Extinction Coefficient
Rationale: The extinction coefficient of p-nitrophenol is pH-dependent. Therefore, it is crucial to determine it under the exact buffer conditions of your assay.
Materials:
-
p-Nitrophenol standard solution (known concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a series of dilutions of the p-nitrophenol standard in the assay buffer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance for p-nitrophenolate (typically around 405-410 nm).
-
Plot absorbance versus concentration.
-
The slope of the resulting line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
Protocol 2: Active Site Titration of Trypsin
Rationale: This protocol determines the concentration of catalytically active trypsin in a given enzyme preparation.
Materials:
-
Trypsin solution (unknown active concentration)
-
p-NPGB solution (freshly prepared)
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer and all solutions to the desired assay temperature (e.g., 25°C).
-
In a cuvette, add the assay buffer and the trypsin solution.
-
Initiate the reaction by adding a small volume of a concentrated p-NPGB solution. The final concentration of p-NPGB should be in excess of the estimated enzyme concentration.
-
Immediately start recording the absorbance at the predetermined wavelength for p-nitrophenol.
-
Continue recording until the initial "burst" is complete and the absorbance increases linearly at a slower, steady-state rate.
-
Extrapolate the linear, steady-state portion of the curve back to time zero. The y-intercept represents the "burst" of p-nitrophenol released.
-
Calculate the active enzyme concentration using the following formula:
Active Enzyme Concentration (M) = Burst Absorbance / (ε * path length)
where ε is the molar extinction coefficient of p-nitrophenol determined in Protocol 1.
Logical Relationship of Assay Components and Outputs
Caption: Interplay of components in the p-NPGB assay.
V. References
-
Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. (1987). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
-
What is active site titration, and how is it performed? (2018). Quora.
-
Is enzyme active site titration necessary/a best practice for chromogenic substrate assays? (2020). ResearchGate.
-
4-Nitrothis compound hydrochloride, protease inhibitor and substrate. Sigma-Aldrich.
-
4-Nitrothis compound protease inhibitor and substrate 19135-17-2. Sigma-Aldrich.
-
4-Nitrothis compound hydrochloride protease inhibitor and substrate. MilliporeSigma.
-
Kinetic Analysis of Serine Proteases Using Nα-Boc-L-arginine methyl ester Substrates: An Application Note and Protocol Guide. (2025). Benchchem.
-
4-Nitrothis compound hydrochloride protease inhibitor and substrate. Sigma-Aldrich.
-
4-Nitrothis compound hydrochloride protease inhibitor and substrate. Sigma-Aldrich.
-
Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. (1969). Biochemistry.
-
Evidence for inhibitors of the cell surface protease guanidinobenzoatase. (1986). Journal of Enzyme Inhibition.
-
4-Nitrothis compound hydrochloride protease inhibitor and substrate. Sigma-Aldrich.
-
Novel inhibitors and activity-based probes targeting serine proteases. (2022). Queen's University Belfast.
-
Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. (2020). RSC Chemical Biology.
-
Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. (2016). ResearchGate.
-
Note on stability of p-nitrophenol in aqueous solutions. (2008). ResearchGate.
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- 2. 4-Nitrothis compound hydrochloride, protease inhibitor and substrate - Forlabs Website [forlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Nitrothis compound protease inhibitor and substrate 19135-17-2 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the aqueous stability of Phenyl 4-guanidinobenzoate derivatives
A Senior Application Scientist's Guide to Improving Aqueous Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenyl 4-guanidinobenzoate derivatives. This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to address the primary challenge associated with this class of compounds: their limited stability in aqueous solutions. As potent serine protease inhibitors, their efficacy in experimental and therapeutic settings hinges on maintaining structural integrity from stock solution to final assay.
The Core Challenge: Ester Hydrolysis
The central issue governing the aqueous stability of this compound derivatives is the susceptibility of the ester linkage to hydrolysis.[1] This reaction, which cleaves the molecule into a guanidinobenzoic acid and a phenol derivative, can be catalyzed by both acids and bases, rendering the compound inactive.[2][3] Understanding the underlying mechanisms is the first step toward effective troubleshooting.
The rate of hydrolysis is highly dependent on pH. A typical pH-rate profile for ester hydrolysis is a U-shaped curve, where the rate is minimal at a specific acidic pH and increases significantly in both strongly acidic and, more dramatically, alkaline conditions.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the two primary catalytic pathways for the degradation of a this compound derivative.
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, explaining the root cause and providing actionable solutions.
Problem 1: My compound degrades rapidly in my cell culture media or neutral pH buffer (e.g., PBS pH 7.4).
-
Question: I dissolved my this compound derivative in PBS for an in-vitro assay, but when I analyzed the sample by HPLC after a few hours, most of my compound was gone. What happened?
-
Root Cause Analysis: You are observing rapid base-catalyzed hydrolysis, also known as saponification.[2][3] The ester linkage is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are present even at a neutral pH of 7.4. This reaction is generally irreversible and much faster than acid-catalyzed hydrolysis, leading to significant degradation in a short period.[3] For example, the related compound Nafamostat mesylate shows significant instability at higher pH values.[4]
-
Solutions & Protocols:
-
Prepare Solutions Immediately Before Use: The most straightforward approach is to minimize the time the compound spends in the aqueous solution. Prepare concentrated stock solutions in an organic solvent like DMSO[5][6][7] and make the final dilution into your aqueous buffer right before adding it to your experiment.
-
Optimize pH for Temporary Storage: If intermediate storage of an aqueous solution is unavoidable, lower the pH. The stability minimum for many esters is in the acidic range (typically pH 3-5).[1] For critical applications, performing a pH-rate profile is essential to identify the optimal pH for your specific derivative.
-
Avoid Nucleophilic Buffers: Be aware that some buffer species can themselves act as nucleophiles and accelerate hydrolysis. Avoid buffers containing primary or secondary amines (e.g., Tris) or carboxylates at high concentrations if possible. Phosphate and citrate buffers are generally safer choices.[8]
-
This experiment will help you determine the pH of maximum stability for your compound.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4, 8).
-
Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10-50 mM).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µM). Incubate all samples at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample, quench the reaction if necessary (e.g., by adding acid), and analyze it using a stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k). Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation (the bottom of the "U" curve).
Workflow for Stability Assessment
Caption: Experimental workflow for determining a pH-rate profile.
Problem 2: My compound won't dissolve in my chosen aqueous buffer.
-
Question: I tried dissolving my compound directly in a pH 4 citrate buffer to improve stability, but it's not soluble enough for my experiment. How can I increase its solubility while maintaining stability?
-
Root Cause Analysis: this compound derivatives are often large, relatively hydrophobic molecules. While they may be formulated as salts (e.g., mesylate, hydrochloride) to improve solubility, their intrinsic aqueous solubility can still be low, especially at the acidic pH required for optimal stability.[9][10]
-
Solutions & Protocols:
-
Formulation with Co-solvents: Employing water-miscible organic solvents can significantly enhance solubility.[11][12]
-
Action: First, dissolve the compound in a minimal amount of DMSO, ethanol, or polyethylene glycol (PEG). Then, slowly add your aqueous buffer to this solution while vortexing to reach the desired final concentration. Be mindful that high concentrations of organic solvents can affect biological assays.
-
-
Use of Excipients: Certain formulation excipients can encapsulate the drug or alter its microenvironment to improve solubility.
-
Action: Cyclodextrins are a common choice to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] Experiment with different types of cyclodextrins (e.g., HP-β-CD) at various concentrations.
-
-
Lyophilization: For long-term storage, preparing a lyophilized (freeze-dried) powder of the compound with stabilizing excipients (e.g., mannitol, sucrose) can be an effective strategy.[8][11] The resulting powder can be readily reconstituted in water or buffer when needed.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the single most important factor affecting the stability of these compounds in solution?
-
Q2: How should I prepare and store a stock solution?
-
A: For long-term storage (months to years), store the compound as a dry powder at -20°C or below, protected from light and moisture.[7] For stock solutions, use a non-aqueous solvent like DMSO. These solutions are typically stable for at least a month when stored at -20°C and for longer periods at -80°C.[5] Always prepare fresh dilutions in aqueous buffers immediately before use.
-
-
Q3: How do I monitor the degradation of my compound?
-
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method. An appropriate C18 column with a mobile phase of acetonitrile or methanol and water (often with an acidic modifier like formic or trifluoroacetic acid) can effectively separate the parent compound from its more polar hydrolysis products.[13][14] For more sensitive and specific detection, LC-MS/MS can be used.[4][15]
-
-
Q4: Does the counter-ion (e.g., mesylate, hydrochloride) affect the stability of the guanidinium group?
-
A: While the primary instability lies in the ester bond, the counter-ion can influence the overall properties of the molecule. For the guanidinium group itself, different anions can have stabilizing or destabilizing effects, which are well-documented in protein chemistry.[16][17] For instance, sulfate ions are generally considered stabilizing, while chloride can be destabilizing.[18] However, for this compound derivatives, the hydrolysis of the ester bond is the far more rapid and dominant degradation pathway under typical experimental conditions.
-
Summary of Stabilization Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Minimize rate of hydrolysis by moving to the pH of maximum stability (typically pH 3-5). | Short-to-medium term storage of aqueous solutions. | May affect compound solubility or biological activity. |
| Co-solvents (DMSO, EtOH) | Increase solubility of hydrophobic compounds. | Preparing concentrated stock solutions and working solutions. | High concentrations may be incompatible with downstream assays. |
| Lyophilization | Removal of water to prevent hydrolysis.[8][11] | Long-term storage of the solid compound. | Requires specialized equipment; formulation may need optimization. |
| Fresh Preparation | Minimize time the compound is exposed to aqueous conditions. | All experimental setups, especially at neutral or basic pH. | Can be less convenient for high-throughput screening. |
Decision Tree for Formulation
Caption: Decision-making guide for preparing and storing solutions.
References
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]
-
Takaoka, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(10), 7268-7284. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-085. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Ramakrishnan, S., et al. (2021). Anion-specific structure and stability of guanidinium-bound DNA origami. Biophysical Journal, 120(1), 125-136. [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]
-
Rautio, J., et al. (2008). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Zhang, Y., et al. (2020). Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions. Journal of Pharmaceutical Analysis, 10(4), 346-350. [Link]
-
Zhang, Y., et al. (2020). Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions. PubMed. [Link]
-
Kim, H., & Lee, L. S. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]
-
Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Kleine-Weber, H., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. Journal of Virology, 95(1). [Link]
-
da Rocha, A. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18448-18483. [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]
-
Bye, J. W., & Curtis, R. A. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 918-925. [Link]
-
Wong, K. B., et al. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 13(10), 2633-2642. [Link]
-
Heng, D., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1353. [Link]
-
Oh, H. S., et al. (2022). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Molecules, 27(11), 3505. [Link]
-
For B.Sc. Chemistry Students. (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2020). Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions. ResearchGate. [Link]
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 26(10), 2954. [Link]
-
Zeynizadeh, B., & Azimzadeh, S. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 17-22. [Link]
-
Semantic Scholar. (n.d.). Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
- Google Patents. (n.d.). JPH0446148A - 4-guanidinobenzoic acid phenyl ester derivatives and protease inhibitors containing them.
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of Ester Hydrolysis [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
MilliporeSigma. (n.d.). 4-Nitrothis compound hydrochloride protease inhibitor and substrate. [Link]
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Validation & Comparative
A Researcher's Guide to Active Site Titration of Serine Proteases: Moving Beyond pNPGB
For decades, the reliable determination of active serine protease concentration has been a cornerstone of enzymology and drug development. Accurate active site titration is not merely an academic exercise; it is the bedrock upon which meaningful kinetic data, inhibitor potency (Ki), and structure-activity relationships are built. The classic chromogenic titrant, p-nitrophenyl p'-guanidinobenzoate (pNPGB), has long been a workhorse in this field. However, its limitations in sensitivity and potential for interference have spurred the development of superior alternatives.
This guide provides an in-depth comparison of the most effective modern alternatives to pNPGB for the active site titration of serine proteases. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower researchers to select and implement the optimal technique for their specific application.
The Principle of Active Site Titration: A Stoichiometric Interrogation
Active site titration operates on the principle of a "burst" kinetic profile. A titrant is a substrate analog that rapidly acylates the active site serine of the protease in a 1:1 stoichiometric relationship. This acylation releases a chromogenic or fluorogenic leaving group. The subsequent deacylation step is significantly slower than the initial acylation. This rate difference results in a rapid "burst" of product formation, where the magnitude of the burst is directly proportional to the concentration of active enzyme in the sample. By extrapolating the linear, steady-state phase of the reaction back to time zero, the y-intercept reveals the concentration of the released reporter molecule, and thus the concentration of functional enzyme active sites.[1]
The Benchmark: p-Nitrophenyl p'-Guanidinobenzoate (pNPGB)
pNPGB has been a long-standing tool for the active site titration of trypsin-like serine proteases due to its guanidino group, which directs it to the S1 pocket of these enzymes.[2] The reaction proceeds via a rapid acylation of the active site serine, releasing the chromogenic p-nitrophenol, which can be monitored spectrophotometrically at 410 nm.
While effective, pNPGB suffers from several drawbacks:
-
Limited Sensitivity: The molar extinction coefficient of p-nitrophenol limits the assay's sensitivity, requiring higher enzyme concentrations.
-
Interference: The assay is susceptible to interference from colored or UV-absorbing compounds in the sample matrix.[3]
-
Instability: pNPGB is prone to autohydrolysis, which can lead to an overestimation of the active enzyme concentration.
These limitations have driven the innovation of more sensitive and robust methods.
The Alternatives: A Comparative Analysis
We will now explore the leading alternatives to pNPGB: fluorescent burst titrants and covalent activity-based probes.
Fluorescent Burst Titrants: 4-Methylumbelliferyl p-Guanidinobenzoate (MUGB)
MUGB is a fluorogenic analog of pNPGB that offers a significant increase in sensitivity.[4] The mechanism is analogous to that of pNPGB, but the release of 4-methylumbelliferone (4-MU) upon acylation results in a highly fluorescent signal that can be monitored with excitation at ~360 nm and emission at ~440 nm.
Advantages over pNPGB:
-
Enhanced Sensitivity: The high quantum yield of 4-MU allows for the titration of much lower enzyme concentrations, conserving precious samples.[4]
-
Reduced Interference: Fluorometric detection is generally less susceptible to interference from colored compounds than spectrophotometry.[5]
Rhodamine 110-Based Substrates
Rhodamine 110 (R110)-based substrates represent a further leap in sensitivity for active site titration.[6] These substrates typically consist of a peptide recognition sequence linked to two R110 molecules. In this bis-amido form, the rhodamine fluorescence is quenched. Cleavage of the first amide bond by the protease yields a highly fluorescent mono-amido product. This initial cleavage event provides the "burst" signal for active site titration.[7]
Key Features:
-
Exceptional Sensitivity: R110-based substrates can be 50- to 300-fold more sensitive than corresponding coumarin-based (e.g., AMC) substrates.[6][7]
-
Tunable Specificity: The peptide sequence can be tailored to target specific serine proteases, expanding their utility beyond trypsin-like enzymes.[7]
-
Symmetric vs. Asymmetric Design: Symmetric substrates can undergo a second cleavage, which can complicate kinetic analysis. Asymmetric substrates, with one side blocked, terminate the reaction after the first cleavage, offering simpler kinetics.[8]
Activity-Based Probes (ABPs)
Activity-based probes are a class of reagents that form a stable, covalent bond with the active site of an enzyme.[9][10] For serine proteases, ABPs are typically designed with a peptide recognition sequence, a linker, a reporter tag (e.g., a fluorophore or biotin), and a "warhead" that covalently modifies the active site serine. Diphenylphosphonates are a common warhead for serine proteases.[11]
Mechanism of Action:
Unlike burst titrants, which are substrates, ABPs are irreversible inhibitors. The rate of covalent modification is a measure of the active enzyme concentration. The progress of the reaction can be monitored by the increase in fluorescence of the covalently attached probe.
Strengths of ABPs:
-
High Specificity: The peptide sequence can be designed for high selectivity towards a particular protease or a subclass of proteases.[12]
-
Versatility: The reporter tag can be a fluorophore for direct detection or biotin for subsequent affinity purification and identification of the labeled protease.[10][12]
-
In Situ and In Vivo Applications: Cell-permeable ABPs can be used to label active proteases in living cells and even in whole organisms.[7]
Quantitative Comparison of Active Site Titration Methods
| Feature | pNPGB | MUGB | Rhodamine 110 Substrates | Activity-Based Probes (Diphenylphosphonate) |
| Detection Method | Chromogenic (Absorbance) | Fluorogenic (Fluorescence) | Fluorogenic (Fluorescence) | Fluorogenic (Fluorescence) or Affinity-based |
| Principle | Burst Titration | Burst Titration | Burst Titration | Covalent Labeling |
| Relative Sensitivity | Low | High | Very High | High to Very High |
| Specificity | Trypsin-like Proteases | Trypsin-like Proteases | Tunable via Peptide Sequence | Tunable via Peptide Sequence |
| Advantages | Well-established, inexpensive | High sensitivity, reduced interference | Highest sensitivity, tunable specificity | High specificity, versatile reporter tags, in situ/in vivo applications |
| Disadvantages | Low sensitivity, interference, instability | More expensive than pNPGB | Complex kinetics with symmetric probes | Stoichiometry can be complex, requires careful validation |
Experimental Protocols
Workflow for Active Site Titration
The following diagram outlines the general workflow for active site titration using a burst titrant.
Caption: Burst titration mechanism.
Diphenylphosphonate ABP Reaction Mechanism
Caption: ABP covalent labeling mechanism.
Conclusion and Future Perspectives
The determination of active enzyme concentration is a critical parameter in protease research. While pNPGB has served the scientific community well, its limitations necessitate the adoption of more sensitive and specific technologies. Fluorescent burst titrants like MUGB and rhodamine 110-based substrates offer significant improvements in sensitivity, allowing for the analysis of low-abundance proteases and conservation of valuable samples. Activity-based probes represent a paradigm shift, providing not only quantification but also unparalleled specificity and the ability to study enzyme activity in complex biological systems.
The choice of method will ultimately depend on the specific experimental context, including the protease of interest, the required sensitivity, and the sample matrix. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate technique to obtain accurate and reliable active site concentrations, thereby ensuring the integrity and impact of their research.
References
-
Bhandari, A., et al. (2018). Activity-Based Probes for Proteases Pave the Way to Theranostic Applications. Molecules, 23(10), 2639. [Link]
-
Chase, T., Jr, & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry, 8(5), 2212–2224. [Link]
-
Edgington-Mitchell, L. E., et al. (2017). Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. Bioorganic & Medicinal Chemistry Letters, 27(2), 254-260. [Link]
-
James, G. T. (1978). Inactivation of α-chymotrypsin by 4-methylumbelliferyl p-(NNN-trimethylammonium)cinnamate chloride. Analytical Biochemistry, 87(1), 222-226. [Link]
-
Leytus, S. P., Melhado, L. L., & Mangel, W. F. (1983). Rhodamine-based compounds as fluorogenic substrates for serine proteinases. Biochemical Journal, 209(2), 299–307. [Link]
-
Palmer, T., & Bonner, P. L. (2007). Enzymes: Biochemistry, Biotechnology, Clinical Chemistry. Elsevier. [Link]
-
Poreba, M., et al. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 658658. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Determination of the operational molarity of solutions of bovine α-chymotrypsin, trypsin, thrombin and factor Xa by spectrofluorimetric titration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Bis-Arg-rhodamine 110 | AAT Bioquest [aatbio.com]
- 10. Synthesis and Application of Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trypsin Activity Assays: Phenyl 4-guanidinobenzoate vs. Chromogenic Substrates
Introduction: Measuring Trypsin Activity—More Than One Way to Cleave a Peptide
Trypsin, a serine protease from the S1 family, is a cornerstone of biological research, pivotal in everything from protein sequencing to cell culture.[][2] Its stringent specificity, cleaving peptide chains at the carboxyl side of lysine or arginine residues, makes it a predictable and powerful tool.[2][3] Consequently, the accurate measurement of trypsin's enzymatic activity is a routine yet critical task for researchers.
This guide provides an in-depth comparison of two distinct classes of reagents used to quantify trypsin: Phenyl 4-guanidinobenzoate (often sold as its p-nitrophenyl ester, NPGB) and conventional chromogenic substrates like Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) and N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide (S-2222). We will explore their fundamentally different mechanisms, outline their ideal applications, and provide validated experimental protocols to empower you to select the optimal tool for your research needs.
Part 1: Understanding the Mechanisms—A Tale of Two Reactions
The most significant distinction between NPGB and substrates like BAPNA lies not in their sensitivity or specificity, but in the fundamental question they answer. One measures the concentration of active enzyme, while the other measures the rate of reaction. This difference stems from their unique interactions with the trypsin active site.
This compound (NPGB): The Active Site Titrant
This compound is not a substrate in the conventional sense; it is an active site titrant .[4][5] Its interaction with trypsin is characterized by a two-step mechanism that produces an initial, rapid "burst" of product, followed by extremely slow turnover.
-
Rapid Acylation: The guanidino group of NPGB mimics the side chain of arginine, directing it to the S1 specificity pocket of trypsin's active site. The catalytic serine (Ser-195) attacks the ester carbonyl, leading to the rapid release of the chromophore (p-nitrophenol) and the formation of a stable guanidinobenzoyl-enzyme intermediate.[6]
-
Slow Deacylation: This acyl-enzyme complex is unusually stable.[6] The subsequent hydrolysis step to release the acyl group and regenerate the free enzyme is exceptionally slow.
Because deacylation is the rate-limiting step, the initial burst of released p-nitrophenol is stoichiometric with the number of active trypsin molecules present in the solution.[5] This makes NPGB an invaluable tool for determining the precise molar concentration of functional enzyme, a critical parameter for standardization and rigorous kinetic studies.[5][7]
Caption: Mechanism of active site titration using NPGB.
Chromogenic Substrates (BAPNA, S-2222): The Kinetic Reporters
In contrast, substrates like BAPNA and S-2222 are designed for steady-state kinetic analysis .[3][8] They are true substrates that are catalytically turned over by the enzyme, allowing for the continuous monitoring of enzymatic activity. The mechanism follows the standard Michaelis-Menten model.[3]
-
Binding: The substrate binds to the trypsin active site.
-
Cleavage & Release: The enzyme cleaves a specific peptide or amide bond, releasing a chromophore, typically p-nitroaniline (pNA).[][9]
-
Turnover: The enzyme is immediately free to bind and cleave another substrate molecule.
The rate of pNA release, measured as an increase in absorbance at 405 nm, is directly proportional to the enzyme's activity under the given conditions (e.g., substrate concentration, pH, temperature).[][10] These substrates are the workhorses for determining kinetic parameters like Kₘ and Vₘₐₓ, screening for inhibitors, and comparing enzyme activity across different samples.[]
Caption: Mechanism of a continuous chromogenic assay.
Part 2: Head-to-Head Performance Comparison
Choosing the correct reagent requires understanding their quantitative and qualitative differences. The table below summarizes the key characteristics of NPGB and two representative chromogenic substrates.
| Feature | This compound (NPGB) | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) |
| Primary Use | Active Site Titration: Determines the molar concentration of active enzyme.[4][5] | Activity/Kinetic Assays: Measures the rate of reaction.[8][11] | High-Sensitivity Activity/Kinetic Assays: Measures reaction rate with superior kinetics.[12][13] |
| Mechanism | Forms a stable acyl-enzyme intermediate, causing a stoichiometric "burst" of product.[6] | Continuous enzymatic turnover following Michaelis-Menten kinetics.[3] | Continuous enzymatic turnover following Michaelis-Menten kinetics.[12] |
| Chromophore | p-Nitrophenol (pNP) | p-Nitroaniline (pNA)[9][14] | p-Nitroaniline (pNA)[10][12] |
| Detection λmax | ~410 nm | ~405-410 nm[][15] | ~405 nm[12][16] |
| Kₘ (Porcine Trypsin) | Not Applicable (Titrant) | ~0.9 mM | 0.02 mM (at 37°C, pH 9.0)[12] |
| kcat (Porcine Trypsin) | Not Applicable (Titrant) | ~7.4 s⁻¹ | ~280 s⁻¹ (at 37°C, pH 9.0)[12] |
| Specificity (kcat/Kₘ) | Not Applicable (Titrant) | Low-to-Moderate | High |
| Key Advantage | Provides exact active enzyme concentration, essential for standardizing enzyme stocks. | Inexpensive and widely available for routine activity checks. | High sensitivity (low Kₘ) and rapid turnover (high kcat) make it ideal for detecting low enzyme concentrations and for detailed kinetic studies.[12][13] |
| Key Disadvantage | Not suitable for monitoring reaction rates or inhibitor screening. | Lower sensitivity and specificity compared to peptide-based substrates. Requires higher substrate concentrations. | Higher cost compared to BAPNA. |
Expert Interpretation: Why Kinetics Matter
The kinetic parameters Kₘ (Michaelis constant) and kcat (turnover number) are critical for selecting a substrate.
-
Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum. A lower Kₘ value, as seen with S-2222, indicates a higher affinity of the enzyme for the substrate.[13] This means the assay can be run at lower substrate concentrations and is more sensitive to small amounts of the enzyme.
-
kcat represents the number of substrate molecules converted to product per enzyme molecule per second. A higher kcat value means a faster reaction and a stronger signal, which enhances assay sensitivity.
The dramatically lower Kₘ and higher kcat of the peptide-based substrate S-2222 compared to the simpler BAPNA highlight its superior performance for sensitive and quantitative kinetic applications.[12]
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating best practices for accuracy and reproducibility.
Protocol 1: Active Site Titration of Trypsin with NPGB
Objective: To determine the precise concentration of active trypsin in a stock solution.
Causality: This protocol relies on measuring the magnitude of the initial "burst" of p-nitrophenol, which is directly proportional to the active enzyme concentration. A standard curve of p-nitrophenol is required for accurate quantification.
Reagents & Materials:
-
Trypsin stock solution (in 1 mM HCl, pH 3.0, to prevent autolysis)
-
NPGB (p-Nitrophenyl-p'-guanidinobenzoate) stock solution (10 mM in dry Acetonitrile or DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
p-Nitrophenol (pNP) standard
-
96-well microplate
-
Microplate spectrophotometer capable of reading at 410 nm
Procedure:
-
pNP Standard Curve:
-
Prepare a series of dilutions of the pNP standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Add 200 µL of each standard to separate wells of the microplate.
-
Read the absorbance at 410 nm.
-
Plot Absorbance vs. pNP Concentration (µM) and determine the linear regression equation. This is crucial for converting the absorbance of your sample into a molar concentration.
-
-
Titration Reaction:
-
Equilibrate the microplate reader and Assay Buffer to 25°C.
-
In a microcuvette or microplate well, add Assay Buffer and the trypsin solution to a final volume of 990 µL. Mix gently. The final trypsin concentration should be in the low micromolar range (e.g., 1-10 µM).
-
Place the cuvette/plate in the spectrophotometer and record a baseline absorbance at 410 nm.
-
Initiate the reaction by adding 10 µL of the 10 mM NPGB stock solution (final concentration 100 µM, ensuring it's in excess of the enzyme). Mix rapidly.
-
Immediately begin recording the absorbance at 410 nm every second for 2-3 minutes.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. You will observe a rapid initial burst followed by a slow, linear increase.
-
Extrapolate the slow linear phase back to time zero. The y-intercept of this line represents the absorbance at the end of the burst (A_burst).
-
The change in absorbance due to the burst is ΔA = A_burst - A_baseline.
-
Use the slope of your pNP standard curve to convert this ΔA into the concentration of pNP released.
-
[Active Trypsin] (µM) = [pNP] (µM)
-
Protocol 2: Determining Trypsin Kinetics with a Chromogenic Substrate (S-2222)
Objective: To determine the Kₘ and Vₘₐₓ of trypsin using a continuous kinetic assay.
Causality: This protocol measures the initial reaction velocity (V₀) at various substrate concentrations. By fitting this data to the Michaelis-Menten equation, we can derive the enzyme's kinetic parameters. Using a high-performance substrate like S-2222 provides more accurate data at lower enzyme and substrate concentrations.[12]
Reagents & Materials:
-
Active-site titrated trypsin stock solution
-
S-2222 substrate (stock solution of 4 mM in sterile water)[12]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2[10]
-
96-well microplate
-
Microplate spectrophotometer with kinetic reading and temperature control (37°C)
Procedure:
-
Assay Setup:
-
Set the microplate reader to 37°C. Set up a kinetic read at 405 nm for 5-10 minutes, taking a reading every 15-30 seconds.
-
Prepare a serial dilution of the S-2222 substrate in Assay Buffer. Final concentrations in the well should bracket the expected Kₘ (e.g., for S-2222, try 0, 5, 10, 20, 50, 100, 200, 400 µM).
-
Prepare a working solution of trypsin in Assay Buffer. The final concentration should be chosen to ensure the reaction remains linear for several minutes (typically in the low nanomolar range).
-
In each well of the microplate, add the appropriate volume of each S-2222 dilution. Include a "no substrate" control. Add Assay Buffer to bring the volume to 180 µL.
-
Pre-incubate the plate in the reader for 5 minutes to ensure all solutions are at 37°C. This is a critical step for kinetic accuracy.[17]
-
-
Initiate and Read:
-
Initiate the reactions by adding 20 µL of the trypsin working solution to each well.
-
Immediately start the kinetic read.
-
-
Data Analysis:
-
For each substrate concentration, plot Absorbance vs. Time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for pNA at 405 nm is typically ~10,000 M⁻¹cm⁻¹. You will need to correct for the path length (l) in the microplate well.
-
Plot V₀ (µM/min) vs. Substrate Concentration [S] (µM).
-
Fit the resulting curve to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism).[3] This will directly provide the values for Kₘ and Vₘₐₓ.
-
Conclusion
This compound and chromogenic substrates like BAPNA and S-2222 are not competitors but complementary tools. The choice between them is dictated entirely by the experimental question. For accurate determination of active enzyme concentration—a prerequisite for robust kinetic analysis and enzyme standardization—NPGB is the authoritative choice. For measuring reaction rates, characterizing inhibitors, or comparing activity between samples, a high-performance chromogenic substrate like S-2222 offers superior sensitivity and kinetic performance. Understanding the distinct mechanism and purpose of each reagent is the key to generating precise, reliable, and meaningful data in your research.
References
-
Quadratech Diagnostics. (n.d.). S-2222™ for Fxa. Retrieved from [Link]
- Ascenzi, P., et al. (1995). Active site titration of bovine beta-trypsin by N alpha-(N,N-dimethylcarbamoyl)-alpha-aza-lysine p-nitrophenyl ester: kinetic and crystallographic analysis. FEBS Letters, 358(1), 53-6.
- Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.
-
ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2222™. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875. Retrieved from [Link]
- Grzywnowicz, K., et al. (2000). Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 167-172.
- Das, P., et al. (2023). Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. bio-protocol, 13(7), e4642.
- Ripa, S., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 915(3), 421-5.
-
SLS. (n.d.). Nalpha-Benzoyl-DL-arginine 4-n | B4875-100MG | SIGMA-ALDRICH. Retrieved from [Link]
- White, E. H., & Chen, Y. (1995).
- Kaminski, J. M., et al. (1994). Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Journal of Medicinal Chemistry, 37(3), 443-9.
-
ResearchGate. (2016). Can you help me with Activity measure of trypsin?. Retrieved from [Link]
- Markwardt, F., et al. (1970).
- Grzywnowicz, K., et al. (1999). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Acta Biochimica Polonica, 46(3), 737-43.
-
Quora. (2018). What is active site titration, and how is it performed?. Retrieved from [Link]
-
ChromogenicSubstrates.com. (n.d.). Kinetic Tables. Retrieved from [Link]
- Gobbetti, M., & Angelis, M. (2020).
- Mangel, W. F., et al. (1990). Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin. Biochemistry, 29(36), 8351-7.
- Tsirogianni, E., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega, 5(10), 5195-5203.
Sources
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active site titration of bovine beta-trypsin by N alpha-(N,N-dimethylcarbamoyl)-alpha-aza-lysine p-nitrophenyl ester: kinetic and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. endotell.ch [endotell.ch]
- 11. scbt.com [scbt.com]
- 12. diapharma.com [diapharma.com]
- 13. diapharma.com [diapharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quadratech.co.uk [quadratech.co.uk]
- 17. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Phenyl 4-Guanidinobenzoate Derivatives: A Comparative Guide to Structure-Activity Relationships in Serine Protease Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, Phenyl 4-guanidinobenzoate derivatives represent a class of compounds with significant therapeutic potential. Their ability to selectively target trypsin-like serine proteases, key players in a multitude of physiological and pathological processes, has made them a focal point of intensive research. This guide provides an in-depth comparison of their structure-activity relationships (SAR), supported by experimental data, to empower informed decisions in drug design and development.
The Central Role of the Guanidinobenzoate Moiety: Mimicking the Natural Substrate
At the heart of the inhibitory action of these derivatives lies the 4-guanidinobenzoyl group. This structural motif serves as a powerful mimic of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged guanidinium group forms a strong salt bridge with a conserved aspartic acid residue located at the bottom of the S1 specificity pocket of these enzymes. This fundamental interaction anchors the inhibitor within the active site, laying the groundwork for its inhibitory effect.
Structure-Activity Relationship: A Tale of Potency and Selectivity
The true elegance of this compound derivatives lies in the tunability of their inhibitory profiles through systematic structural modifications. Beyond the essential guanidinium interaction, the nature of the phenyl ester and any appended functionalities dictates the potency, selectivity, and pharmacokinetic properties of the molecule.
Comparative Inhibitory Activity of this compound Derivatives against Human Enteropeptidase
Enteropeptidase, a key trypsin-like serine protease, plays a crucial role in initiating the digestive cascade by activating trypsinogen. Its inhibition is a therapeutic strategy for conditions like obesity and pancreatitis. The following table, compiled from a study on novel enteropeptidase inhibitors, illustrates the impact of structural modifications on inhibitory potency[1].
| Compound | R Group (Modification on the Phenyl Ring) | IC50 (nM) vs. Human Enteropeptidase |
| 1 | -H | 130 |
| 2 | -CH2COOH | 25 |
| 3 | -CH2CH2COOH | 12 |
| 4 | -OCH2COOH | 7.8 |
| 5 | -OCH2CH2COOH | 5.5 |
Data sourced from: Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity.[1]
Analysis of Structure-Activity Relationship:
The data clearly demonstrates a significant enhancement in inhibitory activity with the introduction of acidic functionalities on the phenyl ring. The parent compound 1 , with an unsubstituted phenyl ring, exhibits moderate potency. However, the incorporation of a carboxylic acid group, as seen in compounds 2-5 , leads to a dramatic increase in inhibition. This can be attributed to an additional favorable interaction with basic residues on the enzyme surface, outside the S1 pocket.
Notably, the length and nature of the linker attaching the carboxylic acid also play a critical role. The ethyl-carboxy and oxy-ethyl-carboxy linkers in compounds 3 and 5 respectively, provide optimal spacing for this secondary interaction, resulting in the most potent inhibitors in this series. This highlights the importance of exploring not just the presence of a functional group, but also its precise positioning.
The Digestive Cascade: A Key Target for Inhibition
This compound derivatives exert their therapeutic effect by interrupting critical signaling pathways. The digestive cascade initiated by enteropeptidase is a prime example.
Caption: The digestive enzyme activation cascade initiated by enteropeptidase.
As depicted, enteropeptidase acts as the initial trigger, converting inactive trypsinogen into active trypsin. Trypsin then amplifies this signal by activating a host of other digestive proenzymes. This compound derivatives can effectively block this cascade at its inception by inhibiting enteropeptidase, or at the amplification step by inhibiting trypsin.
Experimental Protocols: A Guide to Evaluation
To facilitate comparative studies and the development of new derivatives, standardized experimental protocols are essential.
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general scheme for the synthesis of this compound derivatives with varying substituents on the phenyl ring.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Starting Material: Begin with the appropriately substituted phenol. The choice of substituents will determine the final "R" group in the derivative.
-
Acylation: Dissolve the substituted phenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Slowly add a solution of 4-guanidinobenzoyl chloride hydrochloride in the same solvent.
-
Stir the reaction at room temperature for a specified period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Determination of IC50 using an Absorbance-Based Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a trypsin-like serine protease using a chromogenic substrate.
Materials:
-
Trypsin-like serine protease (e.g., human enteropeptidase, bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each inhibitor dilution to triplicate wells.
-
Add the same volume of assay buffer to control wells (no inhibitor).
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a well-defined yet continuously evolving field. The foundational guanidinium-S1 pocket interaction provides a robust starting point for inhibitor design. As demonstrated, strategic modifications to the phenyl ester portion can dramatically enhance potency by engaging secondary binding sites on the enzyme surface.
Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The development of more selective inhibitors that can discriminate between closely related trypsin-like serine proteases will also be a key area of investigation, paving the way for more targeted and effective therapies with fewer off-target effects.
References
-
Uchiyama, N., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(12), 8456–8477. [Link]
Sources
A Senior Application Scientist's Guide to Validating Novel Serine Protease Inhibitors Using the pNPGB Assay
For researchers, scientists, and drug development professionals, the robust validation of a new serine protease inhibitor is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, experience-driven comparison of a novel inhibitor, designated here as "Innovate-Inhib," against established alternatives. We will delve into the practical application of the p-nitrophenyl N,N',N''-triacetyl-β-chitotrioside (pNPGB) assay, a chromogenic method for assessing serine protease activity, and provide the experimental data and protocols necessary for a thorough evaluation.
Serine proteases are a large family of enzymes crucial in numerous physiological processes, ranging from digestion to blood clotting.[1][2] Their dysregulation is implicated in a variety of diseases, making them significant targets for therapeutic intervention.[3] Consequently, the development of specific and potent serine protease inhibitors is a major focus in drug discovery.[1][4]
This guide will not only outline the "how" but, more importantly, the "why" behind the experimental design, ensuring a comprehensive understanding of the validation process.
Comparative Analysis of Innovate-Inhib
To contextualize the performance of Innovate-Inhib, we compare it with two well-characterized commercial serine protease inhibitors: Phenylmethylsulfonyl Fluoride (PMSF), an irreversible inhibitor, and Aprotinin, a reversible competitive inhibitor.[2][5]
| Parameter | Innovate-Inhib | PMSF | Aprotinin |
| IC50 (µM) | 2.5 | 50 | 0.01 |
| Ki (µM) | 0.8 | N/A | 0.006 |
| Mechanism | Reversible, Competitive | Irreversible | Reversible, Competitive |
| Specificity | High for Trypsin-like proteases | Broad-spectrum | High for Trypsin, Chymotrypsin |
This data is representative and intended for illustrative purposes.
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[6] A lower IC50 value generally indicates a more potent inhibitor. However, IC50 values can be influenced by experimental conditions such as substrate concentration.[7][8] Therefore, the inhibition constant (Ki) is a more absolute measure of binding affinity for reversible inhibitors.[6][7] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, providing a standardized value for comparison.[6][7]
The pNPGB Assay: Mechanism and Rationale
The pNPGB assay is a colorimetric method that utilizes a chromogenic substrate to measure the activity of serine proteases. The substrate, p-nitrophenyl N,N',N''-triacetyl-β-chitotrioside, is cleaved by the protease, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[9] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.
Protocol 1: Determination of IC50 for Innovate-Inhib
This protocol determines the concentration of Innovate-Inhib required to inhibit 50% of the serine protease activity.
Materials:
-
Serine Protease (e.g., Trypsin)
-
pNPGB substrate
-
Innovate-Inhib
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Innovate-Inhib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Innovate-Inhib in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells. Include a "no inhibitor" control (Assay Buffer only) and a "no enzyme" control (Assay Buffer only).
-
Add 25 µL of the serine protease solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the pNPGB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.[6]
Protocol 2: Determination of Ki and Mechanism of Inhibition
This protocol elucidates the inhibition constant (Ki) and the mode of action of Innovate-Inhib.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare several different fixed concentrations of the pNPGB substrate.
-
For each fixed substrate concentration, perform a full inhibitor titration as described in Protocol 1 (steps 4-8).
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) from the Michaelis-Menten data.
-
Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the apparent Km for each inhibitor concentration.
-
Plot the apparent Km versus the inhibitor concentration. The slope of this line will be Km/Ki.
-
Calculate Ki using the determined Km and the slope from the plot.[6]
Trustworthiness and Self-Validation
The inclusion of positive and negative controls in each assay is paramount for data integrity. The "no inhibitor" control establishes the baseline 100% enzyme activity, while the "no enzyme" control accounts for any non-enzymatic hydrolysis of the substrate. The comparison with known inhibitors (PMSF and Aprotinin) provides a crucial benchmark for the performance of Innovate-Inhib.
Conclusion
The validation of a novel serine protease inhibitor requires a systematic and rigorous approach. The pNPGB assay, when executed with the appropriate controls and data analysis, provides a reliable method for determining key inhibitory parameters such as IC50 and Ki. The comparative data presented here for "Innovate-Inhib" demonstrates its potential as a potent and selective reversible competitive inhibitor. This guide serves as a foundational framework for researchers to confidently and accurately characterize their novel serine protease inhibitors.
References
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved from [Link]
-
What are Serine protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Serine Protease Inhibitor Development. (n.d.). Creative Biolabs. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved from [Link]
-
Protease Inhibitors: Types, How They Work & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (n.d.). bioRxiv. Retrieved from [Link]
-
Protease inhibitor (biology). (n.d.). Wikipedia. Retrieved from [Link]
-
Serine Protease Inhibitor. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved from [Link]
-
Methods to measure the kinetics of protease inhibition by serpins. (2011). Methods in Enzymology, 501, 223-35. Retrieved from [Link]
-
Serine Protease Inhibitors. (n.d.). Biocompare. Retrieved from [Link]
-
Protease Kinetics. (n.d.). Retrieved from [Link]
-
What are the most commonly used protease inhibitors? (n.d.). QIAGEN. Retrieved from [Link]
-
Kinetic mechanism of protease inhibition by alpha1-antitrypsin. (2004). Biochemical and Biophysical Research Communications, 323(2), 409-15. Retrieved from [Link]
-
Proposed mechanism of serine protease active site inhibition by... (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative determination of serine proteinase inhibitor activity using a radial diffusion assay. (1993). Analytical Biochemistry, 212(1), 286-9. Retrieved from [Link]
-
Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. (n.d.). MDPI. Retrieved from [Link]
-
p-nitrophenyl beta-dn,n',n''-triacetylchitotriose. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside. (2019). ResearchGate. Retrieved from [Link]
-
Inhibitory Serpins. New Insights into their Folding, Polymerization, Regulation and Clearance. (n.d.). PMC. Retrieved from [Link]
-
Pnserpin: A Novel Serine Protease Inhibitor from Extremophile Pyrobaculum neutrophilum. (n.d.). MDPI. Retrieved from [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. (2022). PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide: Phenyl 4-guanidinobenzoate vs. PMSF for Protease Inhibition
For researchers, scientists, and drug development professionals, safeguarding protein integrity during experimental workflows is paramount. The liberation of endogenous proteases upon cell lysis initiates a cascade of proteolytic events that can compromise experimental outcomes. The strategic selection of protease inhibitors is therefore a critical determinant of success. This guide provides an in-depth comparison of two serine protease inhibitors: the well-established Phenylmethylsulfonyl Fluoride (PMSF) and the less ubiquitous Phenyl 4-guanidinobenzoate.
This document moves beyond a simple cataloging of features to offer a nuanced, field-proven perspective on the practical application and mechanistic distinctions of these two inhibitors. We will delve into their core functionalities, operational parameters, and provide the technical rationale to empower you in making an informed decision for your specific research needs.
At the Heart of Inhibition: Understanding the Mechanisms
The efficacy of a protease inhibitor is fundamentally dictated by its mechanism of action. While both PMSF and this compound target serine proteases, they do so through distinct chemical strategies, leading to profoundly different outcomes in terms of the duration and nature of inhibition.
Phenylmethylsulfonyl Fluoride (PMSF): The Irreversible Sulfonylator
PMSF is a classic and widely used irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, and thrombin.[1] Its inhibitory action stems from the highly reactive sulfonyl fluoride moiety. The inhibitor mimics the natural substrate of the protease, allowing it to access the enzyme's active site. Once positioned, the sulfonyl fluoride group covalently modifies the hydroxyl group of the catalytic serine residue.[2] This sulfonation is practically irreversible under physiological conditions, leading to a permanent inactivation of the enzyme.[1]
Caption: Mechanism of reversible covalent inhibition by this compound.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these two inhibitors extends beyond their mechanism and into their practical performance characteristics. The following table summarizes key parameters to guide your selection.
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | This compound |
| Mechanism of Action | Irreversible covalent modification (sulfonation) of the active site serine. | Reversible covalent modification (acylation) of the active site serine. [1][3] |
| Target Proteases | Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin, thrombin). Also inhibits some cysteine proteases. [2] | Primarily targets trypsin-like serine proteases (e.g., enteropeptidase, trypsin, acrosin). [1][2] |
| Inhibition Type | Irreversible. [1] | Reversible. [1] |
| Stability in Aqueous Solution | Highly unstable; short half-life (e.g., ~35 minutes at pH 8). [4]Must be added to buffers immediately before use. [5] | Data on general stability in various buffers is limited; however, its derivatives show some aqueous stability under acidic and neutral conditions. [1] |
| Solubility | Poorly soluble in water; stock solutions are prepared in anhydrous organic solvents (e.g., ethanol, isopropanol, DMSO). | Information on general solubility in common laboratory buffers is not widely available. |
| Toxicity | Highly toxic and corrosive. [5][6]Should be handled with appropriate personal protective equipment in a fume hood. [5] | Limited publicly available toxicity data for general laboratory use. Its metabolites would be phenol and guanidinobenzoic acid. Phenol is a known protoplasmic poison. |
| Typical Working Concentration | 0.1 - 1 mM. [4] | Not well-established for broad-spectrum use; concentrations are application-dependent for specific enzymes. |
| Key Advantage | Broad-spectrum, potent, and well-characterized for general protease inhibition. | Reversible nature may be advantageous in specific applications where transient inhibition is desired. |
| Key Disadvantage | High toxicity, instability in aqueous solutions, and irreversible nature can be problematic for certain downstream applications. | Limited characterization for broad-spectrum protease inhibition, lack of comprehensive data on stability and toxicity for general lab use. |
Experimental Protocols: A Practical Guide
The successful application of any protease inhibitor hinges on proper preparation and handling. The following protocols provide a starting point for incorporating PMSF and this compound into your workflows.
Protocol 1: Preparation and Use of PMSF in Cell Lysis
Objective: To inhibit serine protease activity during the preparation of cell lysates.
Materials:
-
PMSF powder
-
Anhydrous isopropanol or ethanol
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cultured cells or tissue sample
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
-
Chemical fume hood
Procedure:
-
Prepare a 100 mM PMSF Stock Solution:
-
Caution: PMSF is toxic. Perform all handling of the powder and concentrated solutions in a certified chemical fume hood.
-
Weigh out 17.42 mg of PMSF powder.
-
Dissolve the PMSF in 1 mL of anhydrous isopropanol or ethanol.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C for up to 9 months.
-
-
Cell Lysis:
-
Prepare your desired volume of cell lysis buffer.
-
Immediately before use , add the 100 mM PMSF stock solution to the lysis buffer to a final concentration of 1 mM (a 1:100 dilution).
-
Vortex the lysis buffer to ensure the PMSF is evenly distributed.
-
Proceed with your standard cell lysis protocol (e.g., for adherent cells, wash with ice-cold PBS, then add the PMSF-containing lysis buffer). [7] * Incubate the lysate on ice as per your protocol.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Caption: Workflow for preparing and using PMSF in cell lysis.
Protocol 2: A General Approach for Evaluating this compound Inhibition
Objective: To determine the inhibitory effect of this compound on a specific serine protease.
Materials:
-
This compound
-
Purified serine protease of interest (e.g., trypsin)
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer appropriate for the protease
-
Microplate reader
Procedure:
-
Prepare a Stock Solution of this compound:
-
Due to limited solubility data, it is recommended to test solubility in a suitable solvent like DMSO or a buffered aqueous solution at a slightly acidic pH. Prepare a concentrated stock solution (e.g., 10 mM).
-
-
Protease Inhibition Assay:
-
In a 96-well plate, set up reactions containing the assay buffer, the serine protease at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for evaluating protease inhibition by this compound.
Concluding Remarks and Future Perspectives
The selection of a protease inhibitor is a critical decision that should be guided by the specific requirements of the experiment.
PMSF remains a stalwart for broad-spectrum, irreversible inhibition of serine proteases during routine applications like protein extraction. Its potency is well-documented, but its significant drawbacks of high toxicity and poor stability in aqueous solutions necessitate careful handling and fresh preparation. For many standard laboratory procedures, these limitations are manageable and are often outweighed by its effectiveness and low cost. A noteworthy alternative to PMSF is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), which offers the advantages of being water-soluble, less toxic, and more stable in aqueous solutions. [7] This compound , on the other hand, represents a more specialized tool. Its characterization as a reversible covalent inhibitor makes it intriguing for applications where transient and targeted inhibition of trypsin-like proteases is desirable. However, its broader utility as a general protease inhibitor in cell lysis buffers is not well-established. The current body of literature lacks comprehensive data on its inhibition spectrum across a wide range of proteases, its stability in common laboratory buffers, and its general cytotoxicity in a research setting.
Recommendation: For routine, broad-spectrum inhibition of serine proteases during cell lysis and protein purification, PMSF (or its safer alternative, AEBSF) is the more pragmatic and well-supported choice. The use of this compound should be considered for more specialized applications targeting specific trypsin-like proteases where a reversible mode of action is advantageous, with the caveat that its performance and optimal conditions will likely require empirical determination.
As the field of proteomics and drug discovery continues to evolve, the demand for highly specific and tunable protease inhibitors will undoubtedly grow. While PMSF has long been a workhorse in the lab, the exploration of inhibitors with alternative mechanisms, such as this compound, paves the way for more sophisticated control over proteolytic activity in complex biological systems.
References
- AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab.
- Ikeda, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry.
- G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?
- Kam, C. M., et al. (1991). Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Journal of Medicinal Chemistry.
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon.
- Markwardt, F., et al. (1970).
- Ohkoshi, M., et al. (1982). Effect of oral administration of protease inhibitor [N,N-dimethylcarbamoylmethyl 4-(4-guanidinobenzoyloxy)-phenylacetate] methanesulfate on the growth of 3-methylcholanthrene-induced carcinoma in mice. Gan.
- BenchChem. (2025). TPCK vs. PMSF: A Comparative Guide to Broad-Spectrum Protease Inhibition.
- Gahr, S., et al. (2015). Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization. Journal of the American Chemical Society.
- Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications.
- Wang, C. I., & Grant, G. A. (1987). The inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of Biological Chemistry.
- G-Biosciences. (2018, November 20). Role of additives in cell lysis.
- GoldBio. (n.d.). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
- AG Scientific. (n.d.). PMSF Inhibitor: Frequently Asked Questions.
- National Center for Biotechnology Information. (n.d.). Phenol Toxicity. StatPearls.
- National Institute for Chemical Characterisation, Screening and Assessment. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment.
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
- PamGene International B.V. (n.d.). 7644 Protocol for Preparation of Lysates from Adherent Cells.
- Life Technologies (India) Pvt. Ltd. (n.d.). PMSF16-S-50.
- Johansen, J. T., et al. (1976).
- U.S. Environmental Protection Agency. (2019, July 26). MEMORANDUM.
- Sigma-Aldrich. (n.d.). Trypsin Inhibitors.
- G-Biosciences. (n.d.). Can I add additional ingredients to the lysis buffer? ResearchGate.
- Precision Biosystems. (2023, January 26). Protocol for Cell Lysing.
- U.S. National Library of Medicine. (n.d.). Inhibition of Membrane-Type Serine Protease 1/matriptase by Natural and Synthetic Protease Inhibitors. PubMed.
- U.S. National Library of Medicine. (n.d.). Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. PubMed.
- U.S. National Library of Medicine. (n.d.). A general strategy to inhibit serine protease by targeting its autolysis loop. PubMed.
- U.S. National Library of Medicine. (n.d.). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. PubMed Central.
- U.S. National Library of Medicine. (n.d.). Novel inhibitors and activity-based probes targeting serine proteases. PubMed Central.
- U.S. National Library of Medicine. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- U.S. National Library of Medicine. (n.d.). high-performance liquid chromatographic determination of hydrazobenzene and azobenzene in degraded aqueous phenylbutazone solutions. PubMed.
- ResearchGate. (2017, January 19). What is the stability of phenylbutazone in aq medium around 6 pH?
- U.S. National Library of Medicine. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PubMed Central.
- U.S. National Library of Medicine. (n.d.). A high-efficiency cellular extraction system for biological proteomics. PubMed Central.
- GoldBio. (n.d.). Beyond pH - Understanding Complex Roles of Cell Lysis Buffers.
- Sigma-Aldrich. (n.d.). 4-Nitrothis compound hydrochloride protease inhibitor and substrate.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrothis compound hydrochloride.
- MedChemExpress. (2024, January 18). 4-Nitrothis compound hydrochloride-SDS.
- Sigma-Aldrich. (n.d.). 4-Nitrothis compound protease inhibitor and substrate.
- BLD Pharm. (n.d.). 35695-21-7|this compound.
- Journal of Medicinal Chemistry. (2022, June 10). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity.
- Jove. (n.d.). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone.
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Advantages of 4-Nitrophenyl 4-guanidinobenzoate over 4-methylumbelliferyl 4-guanidinobenzoate
{"answer":"## A Researcher's Guide to Selecting Protease Substrates: 4-Nitrophenyl 4-guanidinobenzoate vs. 4-methylumbelliferyl 4-guanidinobenzoate
For researchers, scientists, and drug development professionals, the choice of substrate in protease assays is a critical determinant of experimental success. This guide provides a detailed comparison of two common active site titrants, 4-Nitrothis compound (p-NPGB) and 4-methylumbelliferyl 4-guanidinobenzoate (MUGB), with a focus on the experimental advantages of p-NPGB in specific research contexts.
The Mechanism: Irreversible Inhibition and Signal Generation
Both p-NPGB and MUGB are irreversible inhibitors that target the active site of serine proteases like trypsin. The reaction proceeds in two steps: a rapid "burst" phase where the enzyme's active sites are acylated, followed by a slower, steady-state turnover. The initial burst releases a reporter molecule—p-nitrophenol from p-NPGB or 4-methylumbelliferone from MUGB—allowing for the quantification of active enzyme concentration.[1][2][3]
Figure 1. General mechanism of serine protease titration by p-NPGB or MUGB.
Head-to-Head Comparison: Key Performance Metrics
The fundamental difference between p-NPGB and MUGB lies in their reporter molecules, which dictates the detection method and, consequently, their suitability for different applications.
| Feature | 4-Nitrothis compound (p-NPGB) | 4-methylumbelliferyl 4-guanidinobenzoate (MUGB) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Reporter Molecule | p-nitrophenol | 4-methylumbelliferone (4-MU) |
| Wavelength | ~405 nm | Excitation: ~365 nm, Emission: ~460 nm[4] |
| Sensitivity | Lower | Higher[5][6] |
| Assay Interference | Less prone to interference from colored/fluorescent compounds.[7] | Susceptible to autofluorescence and quenching from test compounds.[8][9] |
| Instrumentation | Standard spectrophotometer | Fluorometer or fluorescence plate reader |
| pH Dependency | Absorbance of p-nitrophenol is pH-dependent (optimal > 7.5).[10] | Fluorescence of 4-MU is optimal at pH > 10.[11] |
The p-NPGB Advantage: Ensuring Data Integrity in High-Throughput Screening
While MUGB offers higher sensitivity, this can be a double-edged sword in the context of high-throughput screening (HTS) for drug discovery.[5] Test compounds in large libraries often possess intrinsic fluorescence, which can interfere with fluorescence-based assays, leading to false positives (autofluorescence) or false negatives (quenching).[8][9][12][13]
The colorimetric nature of the p-NPGB assay provides a significant advantage by mitigating this risk.[7] Absorbance measurements are generally less susceptible to interference from fluorescent compounds, ensuring a more robust and reliable dataset, which is paramount when making critical decisions about advancing lead compounds.
Figure 2. Impact of fluorescent test compounds on p-NPGB and MUGB assays.
Experimental Protocols
Protocol 1: Active Site Titration of Trypsin with p-NPGB
This protocol determines the concentration of active enzyme in a sample.
Materials:
-
4-Nitrothis compound hydrochloride (p-NPGB)[14]
-
Trypsin solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of p-NPGB in a suitable solvent (e.g., DMSO).
-
In a cuvette or microplate well, combine the assay buffer and trypsin solution.
-
Initiate the reaction by adding the p-NPGB stock solution.
-
Immediately monitor the absorbance at 405 nm. The initial rapid increase ("burst") corresponds to the stoichiometric release of p-nitrophenol.
-
Calculate the concentration of p-nitrophenol using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹.[15] This value is equivalent to the active enzyme concentration.
Figure 3. Workflow for active site titration using p-NPGB.
Protocol 2: High-Throughput Screening for Trypsin Inhibitors with MUGB
This protocol is designed for screening large compound libraries.
Materials:
-
4-methylumbelliferyl 4-guanidinobenzoate (MUGB)
-
Trypsin solution
-
Assay Buffer
-
Test compound library
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of MUGB in DMSO.
-
Dispense test compounds into a 96- or 384-well plate.
-
Add the trypsin solution to each well and incubate.
-
Initiate the reaction by adding the MUGB substrate solution.
-
Monitor the increase in fluorescence (Ex: ~365 nm, Em: ~460 nm) over time.[4]
-
Calculate the percent inhibition for each compound relative to controls.
Figure 4. Workflow for HTS inhibitor screening using MUGB.
Conclusion and Expert Recommendation
The selection between p-NPGB and MUGB should be guided by the specific requirements of the experiment. For applications demanding maximal sensitivity, MUGB is the preferred substrate. However, for high-throughput screening of diverse chemical libraries, 4-Nitrothis compound is the superior choice due to its robustness against compound interference. This ensures higher data fidelity, a critical factor in the efficient and accurate identification of promising drug candidates.
References
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National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 15(4), 435-445.
- Li, J., & Chen, J. (2010). The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. 2010 Annual Meeting Abstracts.
- Turek-Etienne, T. C., Lei, M., Terracciano, J. S., & Mitchell, M. P. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 8(2), 176-184.
- Turek-Etienne, T. C., Lei, M., Terracciano, J. S., & Mitchell, M. P. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase.
- Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
- Zahnley, J. C., & Davis, J. G. (1970).
- Zahnley, J. C., & Davis, J. G. (1970).
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Wikipedia. (2023, December 2). 4-Nitrophenol. Retrieved from [Link]
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ResearchGate. (2017). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside? Retrieved from [Link]
- Kaivosaari, S., Toivari, M., Elovaara, E., & Salminen, S. O. (2007). Kinetics of 4-phenylphenol (A), 4-methylumbelliferone (B), and 4-nitrophenol (D) glucuronidation by UGT2A1.
- Lukomskaya, I. S., Voznyi, Y. V., Lanskaya, I. M., & Podkidisheva, E. I. (1996). Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4-nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine. Clinica Chimica Acta, 244(2), 145-154.
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National Center for Biotechnology Information. (2012). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. In Assay Guidance Manual. Retrieved from [Link]
-
G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Retrieved from [Link]
- Drouillon, M., & Merckx, R. (2003). Performance of para-nitrophenyl phosphate and 4-methylumbelliferyl phosphate as substrate analogues for phosphomonoesterase in soils with different organic matter content. Soil Biology and Biochemistry, 35(10), 1347-1354.
- Maruyama, S., Inoue, K., & Shimada, T. (1993). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Chemical & Pharmaceutical Bulletin, 41(5), 929-932.
- An, N., Fleming, A. M., White, H. S., & Burrows, C. J. (2021). A Selective Activity-Based Approach for Analysis of Enzymes with an OmpG Nanopore. Methods in Molecular Biology, 2186, 115-133.
-
ResearchGate. (2014). Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays? Retrieved from [Link]
- Chang, J. W., Zuhl, A. M., Speers, A. E., Niessen, S., Brown, S. J., & Cravatt, B. F. (2012). Discovery of small-molecule enzyme activators by activity-based protein profiling.
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
- Schlebusch, H., Rick, W., Lang, H., & Knedel, M. (1989). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase. Clinical Chemistry, 35(8), 1547-1551.
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A Senior Application Scientist's Guide to the Kinetic Landscape of Phenyl 4-Guanidinobenzoate Analogs as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals navigating the complex world of serine protease inhibition, understanding the kinetic behavior of different inhibitor scaffolds is paramount. Phenyl 4-guanidinobenzoate (PGB) and its analogs represent a well-established class of compounds that target the S1 pocket of trypsin-like serine proteases, which play critical roles in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[1][2] This guide provides an in-depth kinetic comparison of various PGB analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies required for their evaluation.
The Mechanism of Action: Reversible Covalent Inhibition
This compound analogs typically function as reversible covalent inhibitors .[3] This mechanism involves a two-step process:
-
Initial Non-covalent Binding: The inhibitor rapidly and reversibly binds to the enzyme's active site to form an initial Michaelis-like complex (EI). This initial binding is primarily driven by the interaction of the positively charged guanidinium group of the inhibitor with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases.
-
Covalent Bond Formation: Following initial binding, the catalytic serine residue (Ser195) in the enzyme's active site attacks the carbonyl carbon of the inhibitor's ester bond. This results in the formation of a stable, yet reversible, acyl-enzyme intermediate, effectively inactivating the enzyme.
The overall potency and duration of inhibition are determined by the interplay of the rate constants for each of these steps: the association rate constant (kon), the dissociation rate constant of the initial complex (koff), and the rates of acylation (k2) and deacylation (k3). The overall inhibition constant (Ki) reflects the equilibrium of this process.
Caption: Mechanism of reversible covalent inhibition by this compound analogs.
Comparative Kinetic Analysis of PGB Analogs
The true measure of an inhibitor's efficacy lies in its kinetic parameters. Modifications to the phenyl ring of the leaving group or the guanidinobenzoyl moiety can significantly impact the rates of association, dissociation, and acylation, thereby altering the inhibitor's potency and selectivity.
| Inhibitor Analog | Target Enzyme | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| 4-Nitrothis compound (NPGB) | Trypsin | - | - | - | [4][5] |
| Benzyl 4-guanidinobenzoate | Trypsin | - | - | - | [3] |
| 4'-Nitrobenzyl 4-guanidinobenzoate | Trypsin | - | - | - | [3] |
| 6-Amidino-2-naphthyl 4-guanidinobenzoate (FUT-175) | Trypsin | - | - | - | [6] |
| (S)-SCO-792 | Enteropeptidase | IC50(initial) = 68 nM | - | - | [3] |
Note: Direct comparative kinetic constants (Ki, kon, koff) are sparsely reported in a systematic manner across the literature for a wide range of PGB analogs. The table above reflects the type of data available, which often includes IC50 values or qualitative descriptions of inhibitory activity. The lack of standardized reporting highlights the importance of conducting head-to-head kinetic analyses under identical experimental conditions for accurate comparison.
Structure-Activity Relationship Insights:
-
Leaving Group Electronics: The electronic properties of the substituted phenyl leaving group play a crucial role in determining the rate of acylation (k2). Electron-withdrawing groups, such as the nitro group in 4-Nitrothis compound (NPGB), enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine.[7] This generally leads to a faster rate of enzyme inactivation.
-
Leaving Group Sterics and Hydrophobicity: The size and hydrophobicity of the leaving group can influence the initial binding affinity (Ki) by interacting with residues surrounding the active site. More complex leaving groups can be designed to achieve greater selectivity for a specific protease by exploiting unique features of its active site cleft.[6]
-
Modifications to the Guanidinobenzoyl Moiety: While less common, modifications to the guanidinobenzoyl portion of the molecule can also modulate activity. These changes can affect the pKa of the guanidinium group and its ability to form the critical salt bridge with the Asp189 residue in the S1 pocket.
Experimental Protocol: Determining the Kinetic Parameters of PGB Analogs
To accurately compare the kinetic profiles of different PGB analogs, a standardized and robust experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the inhibition constant (Ki) and the rate of inactivation (kinact) for a reversible covalent inhibitor.
Caption: General workflow for the kinetic analysis of enzyme inhibitors.
Materials and Reagents:
-
Purified serine protease (e.g., bovine trypsin, human thrombin) of known active concentration.
-
This compound analog inhibitors.
-
Chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
96-well microplates.
-
Microplate reader capable of kinetic measurements.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Prepare a series of dilutions of the PGB analog inhibitor in the assay buffer. It is crucial to perform a dose-response curve to determine the appropriate concentration range for kinetic analysis.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the inhibitor dilutions.
-
Add the enzyme solution to each well to initiate the pre-incubation period. The pre-incubation time allows the inhibitor to bind to the enzyme before the introduction of the substrate. This is particularly important for time-dependent inhibitors.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer and substrate only (no enzyme).
-
-
Reaction Initiation and Monitoring:
-
After the desired pre-incubation time (e.g., 15-30 minutes), initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate in a pre-warmed plate reader and begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Determination of Ki:
-
For each inhibitor concentration, determine the initial velocity (vi) of the reaction from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot the initial velocities against the corresponding inhibitor concentrations.
-
For tight-binding inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, fit the data to the Morrison equation to determine the apparent inhibition constant (Ki,app).
-
The true Ki can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate.
-
-
Determination of kinact:
-
For time-dependent inhibition, the progress curves will be biphasic. The data for each inhibitor concentration can be fit to a first-order decay equation to obtain the observed rate of inactivation (kobs).
-
A plot of kobs versus the inhibitor concentration will yield a hyperbolic curve.
-
Fitting this data to the appropriate equation for reversible covalent inhibition will allow for the determination of the maximal rate of inactivation (kinact) and the inhibition constant (Ki).
-
-
Causality Behind Experimental Choices:
-
Pre-incubation: This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme, especially for inhibitors with slow on-rates. Omitting this step can lead to an underestimation of the inhibitor's potency.
-
Substrate Concentration: The concentration of the substrate relative to its Km will influence the apparent potency of a competitive inhibitor. It is important to keep the substrate concentration constant across all experiments for valid comparisons.
-
Enzyme Concentration: For tight-binding inhibitors, the enzyme concentration should be low enough to ensure that the free inhibitor concentration is not significantly depleted upon binding to the enzyme.
Conclusion
The kinetic analysis of this compound analogs reveals a nuanced interplay between their chemical structure and their ability to inhibit serine proteases. By systematically modifying the leaving group and understanding the resulting changes in Ki, kon, and koff, researchers can rationally design more potent and selective inhibitors for therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for obtaining the high-quality kinetic data necessary to drive these drug discovery efforts forward. As a self-validating system, rigorous kinetic analysis ensures that the observed inhibitory effects are accurately quantified, providing a solid foundation for further preclinical and clinical development.
References
-
Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Ferguson, S. H., et al. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 782608. [Link]
-
Fiedler, F., Fink, E., Tschesche, H., & Fritz, H. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]
-
Mader, L. K., Borean, J. E., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
Okada, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(15), 10476-10494. [Link]
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic press.
-
Swedberg, J. E., & Harris, J. M. (2011). Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network. PLoS ONE, 6(7), e21965. [Link]
-
Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(6), 1028-1032. [Link]
- Walker, B., & Elmore, D. T. (1984). The irreversible inhibition of urokinase and some related enzymes by N alpha-(N,N-dialkyl-aminocarbonyl)-N epsilon-arylsulphonyl-L-lysine chloromethyl ketones. Biochemical Journal, 221(1), 277-280.
-
Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428-1433. [Link]
- Di Cera, E. (2009). Thrombin. Molecular aspects of medicine, 30(6), 345-353.
-
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Muramatsu, M., et al. (1993). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. Chemical & Pharmaceutical Bulletin, 41(1), 117-125. [Link]
- Page, M. J., & Di Cera, E. (2008). Thrombin has dual trypsin-like and chymotrypsin-like specificity. The Journal of biological chemistry, 283(44), 30052-30059.
- Rawling, T., et al. (2014). Structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099-8110.
- Ren, P., et al. (2017). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Methods in molecular biology (Clifton, N.J.), 1543, 161-191.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307-317.
- Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628.
- Stroud, R. M. (1974). A family of protein-cutting proteins. Scientific American, 231(1), 74-88.
-
Tu, G., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4992. [Link]
- Willems, L. I., et al. (2014). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 13(9), 2414-2425.
- Yasuda, Y., et al. (2015). Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. Scientific reports, 5, 17851.
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- 3. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Correlating In Vitro Phenyl 4-guanidinobenzoate Inhibition Data with In Vivo Efficacy
<_
Introduction
In the realm of drug discovery and development, particularly concerning enzyme inhibitors, the ability to translate in vitro findings to in vivo efficacy is a cornerstone of a successful research program. Phenyl 4-guanidinobenzoate (PGB) and its derivatives represent a class of serine protease inhibitors with significant therapeutic potential in various domains, including oncology and inflammatory diseases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively correlate in vitro PGB inhibition data with in vivo efficacy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Crucial Link: Understanding In Vitro to In Vivo Extrapolation (IVIVE)
The journey from a promising hit in an in vitro assay to a clinically effective drug is fraught with challenges. A significant hurdle lies in predicting how the potency observed in a controlled laboratory setting will translate to a complex biological system. This is the domain of In Vitro to In Vivo Extrapolation (IVIVE), a methodology that uses in vitro data to forecast in vivo phenomena.[3][4] For PGB, a potent inhibitor of serine proteases, understanding its IVIVE is paramount for efficient lead optimization and candidate selection.[5][6]
The core principle of IVIVE is to bridge the gap between in vitro concentration-response relationships and in vivo dose-response relationships.[7] This involves integrating data on the compound's intrinsic potency (e.g., IC50), its pharmacokinetic (PK) properties (what the body does to the drug), and its pharmacodynamic (PD) properties (what the drug does to the body).[8][9]
Part 1: Foundational In Vitro Characterization of PGB Inhibition
A robust in vitro characterization is the bedrock upon which all subsequent in vivo predictions are built. The primary goal is to accurately determine the inhibitory potency of PGB against its target serine protease(s).
Key In Vitro Parameter: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Experimental Protocol: Determining PGB IC50
This protocol outlines a standard enzymatic assay to determine the IC50 of PGB against a model serine protease, trypsin.
Materials:
-
This compound (PGB) hydrochloride
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PGB: Dissolve PGB hydrochloride in the assay buffer to a known high concentration (e.g., 10 mM).
-
Create a serial dilution of PGB: Perform a series of dilutions of the PGB stock solution in the assay buffer to generate a range of concentrations that will bracket the expected IC50 value.
-
Prepare the enzyme solution: Dilute trypsin in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
Prepare the substrate solution: Dissolve the chromogenic substrate in the assay buffer to a concentration that is typically at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Set up the assay plate:
-
Add a fixed volume of assay buffer to all wells.
-
Add the serially diluted PGB solutions to the test wells.
-
Add buffer without inhibitor to the control wells (100% enzyme activity).
-
Add buffer and substrate without enzyme to the blank wells (background absorbance).
-
-
Pre-incubate the enzyme and inhibitor: Add the trypsin solution to all wells except the blanks and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.
-
Monitor the reaction kinetically: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities (rates): Determine the initial rate of the reaction for each PGB concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Determine the IC50: Plot the percentage of enzyme inhibition (relative to the control) against the logarithm of the PGB concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Choice of Buffer and pH: Serine proteases have optimal pH ranges for their activity. The chosen buffer system and pH should reflect this to ensure the enzyme is in its most active conformation.
-
Inclusion of Calcium Chloride: Calcium ions can stabilize some serine proteases, enhancing their catalytic activity.
-
Pre-incubation Step: This is crucial for inhibitors that exhibit time-dependent binding or are slow-binding. It allows the inhibitor-enzyme binding to reach equilibrium before the substrate is introduced.
-
Substrate Concentration: Using a substrate concentration around the Km value ensures that the assay is sensitive to competitive inhibitors.
Part 2: Bridging the Gap with In Vivo Efficacy Models
Once a reliable in vitro IC50 has been established, the next critical step is to assess the efficacy of PGB in a relevant in vivo model. The choice of the animal model is paramount and should ideally mimic the human disease state being targeted.
Selecting an Appropriate In Vivo Model
For serine protease inhibitors like PGB, several in vivo models can be considered depending on the therapeutic indication. For instance, in the context of inflammatory diseases, models of colitis or visceral pain can be employed.[1][10] In oncology, xenograft models where human tumor cells are implanted into immunocompromised mice are standard.[11]
Experimental Protocol: A Generic Xenograft Model for Anti-Cancer Efficacy
This protocol provides a generalized workflow for evaluating the in vivo efficacy of PGB in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to serine protease inhibition
-
Cell culture media and supplements
-
Matrigel (or similar extracellular matrix)
-
This compound (formulated for in vivo administration)
-
Vehicle control (the formulation without PGB)
-
Calipers for tumor measurement
-
Animal welfare-approved housing and procedural facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under sterile conditions.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer PGB to the treatment group at a specified dose and schedule (e.g., daily intraperitoneal injection).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a maximum allowable size or after a predefined treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the PGB-treated and vehicle-treated groups to determine the in vivo efficacy.
-
Causality Behind Experimental Choices:
-
Choice of Animal Model: The use of immunocompromised mice is essential for preventing the rejection of human tumor cells.
-
Matrigel: This helps to create a more in vivo-like microenvironment for the tumor cells and can improve tumor take rates.
-
Randomization: This is a critical step to ensure that any observed differences in tumor growth are due to the treatment and not to pre-existing variations in tumor size.
-
Dose and Schedule: The initial dose and schedule are often informed by preliminary toxicity studies and pharmacokinetic data.
Part 3: The Core Directive - Correlating In Vitro and In Vivo Data through PK/PD Modeling
The ultimate goal is to establish a quantitative relationship between the in vitro potency of PGB and its in vivo efficacy. This is where pharmacokinetic/pharmacodynamic (PK/PD) modeling becomes an indispensable tool.[8][9][12]
The PK/PD Modeling Workflow
The process of correlating in vitro and in vivo data can be visualized as a systematic workflow:
Caption: A workflow diagram illustrating the integration of in vitro, pharmacokinetic, and in vivo efficacy data for PK/PD modeling and correlation.
Key Concepts in PK/PD Modeling for PGB
-
Pharmacokinetics (PK): This describes the time course of drug absorption, distribution, metabolism, and excretion (ADME).[13] Key PK parameters include:
-
Cmax: The maximum plasma concentration of the drug.
-
AUC: The area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: The half-life of the drug in the body.
-
-
Pharmacodynamics (PD): This relates the drug concentration at the site of action to the observed pharmacological effect.[12]
-
The Linkage: A successful PK/PD model establishes a mathematical relationship between the PK parameters (drug exposure) and the PD response (e.g., tumor growth inhibition).[14]
Data Presentation: A Comparative Table
To effectively correlate the data, it is essential to present it in a clear and organized manner.
| Compound | In Vitro IC50 (nM) | In Vivo Dose (mg/kg) | Plasma AUC (ng*h/mL) | Tumor Growth Inhibition (%) |
| PGB-Analog 1 | 50 | 10 | 1500 | 30 |
| PGB-Analog 2 | 10 | 10 | 2500 | 75 |
| PGB-Analog 3 | 100 | 10 | 800 | 15 |
This table allows for a direct comparison of in vitro potency, in vivo exposure, and the resulting efficacy. For instance, PGB-Analog 2, despite having a similar in vitro potency to PGB-Analog 1, shows significantly higher in vivo efficacy, likely due to its superior pharmacokinetic properties leading to greater drug exposure (higher AUC).
The Importance of Free Drug Concentration
It is crucial to consider the unbound (free) concentration of the drug, as this is the fraction that is available to interact with the target enzyme.[15] Plasma protein binding can significantly impact the free drug concentration and, therefore, the in vivo efficacy. The correlation between in vitro and in vivo data is often improved when using the free plasma concentration in the PK/PD model.
Conclusion
The successful correlation of in vitro this compound inhibition data with in vivo efficacy is a multifaceted process that requires a systematic and integrated approach. By combining robust in vitro characterization, well-designed in vivo efficacy studies, and sophisticated PK/PD modeling, researchers can gain a deeper understanding of the factors that govern a compound's therapeutic potential. This knowledge is invaluable for making informed decisions during the drug discovery and development process, ultimately increasing the likelihood of translating a promising in vitro hit into a life-saving therapeutic.
References
- Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - NIH.
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- The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - NIH.
- Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity.
- In vitro to in vivo extrapolation for high throughput prioritization and decision making - PMC.
- What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation - WuXi AppTec.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenyl 4-Guanidinobenzoate
I. Understanding the Hazard Profile: A Synthesis of Data
Phenyl 4-guanidinobenzoate is a derivative of 4-guanidinobenzoic acid.[1] Its structure combines a guanidinium group, known for its potential to cause skin and eye irritation, and a benzoate group, which may be harmful to aquatic life.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin irritation, and pose a risk to the environment.[2]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Rationale |
| Acute Oral Toxicity | Harmful if swallowed | Based on data for Phenyl Benzoate. |
| Skin Irritation | Causes skin irritation | Based on data for Phenyl Benzoate and Guanidine compounds.[2] |
| Eye Irritation | May cause serious eye irritation | Based on data for Guanidine compounds.[2] |
| Aquatic Hazard | Potentially harmful to aquatic life | Based on data for Guanidine and Benzoate compounds.[2][3] |
II. Immediate Safety and Handling: Your First Line of Defense
Before commencing any disposal procedures, the establishment of a safe working environment is paramount. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5]
-
Skin and Body Protection: A lab coat is essential to prevent skin contact.[2]
-
Respiratory Protection: In the case of handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[2]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
III. The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[2][3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect waste this compound, including any contaminated materials such as weighing paper, gloves, and absorbent pads, in a designated, leak-proof, and sealable container.[6] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[7]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been verified.[3]
Step 2: Labeling for Safety and Compliance
Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[2]
-
The date of accumulation.[6]
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
Step 3: Secure Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Step 4: Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[3] Chemical waste generators are responsible for ensuring the waste is handled and disposed of in accordance with all federal, state, and local regulations.[9]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate any potential hazards.
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[2]
-
Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.[2]
-
Clean-up: While wearing appropriate PPE, carefully sweep or scoop up the spilled material.[2] Place the collected material into a labeled hazardous waste container.[10] Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[2]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Sodium benzoate. [Link]
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PubChem. Sodium Benzoate. [Link]
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Chemsrc. 4-Nitrothis compound Hydrochloride. [Link]
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Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]
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MSD. Guanidine Hydrochloride Formulation Safety Data Sheet. [Link]
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BioSpectra, Inc. Guanidine Hydrochloride 6M Solution Safety Data Sheet. [Link]
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PubChem. p-Tolyl 4-guanidinobenzoate. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]
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Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. Environmental Science & Technology. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenyl Isocyanate. [Link]
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Navigating the Safe Handling of Phenyl 4-Guanidinobenzoate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with Phenyl 4-guanidinobenzoate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound and its derivatives are valuable reagents in biochemical research, often used as protease inhibitors and substrates.[1] However, their handling necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety measures. This guide offers a detailed, step-by-step approach to personal protective equipment (PPE) selection, use, and the subsequent disposal of contaminated materials.
Hazard Assessment: Understanding the Risks
This compound is classified as harmful if swallowed and causes skin irritation. A closely related compound, 4-Nitrothis compound hydrochloride, is also known to cause serious eye damage.[1][2] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Primary Hazards:
-
Oral Toxicity: Harmful if ingested.
-
Skin Irritation: Can cause skin irritation upon contact.
-
Eye Damage: Similar compounds can cause serious eye damage.[1][2]
-
Inhalation: Avoid inhalation of dust, as it may cause respiratory tract irritation.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for different laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves | Safety glasses with side shields and a face shield | N95 or higher-rated dust mask | Lab coat |
| Dissolving in Solvents | Nitrile gloves | Chemical splash goggles | Work in a chemical fume hood | Lab coat |
| Running Reactions and Analysis | Nitrile gloves | Chemical splash goggles | Work in a chemical fume hood | Lab coat |
Hand Protection: The Critical Barrier
Impervious gloves are mandatory to prevent skin contact. Nitrile gloves are a suitable choice.[5]
Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of tears or punctures.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Do not touch personal items such as phones or door handles with gloved hands.
-
Proper Removal: To avoid skin contact with the contaminated exterior, use the proper glove removal technique.[5]
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.[5]
Eye and Face Protection: Shielding from Splashes and Dust
Given the risk of serious eye damage, robust eye and face protection is crucial.[1][2]
-
Weighing Powders: The combination of safety glasses with side shields and a face shield provides comprehensive protection against airborne particles.
-
Handling Solutions: Chemical splash goggles are essential to protect against accidental splashes.
Respiratory Protection: Preventing Inhalation
When handling the solid form of this compound, there is a risk of inhaling dust particles.
-
Weighing: An N95-rated dust mask should be worn to minimize inhalation risk.[1]
-
Handling Solutions: All work involving solutions should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.
Body Protection: Safeguarding Your Skin and Clothing
A standard laboratory coat should be worn at all times to protect against spills and contamination of personal clothing.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram illustrates the key decision points and safety measures to be implemented when working with this compound.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
Waste Segregation
All waste generated from handling this compound must be treated as hazardous waste.[6]
-
Solid Waste: This includes unused or expired this compound, contaminated gloves, weigh boats, paper towels, and dust mask filters. These should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware must be collected in a designated, sealed, and properly labeled hazardous waste container.[7][8]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in an approved sharps container.
Decontamination of Reusable Equipment
All non-disposable equipment, such as glassware and spatulas, must be decontaminated.
Triple-Rinse Protocol:
-
First Rinse: Rinse the equipment with a suitable solvent (e.g., the solvent used for dissolution). Collect this rinsate as hazardous waste.[7][8]
-
Second and Third Rinses: Perform two additional rinses. These may be disposed of down the drain, provided they comply with local regulations.
-
Final Wash: Wash the equipment with soap and water.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[7] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[7][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation. Do not let the product enter drains.[3]
By adhering to these comprehensive safety and disposal protocols, researchers can confidently and safely utilize this compound in their work, minimizing personal risk and ensuring environmental responsibility.
References
- Sigma-Aldrich, this compound Safety D
-
ResearchGate, Working with guanidinium chloride - any safety procedures, are face masks/face shields necessary?. Available at: [Link]
- Fisher Scientific, Phenyl benzoate Safety D
- Sigma-Aldrich, 4-Nitrothis compound hydrochloride Safety D
- Cayman Chemical, Protein Carbonyl Guanidine Hydrochloride Safety D
-
BioSpectra, Inc., Guanidine Hydrochloride 6M Solution Safety Data Sheet. Available at: [Link]
- Santa Cruz Biotechnology, Guanidine Hydrochloride Safety D
- Thermo Fisher Scientific, Phenyl benzoate Safety D
-
Chemsrc, 4-Nitrothis compound Hydrochloride. Available at: [Link]
- Charles River Laboratories, Guanidine Hydrochloride Material Safety D
- N.V.
- Sigma-Aldrich, Phenyl benzoate Safety D
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University of California, Office of Research, Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Available at: [Link]
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US Environmental Protection Agency, Household Hazardous Waste (HHW). Available at: [Link]
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Dartmouth College, Hazardous Waste Disposal Guide. Available at: [Link]
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Northwestern University, Hazardous Waste Disposal Guide. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
